Product packaging for Dota-4AMP(Cat. No.:)

Dota-4AMP

Cat. No.: B12365324
M. Wt: 776.5 g/mol
InChI Key: INKLUEGPIMRARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dota-4AMP is a useful research compound. Its molecular formula is C20H44N8O16P4 and its molecular weight is 776.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H44N8O16P4 B12365324 Dota-4AMP

Properties

Molecular Formula

C20H44N8O16P4

Molecular Weight

776.5 g/mol

IUPAC Name

[[2-[4,7,10-tris[2-oxo-2-(phosphonomethylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methylphosphonic acid

InChI

InChI=1S/C20H44N8O16P4/c29-17(21-13-45(33,34)35)9-25-1-2-26(10-18(30)22-14-46(36,37)38)5-6-28(12-20(32)24-16-48(42,43)44)8-7-27(4-3-25)11-19(31)23-15-47(39,40)41/h1-16H2,(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41)(H2,42,43,44)

InChI Key

INKLUEGPIMRARU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dota-4AMP: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dota-4AMP, a bifunctional chelator with significant applications in medical imaging and therapy. We will delve into its chemical structure, key quantitative data, experimental protocols, and its role in advanced biomedical strategies.

Chemical Structure and Identification

This compound, chemically known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid) , is a macrocyclic chelating agent derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The core structure consists of a 12-membered tetraaza ring, where each of the four nitrogen atoms is functionalized with an acetamido-methylenephosphonic acid arm. This unique structure allows for the stable chelation of various metal ions, particularly lanthanides, making it a valuable tool in the development of diagnostic and therapeutic agents.

Key Identifiers:

  • Chemical Formula: C₂₀H₄₄N₈O₁₆P₄·2H₂O·HBr[1]

  • CAS Number: 254444-71-8[1]

  • SMILES (Simplified Molecular Input Line Entry System): O=P(O)(O)CN(CCN(CC(NCP(O)(O)=O)=O)CCN(CC(NCP(O)(O)=O)=O)CCN(CC(NCP(O)(O)=O)=O)CC1)CC1=O

Quantitative Data

The utility of this compound and its metal complexes is underscored by their physicochemical properties. The following table summarizes key quantitative data for Gd(this compound), a gadolinium-based complex of this compound used as a pH-responsive MRI contrast agent.

ParameterValueConditionsReference
Maximum Relaxivity (r1) ~10 mM⁻¹s⁻¹at pH 6, 20 MHz, 25 °C
Relaxivity (r1) 5.3 mM⁻¹s⁻¹"high pH" species
Conjugated Relaxivity (r1) up to 25 mM⁻¹s⁻¹Conjugated to a G5-PAMAM dendrimer

Experimental Protocols

General Synthesis of DOTA-tetraamide Derivatives

The synthesis of DOTA-tetraamide compounds, such as this compound, can be challenging, especially with bulky substituents. A common and effective methodology involves the coupling of DOTA with an appropriate amine-containing reagent.[2][3]

Materials:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Amine-containing reagent (for this compound, this would be an aminomethylenephosphonic acid derivative)

Procedure:

  • Suspend DOTA in DMF.

  • Add HBTU (4 equivalents) and DIPEA (6 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Add the protected amine-containing derivative (4 equivalents) and additional DIPEA (up to 4 equivalents if the amine is a salt).

  • Stir the reaction mixture at room temperature overnight.

  • Purify the product using appropriate chromatographic techniques.

Radiolabeling for Pre-targeting Applications

This compound is often used in conjunction with radionuclides for imaging and therapy. The following is a general protocol for radiolabeling DOTA-conjugated molecules.

Materials:

  • This compound conjugated to a targeting moiety (e.g., an antibody or peptide)

  • Radionuclide of choice (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y) in a suitable buffer

  • Heating block or water bath

Procedure:

  • Dissolve the DOTA-conjugate in a metal-free buffer (e.g., ammonium acetate or sodium acetate) to a desired concentration.

  • Add the radionuclide solution to the DOTA-conjugate solution.

  • Adjust the pH of the reaction mixture to the optimal range for the specific radionuclide (typically between 4.0 and 5.5).

  • Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for a specified time (typically 15-30 minutes).

  • Assess the radiolabeling efficiency using techniques such as radio-TLC or radio-HPLC.

  • If necessary, purify the radiolabeled conjugate to remove any free radionuclide.

Applications in Tumor Pre-targeting

This compound is a key component in pre-targeting strategies for cancer imaging and therapy.[4] This multi-step approach aims to improve the therapeutic index of radiopharmaceuticals by separating the delivery of the targeting molecule from the delivery of the radionuclide.

The Pre-targeting Workflow

The pre-targeting strategy involves a sequence of administrations to concentrate radioactivity at the tumor site while minimizing exposure to healthy tissues.

Pretargeting_Workflow cluster_0 Step 1: Targeting cluster_1 Step 2: Radionuclide Delivery cluster_2 Outcome A Administer Bispecific Antibody (bsAb) B bsAb binds to Tumor Antigen A->B C Unbound bsAb clears from circulation B->C D Administer Radiolabeled this compound C->D Time Delay E Radiolabeled this compound binds to bsAb at tumor site D->E F Unbound Radiolabeled this compound rapidly clears from circulation E->F G High Tumor-to-Background Ratio F->G H Tumor Imaging (PET/SPECT) or Therapy (Alpha/Beta emitters) G->H

Caption: The pre-targeting workflow using a bispecific antibody and radiolabeled this compound.

Mechanism of Action
  • Bispecific Antibody Administration: A bispecific antibody (bsAb) is first administered to the patient. This antibody has two different binding sites: one that recognizes a tumor-associated antigen and another that binds to the this compound chelator.

  • Tumor Accumulation and Clearance: The bsAb circulates in the body and accumulates at the tumor site by binding to the tumor antigens. A sufficient amount of time is allowed for the unbound bsAb to clear from the bloodstream and non-target tissues.

  • Radiolabeled this compound Administration: Subsequently, this compound, chelated with a diagnostic or therapeutic radionuclide, is administered.

  • In Vivo "Click" Reaction: The radiolabeled this compound rapidly circulates and binds with high affinity to the bsAb that is already localized at the tumor.

  • Rapid Clearance of Unbound Agent: Any unbound radiolabeled this compound is quickly cleared from the body through the renal system due to its small size.

  • Enhanced Imaging or Therapy: This process results in a high concentration of the radionuclide at the tumor site and a very low concentration in healthy tissues, leading to a significantly improved tumor-to-background ratio for imaging or a more potent and less toxic therapeutic effect. This strategy has been explored with various radionuclides for both imaging (e.g., PET with ⁶⁸Ga) and therapy (e.g., with alpha or beta emitters like ¹⁷⁷Lu or ⁹⁰Y).

Conclusion

This compound is a versatile and powerful tool in the field of radiopharmaceuticals. Its robust chelating properties, combined with its utility in innovative strategies like tumor pre-targeting, make it a subject of ongoing research and development for creating more effective and safer diagnostic and therapeutic agents for cancer and other diseases. The detailed understanding of its chemical structure, quantitative properties, and mechanisms of action is crucial for scientists and researchers working towards the next generation of targeted medical treatments.

References

An In-Depth Technical Guide to the In Vivo Mechanism of Action of DOTA-4AMP and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo mechanism of action, experimental protocols, and key data related to DOTA-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylphosphonate)) and its derivatives. This compound serves as a critical bifunctional chelator in the development of advanced diagnostic and therapeutic agents.

Core Concept: The Role of this compound as a Bifunctional Chelator

This compound and its analogues are macrocyclic compounds that act as highly stable chelating agents for a variety of metal ions.[1][2] Their primary in vivo function is not pharmacological in itself, but rather to securely sequester a metal ion, preventing its premature release while being delivered to a target tissue. The overall mechanism of action of a this compound-based conjugate is therefore determined by two other components:

  • The Targeting Moiety: This is typically a peptide or antibody that binds to a specific biological target, such as a receptor overexpressed on tumor cells.[3][4][5]

  • The Chelated Metal Ion: The choice of metal dictates the ultimate application, such as:

    • Diagnostic Imaging: Using gamma-emitting radionuclides (e.g., ¹¹¹In), positron-emitting radionuclides (e.g., ⁶⁸Ga for PET scans), or paramagnetic metal ions (e.g., Gd³⁺ for MRI).

    • Radionuclide Therapy: Using alpha- or beta-emitting radionuclides (e.g., ²¹²Bi, ¹⁷⁷Lu) to deliver a cytotoxic radiation dose to target cells.

The DOTA cage forms a kinetically inert and highly stable complex with the metal ion, which is crucial for minimizing toxicity and off-target effects that could arise from the release of the free metal in vivo.

cluster_0 This compound Conjugate cluster_1 Biological System DOTA This compound Chelator Metal Metal Ion (e.g., ⁶⁸Ga, ¹⁷⁷Lu, Gd³⁺) DOTA->Metal Chelates Targeting Targeting Moiety (e.g., Peptide, Antibody) DOTA->Targeting Covalently Linked Target Target Receptor (e.g., on Tumor Cell) Targeting->Target Binds To

Core components of a this compound based conjugate.

Mechanism of Action: pH-Sensing for "Smart" Imaging

A key in vivo mechanism of action for certain this compound derivatives, particularly Gd(III) complexes like Gdthis compound⁵, is their function as pH-sensitive MRI contrast agents. The relaxivity (r₁) of these agents, which determines the degree of MRI signal enhancement, is dependent on the pH of the surrounding microenvironment.

The underlying principle involves the protonation state of the phosphonate or amide groups on the this compound backbone. Changes in pH alter the conformation of the chelate and its interaction with water molecules, thereby modulating the relaxivity. This property allows for non-invasive in vivo mapping of pH, which can be a valuable biomarker for identifying disease states like cancer, where the extracellular pH is often acidic.

To enhance this capability, bimodal MR-PET agents such as Gdthis compound-F have been developed, incorporating a fluorine atom (¹⁸F or ¹⁹F) for PET imaging, which allows for quantitative pH imaging.

cluster_1 Gdthis compound Complex pH_low Low pH (e.g., Tumor Microenvironment) Gd_complex Gdthis compound pH_low->Gd_complex pH_normal Physiological pH pH_normal->Gd_complex Signal_high High Relaxivity (r₁) Enhanced MRI Signal Gd_complex->Signal_high Protonation alters conformation Signal_low Low Relaxivity (r₁) Basal MRI Signal Gd_complex->Signal_low Different conformation

Mechanism of pH-dependent relaxivity for Gdthis compound.

Pharmacokinetics and Biodistribution

The in vivo disposition of DOTA-conjugated molecules is largely governed by the properties of the targeting moiety. However, some general pharmacokinetic characteristics are observed:

  • Distribution: Following intravenous administration, DOTA-conjugates typically show rapid distribution throughout the body. Their hydrophilic nature generally leads to extracellular localization.

  • Elimination: The primary route of elimination is through the kidneys via glomerular filtration. This results in relatively rapid clearance from the blood and most non-target tissues.

  • Tumor Uptake: For targeted radiopharmaceuticals, significant accumulation is observed in tumors expressing the target receptor. The tumor-to-background ratio is a critical parameter for successful imaging and therapy.

  • Metabolism: In vivo metabolism of the peptide component can occur, leading to smaller radiolabeled fragments. The pharmacokinetics of these radiometabolites can influence the overall radiation dose to organs like the kidneys.

The following table summarizes representative preclinical biodistribution data for various DOTA-conjugated peptides. Note that these values are highly dependent on the specific peptide, radiometal, and animal model used.

CompoundAnimal ModelTargetOrgan with Highest Uptake (Tumor) (%ID/g)Organ with Highest Uptake (Non-Tumor) (%ID/g)Time Point
¹¹¹In-DOTA-[Tyr³]octreotideNude mice (AR42J)Somatostatin Receptor42.3 ± 2.8Kidneys (not specified)2 h p.i.
⁶⁸Ga-DOTA-MGS8Nude mice (A431-CCK2R)CCK2 Receptor~27Kidneys (not specified)1 h p.i.
¹¹¹In-DOTA-TzHealthy miceN/A (pre-targeting)N/AKidneys/Bladder (Excretion) >90% of dose1 h p.i.
¹⁷⁷Lu-DOTA-5G (2)Nude mice (BxPC-3)Integrin αvβ6High (not quantified in abstract)Kidneys (dose-limiting organ)N/A

%ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection. (Data synthesized from)

Key Experimental Protocols

The in vivo evaluation of this compound conjugates involves a series of standardized preclinical experiments.

Objective: To stably chelate a radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) to the DOTA-peptide conjugate.

Typical Protocol:

  • The DOTA-conjugated peptide is dissolved in a metal-free buffer (e.g., ammonium acetate, pH 5-7).

  • The radionuclide, obtained from a generator (for ⁶⁸Ga) or as a chloride salt, is added to the peptide solution.

  • The reaction mixture is heated for a specific duration (e.g., 5-15 minutes at 80-95°C).

  • Radiochemical purity is assessed using techniques like radio-TLC or radio-HPLC to ensure >95% labeling efficiency.

  • The final product is passed through a sterile filter for in vivo administration.

Objective: To determine the affinity and receptor-mediated uptake of the radiolabeled conjugate in target cells.

Typical Protocol:

  • Cancer cells expressing the target receptor are cultured in multi-well plates.

  • Cells are incubated with increasing concentrations of the radiolabeled DOTA-conjugate at 37°C for a set time (e.g., 1 hour).

  • To determine non-specific binding, a parallel set of cells is co-incubated with a large excess of the non-radiolabeled peptide.

  • After incubation, the supernatant is removed, and the cells are washed.

  • Surface-bound radioactivity is removed with an acid wash (e.g., glycine buffer, pH 2.5).

  • The remaining internalized radioactivity is measured in a gamma counter after cell lysis.

  • Binding affinity (Kd) or IC50 values are calculated from competitive binding experiments.

Objective: To evaluate the pharmacokinetics, tumor uptake, and clearance of the radiolabeled conjugate in a living system.

Typical Protocol:

  • Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells to establish xenograft tumors.

  • Once tumors reach a suitable size, a defined amount of the radiolabeled DOTA-conjugate is injected intravenously.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized.

  • Tumors, blood, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and the radioactivity is measured in a gamma counter.

  • The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

cluster_0 Preparation cluster_1 In Vitro Validation cluster_2 In Vivo Evaluation A Radiolabeling of DOTA-Peptide B Quality Control (radio-HPLC) A->B C Cell Binding & Internalization Assay B->C D Tumor Xenograft Model Establishment B->D E IV Injection of Radiolabeled Conjugate D->E F PET/SPECT Imaging or Ex Vivo Biodistribution E->F G Data Analysis (%ID/g) F->G

Generalized experimental workflow for preclinical evaluation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dota-4AMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dota-4AMP, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid), is a macrocyclic bifunctional chelator with significant applications in biomedical imaging and therapy. Its robust coordination chemistry, particularly with lanthanide ions, and the pH-sensitive properties of its metal complexes, make it a compound of high interest in the development of advanced diagnostic and therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, purification, and characterization, and an exploration of its mechanism of action as a pH-responsive MRI contrast agent and its utility in targeted radionuclide therapy.

Physical and Chemical Properties

This compound is a derivative of the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, where the four carboxylate arms are replaced with acetamidomethylenephosphonic acid groups. This modification significantly influences its coordination chemistry and the properties of its metal complexes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid)[1]
Molecular Formula C₂₀H₄₄N₈O₁₆P₄[1]
Molecular Weight 796.5 g/mol [1]
CAS Number 254444-71-8[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, especially at neutral to basic pH. Soluble in polar aprotic solvents like DMSO. Limited solubility in nonpolar organic solvents. The water solubility of phosphonic acids generally increases with deprotonation in basic media.[2]
Storage Store at -20°C in a dry, dark place.General laboratory practice
pKa Values and Stability Constants

The stability of the metal complexes formed by this compound is a key determinant of their suitability for in vivo applications. High thermodynamic stability and kinetic inertness are essential to prevent the release of potentially toxic metal ions.

Table 2: Protonation Constants and Stability Constants of DOTA and Related Ligands

LigandpKa1pKa2pKa3pKa4log K (Gd³⁺)log K (Eu³⁺)log K (Lu³⁺)
DOTA 11.889.774.384.2925.626.2123.06
DOTP 12.410.37.36.0---

Note: Data for DOTA and DOTP are provided as representative values for polyamino-polycarboxylate and polyamino-polyphosphonate macrocycles, respectively. The stability constants for lanthanide-DOTA complexes are well-documented.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the established methods for N-alkylation of cyclen and related macrocycles. A representative multi-step synthesis is outlined below.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Diethyl bromoacetamidomethylphosphonate cluster_1 Step 2: N-Alkylation of Cyclen cluster_2 Step 3: Hydrolysis A Bromoacetyl bromide C Diethyl bromoacetamidomethylphosphonate A->C Benzene, K2CO3 B Diethyl aminomethylphosphonate B->C E This compound ethyl ester C->E Acetonitrile, K2CO3, 60°C D Cyclen D->E F This compound E->F 30% HBr in Acetic Acid

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Synthesis of Diethyl bromoacetamidomethylphosphonate: To a solution of diethyl aminomethylphosphonate in benzene, add potassium carbonate. Slowly add bromoacetyl bromide and stir the reaction mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC). After completion, filter the mixture and remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

  • Synthesis of this compound ethyl ester: Dissolve cyclen and diethyl bromoacetamidomethylphosphonate in acetonitrile. Add potassium carbonate and heat the mixture to 60°C for several hours. Monitor the progress of the reaction by TLC or mass spectrometry. Upon completion, filter the reaction mixture and evaporate the solvent. The resulting crude product can be used in the next step without further purification or can be purified by column chromatography.

  • Hydrolysis to this compound: Suspend the crude this compound ethyl ester in a solution of 30% hydrobromic acid in glacial acetic acid. Stir the mixture at room temperature overnight. The deprotected this compound will precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol or ether), and dry under vacuum.

Purification of this compound

Purification of the final product is typically achieved by preparative high-performance liquid chromatography (HPLC).

Workflow for HPLC Purification of this compound

G A Crude this compound B Dissolve in Mobile Phase A->B C Inject onto Preparative C18 Column B->C D Elute with Gradient C->D E Collect Fractions D->E F Analyze Fractions by Analytical HPLC E->F G Pool Pure Fractions F->G H Lyophilize G->H I Pure this compound H->I

Caption: HPLC purification workflow for this compound.

HPLC Protocol:

  • Column: Preparative reverse-phase C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 30 minutes is a typical starting point. The gradient should be optimized based on the separation of the desired product from impurities.

  • Detection: UV at 214 nm and 254 nm.

  • Procedure: Dissolve the crude this compound in a minimal amount of mobile phase A. Inject the solution onto the equilibrated column. Collect fractions and analyze them by analytical HPLC to identify the pure fractions. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization of this compound

The structure and purity of this compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the methylene protons of the cyclen ring, the acetamido group, and the methylenephosphonate groups.

    • ¹³C NMR: Will show corresponding signals for the different carbon environments in the molecule.

    • ³¹P NMR: A single peak is expected, confirming the presence of the phosphonate groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound.

Mechanism of Action and Applications

pH-Responsive MRI Contrast Agent: Gd-Dota-4AMP

The gadolinium complex of this compound (Gd-Dota-4AMP) exhibits pH-dependent relaxivity, making it a valuable tool for in vivo pH mapping by MRI.

Protocol for Preparation of Gd-Dota-4AMP:

  • Dissolve this compound in water.

  • Add one equivalent of gadolinium(III) chloride (GdCl₃) solution.

  • Adjust the pH of the solution to above 8 using a suitable base (e.g., NaOH or NH₄OH) to ensure the formation of the desired stable complex isomer.

  • Heat the solution gently (e.g., 50-60°C) for a few hours to facilitate complexation.

  • Monitor the completion of the reaction by checking for free Gd³⁺ using a xylenol orange test.

  • The final solution can be purified by size-exclusion chromatography or used directly if the reaction goes to completion.

Mechanism of pH-Dependent Relaxivity:

The relaxivity of Gd-Dota-4AMP is modulated by the protonation state of the phosphonate side arms. At different pH values, the rate of proton exchange between the water molecule coordinated to the gadolinium ion and the bulk water is altered, leading to changes in the T1 relaxation time of the surrounding water protons.

Signaling Pathway of pH-Dependent Relaxivity

G cluster_0 Low pH (Acidic) cluster_1 Optimal pH (~6-7) cluster_2 High pH (Basic) A Protonated Phosphonates B Slow Proton Exchange A->B C Low Relaxivity B->C D Partially Protonated Phosphonates E Facilitated Proton Exchange D->E F High Relaxivity E->F G Deprotonated Phosphonates H Slow Proton Exchange G->H I Low Relaxivity H->I

Caption: pH-dependent relaxivity of Gd-Dota-4AMP.

Experimental Determination of Relaxivity:

The T1 relaxivity (r₁) is determined by measuring the T1 relaxation times of aqueous solutions containing varying concentrations of the Gd-Dota-4AMP complex at a specific magnetic field strength and temperature. The relaxivity is the slope of the plot of 1/T1 versus the concentration of the gadolinium complex.

Targeted Radionuclide Therapy

This compound serves as a bifunctional chelator for conjugating therapeutic radionuclides to targeting vectors such as peptides or antibodies. This approach, known as pretargeted radioimmunotherapy (PRIT), allows for the specific delivery of radiation to cancer cells, minimizing damage to healthy tissues.

Workflow for Pretargeted Radioimmunotherapy using this compound

G cluster_0 Step 1: Targeting cluster_1 Step 2: Clearing cluster_2 Step 3: Radionuclide Administration A Administer Antibody-Dota-4AMP Conjugate B Antibody Binds to Tumor Antigen A->B C Allow Unbound Conjugate to Clear from Circulation B->C D Administer Therapeutic Radionuclide (e.g., ¹⁷⁷Lu, ⁹⁰Y) C->D E Radionuclide Chelated by this compound at Tumor Site D->E F Targeted Cell Killing E->F

Caption: Pretargeted radioimmunotherapy workflow.

The cellular uptake of Dota-conjugated molecules is often mediated by endocytosis, particularly when conjugated to large molecules like antibodies or certain peptides. The specific endocytic pathway can depend on the nature of the targeting vector.

Conclusion

This compound is a versatile and powerful chelating agent with significant potential in the fields of molecular imaging and targeted therapy. Its unique pH-responsive properties when complexed with gadolinium offer a sophisticated tool for non-invasive physiological measurements. Furthermore, its ability to form stable complexes with a variety of radiometals makes it an invaluable component in the design of next-generation radiopharmaceuticals. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the full potential of this remarkable molecule.

References

Synthesis pathways for Dota-4AMP.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Dota-4AMP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for this compound (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid)), a bifunctional chelator of significant interest in the field of medical imaging and radiopharmaceutical development. The proposed synthesis is based on established chemical principles and analogous reactions reported in the scientific literature for the synthesis of related DOTA derivatives.

Overview of this compound

This compound is a macrocyclic chelating agent built upon the 1,4,7,10-tetraazacyclododecane (cyclen) framework. Each of the four nitrogen atoms of the cyclen ring is functionalized with an acetamidomethylenephosphonic acid arm. This structural feature imparts specific chelating properties, making it a valuable tool for complexing with various metal ions, including radionuclides used in diagnostic imaging and therapy. The chemical structure of this compound is presented below.

Chemical Name: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid)[1] Chemical Formula: C₂₀H₄₄N₈O₁₆P₄[1]

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into two primary stages:

  • Stage 1: Synthesis of the Activated Side Arm: Preparation of a suitable N-acetylaminomethylphosphonic acid derivative that can be readily conjugated to the cyclen macrocycle.

  • Stage 2: Tetra-N-alkylation of Cyclen: The conjugation of four equivalents of the activated side arm to the cyclen backbone to yield the final this compound product.

A detailed workflow for this proposed synthesis is illustrated in the diagram below.

G cluster_0 Stage 1: Side Arm Synthesis cluster_1 Stage 2: Conjugation and Deprotection cluster_2 Overall Reaction A Acetamide C N-(hydroxymethyl)acetamide A->C B Formaldehyde B->C E (Acetylamino)methylphosphonic acid C->E D Phosphorous Acid D->E G Activated Side Arm (e.g., N-(chloroacetyl)aminomethylphosphonic acid ester) E->G F Halogenating Agent (e.g., SOCl2) F->G I Protected this compound G->I H Cyclen H->I J This compound I->J N Final Product J->N K Base (e.g., K2CO3) K->I L Acid Hydrolysis L->J M Starting Materials M->A M->B M->D M->F M->H M->K M->L M->N Multi-step Synthesis

Proposed overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for each stage of the this compound synthesis. These protocols are based on analogous and well-documented procedures for the synthesis of similar compounds.

Stage 1: Synthesis of the Activated Side Arm

The key intermediate for the side arm is (acetylamino)methylphosphonic acid. A plausible route for its synthesis involves the reaction of N-(hydroxymethyl)acetamide with a phosphorus source.

3.1.1. Synthesis of N-(hydroxymethyl)acetamide

This procedure is adapted from established methods for the synthesis of N-hydroxymethylamides.[1][2]

  • Reaction: Acetamide is reacted with formaldehyde in the presence of a base.

  • Reagents and Solvents:

    • Acetamide

    • Aqueous formaldehyde (37%)

    • Potassium carbonate (catalyst)

  • Procedure:

    • Dissolve potassium carbonate in aqueous formaldehyde.

    • Add acetamide to the solution and warm gently to initiate the reaction.

    • Allow the reaction mixture to stand at room temperature overnight.

    • The product, N-(hydroxymethyl)acetamide, is typically obtained as an oil and can be used in the next step after drying.

3.1.2. Synthesis of (Acetylamino)methylphosphonic acid

This step involves the phosphonylation of N-(hydroxymethyl)acetamide. A potential method is the reaction with phosphorous acid, which has been reported for the synthesis of similar aminophosphonic acids.

  • Reaction: N-(hydroxymethyl)acetamide is reacted with phosphorous acid.

  • Reagents and Solvents:

    • N-(hydroxymethyl)acetamide

    • Phosphorous acid

    • Acetic acid (solvent)

    • Diphosphorus trioxide can also be used as the phosphorus source.[3]

  • Procedure:

    • Dissolve N-(hydroxymethyl)acetamide in acetic acid.

    • Add phosphorous acid (or diphosphorus trioxide) portion-wise while cooling the reaction mixture.

    • Heat the mixture to reflux for several hours.

    • After cooling, the product is isolated, which may involve removal of the solvent under reduced pressure and purification by recrystallization.

3.1.3. Activation of the Side Arm

For efficient alkylation of cyclen, the (acetylamino)methylphosphonic acid needs to be activated, for example, as a chloroacetyl derivative. This would involve the protection of the phosphonic acid group, followed by N-acylation with chloroacetyl chloride, and subsequent deprotection. A more direct, though challenging, approach would be the selective N-chloroacetylation of (acetylamino)methylphosphonic acid. A plausible alternative starting material for the side arm is 2-chloro-N-(hydroxymethyl)acetamide, which could potentially be phosphonylated.

Stage 2: Tetra-N-alkylation of Cyclen

This final stage involves the formation of the this compound macrocycle by reacting cyclen with four equivalents of the activated side arm.

  • Reaction: Cyclen is reacted with the activated (e.g., chloroacetylated) aminomethylphosphonic acid derivative in the presence of a base.

  • Reagents and Solvents:

    • 1,4,7,10-Tetraazacyclododecane (Cyclen)

    • Activated side arm (from Stage 1)

    • A suitable base (e.g., potassium carbonate, sodium carbonate)

    • A polar aprotic solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • Dissolve cyclen and the base in the chosen solvent.

    • Add the activated side arm to the solution.

    • Heat the reaction mixture to promote the alkylation. The reaction progress can be monitored by techniques such as TLC or LC-MS.

    • Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

    • If protecting groups were used on the phosphonic acid moieties, a final deprotection step (e.g., acid hydrolysis) is required.

    • The crude product is then purified using appropriate chromatographic techniques to yield pure this compound.

Data Presentation

As this guide presents a proposed synthesis, experimental data such as yields and spectroscopic characterization are not available. For related DOTA derivatives, yields for the alkylation of cyclen can vary significantly depending on the specific side arm and reaction conditions.

Reaction Step Product Typical Yield Range (based on analogous reactions) Key Characterization Techniques
Acetamide + FormaldehydeN-(hydroxymethyl)acetamide80-95%¹H NMR, ¹³C NMR
N-(hydroxymethyl)acetamide + Phosphorous Acid(Acetylamino)methylphosphonic acid50-70%¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry
Cyclen AlkylationThis compound30-60%¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry, HPLC

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression from simple starting materials to the final complex molecule. The following diagram illustrates the key transformations and relationships in the proposed pathway.

G cluster_side_arm Side Arm Synthesis cluster_conjugation Conjugation Acetamide Acetamide N-(hydroxymethyl)acetamide N-(hydroxymethyl)acetamide Acetamide->N-(hydroxymethyl)acetamide + Formaldehyde (Acetylamino)methylphosphonic acid (Acetylamino)methylphosphonic acid N-(hydroxymethyl)acetamide->(Acetylamino)methylphosphonic acid + P(OH)3 Activated Side Arm Activated Side Arm (Acetylamino)methylphosphonic acid->Activated Side Arm Activation This compound This compound Activated Side Arm->this compound Cyclen Cyclen Cyclen->this compound + 4x Activated Side Arm

Key chemical transformations in the synthesis of this compound.

Conclusion

The synthesis of this compound, while not explicitly detailed in readily available literature, can be reasonably proposed based on established synthetic methodologies for DOTA derivatives and aminophosphonic acids. The key challenges in this synthesis are likely to be the efficient and high-yield synthesis of the activated acetamidomethylenephosphonic acid side arm and the subsequent complete tetra-alkylation of the sterically hindered cyclen macrocycle. The protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this important bifunctional chelator. Further optimization of reaction conditions and purification methods would be necessary to develop a robust and scalable synthetic route.

References

The Core Chemistry of Dota-4AMP and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dota-4AMP, with the chemical name 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid), is a key bifunctional chelator derived from the macrocyclic ligand DOTA (also known as tetraxetan). Its structure is engineered to form highly stable complexes with a variety of metal ions, particularly trivalent lanthanides and radionuclides, making it a valuable platform for the development of advanced diagnostic and therapeutic agents. This technical guide delves into the core chemistry of this compound and its derivatives, providing insights into their synthesis, properties, and applications in the fields of medical imaging and radiopharmaceutical therapy.

This compound's unique architecture, featuring a central 12-membered tetraaza ring and four acetamido-methylenephosphonic acid pendant arms, allows for the stable chelation of metal ions. This robust coordination chemistry is fundamental to its function, preventing the release of potentially toxic free metal ions in biological systems. The phosphonate groups also contribute to the molecule's properties, such as its pH sensitivity when complexed with certain metals like gadolinium, which has been exploited for pH mapping in MRI.

This guide will provide a comprehensive overview of the synthesis of this compound and its derivatives, present key quantitative data on their performance, detail experimental protocols, and visualize the fundamental chemical and biological processes involved.

Core Chemical Structure and Synthesis

The foundational structure of this compound is the DOTA macrocycle, a derivative of cyclen. The four secondary amine groups of the cyclen ring are functionalized with acetamido-methylenephosphonic acid arms. This tetra-substitution is crucial for its high affinity and kinetic inertness when complexed with metal ions.

The synthesis of DOTA derivatives, including this compound, can be challenging, especially when introducing bulky substituents. While the reaction of cyclen with haloacetamide intermediates is a common approach for simpler DOTA-tetraamides, this method often yields poor results with more complex structures. An improved and more versatile methodology involves the direct coupling of DOTA to an appropriate amine-containing reagent.

Below is a generalized workflow for the synthesis of DOTA-tetraamide derivatives, which can be adapted for the synthesis of this compound.

G General Synthesis Workflow for DOTA-Tetraamide Derivatives DOTA DOTA Activation Activation (e.g., HBTU, DIPEA in DMF) DOTA->Activation Coupling Coupling Reaction Activation->Coupling Amine Amine-containing Reagent (e.g., protected amino acid) Amine->Coupling Purification Purification (e.g., Extraction, Chromatography) Coupling->Purification Deprotection Deprotection (if necessary) Purification->Deprotection Final_Product DOTA-Tetraamide Derivative Deprotection->Final_Product

Caption: General synthesis workflow for DOTA-tetraamide derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related DOTA derivatives to provide a comparative overview of their properties. Data has been compiled from various sources and is intended to be representative.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₀H₄₄N₈O₁₆P₄·2H₂O·HBr[1]
Molecular Weight893.4 g/mol [1]
CAS Number254444-71-8[1]
AppearanceWhite crystalline solid[2]

Table 2: Stability Constants (log K) of DOTA and its Derivatives with Various Metal Ions

LigandGd(III)Lu(III)Y(III)Cu(II)Zn(II)
DOTA 25.425.924.822.521.2
This compound High (pH dependent)----
DOTAM 14.814.914.515.312.1
DOTA-(gly)₄ 14.1----

Table 3: Relaxivity of Gd(III) Complexes of DOTA Derivatives (20 MHz, 25 °C)

ComplexRelaxivity (r₁) [mM⁻¹s⁻¹]Condition
Gd-DOTA 4.2pH 7.4
Gd-Dota-4AMP 5.3 - 10.0pH dependent (max at pH ~6)[3]
Gd-DOTAM 3.4pH 7.4

Table 4: Representative Pharmacokinetic Parameters of DOTA-based Radiopharmaceuticals

RadiopharmaceuticalBioavailabilityHalf-life (elimination)Clearance
[¹⁷⁷Lu]Lu-DOTA-TATE N/A (IV)~40-70 hPrimarily renal
[⁹⁰Y]Y-DOTA-TOC N/A (IV)~60 hPrimarily renal
[⁶⁸Ga]Ga-DOTA-TATE N/A (IV)~68 min (radionuclide)Rapid renal

Note: Specific pharmacokinetic data for this compound itself is not extensively published. The data presented is for well-studied DOTA-peptide conjugates and is indicative of the general pharmacokinetic profile of such molecules.

Experimental Protocols

Protocol 1: General Synthesis of a DOTA-Tetraamide Derivative

This protocol is a generalized procedure based on the improved methodology for synthesizing DOTA-tetraamide derivatives.

Materials:

  • 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Amine-containing reagent (e.g., a protected amino acid or aminomethylphosphonic acid derivative)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA) (for deprotection, if needed)

Procedure:

  • Suspend DOTA (1.0 eq) in anhydrous DMF.

  • Add HBTU (4.0 eq) and DIPEA (6.0 eq) to the suspension.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the amine-containing reagent (4.0 eq). If the amine is a hydrochloride salt, add an additional 4.0 eq of DIPEA.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected DOTA-tetraamide derivative.

  • If necessary, deprotect the product using a suitable method (e.g., TFA for Boc-protected amines).

  • Purify the final product by chromatography if required.

Protocol 2: Radiolabeling of a DOTA-Conjugate with Lutetium-177

This protocol provides a general method for the radiolabeling of a DOTA-conjugated molecule with ¹⁷⁷Lu.

Materials:

  • DOTA-conjugated molecule (e.g., this compound-peptide)

  • [¹⁷⁷Lu]LuCl₃ solution in HCl

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Gentisic acid/sodium ascorbate solution (quencher)

  • Sterile water for injection

  • Sterile vials and syringes

  • Heating block

Procedure:

  • In a sterile vial, dissolve the DOTA-conjugated molecule in sodium acetate buffer.

  • Add the required activity of [¹⁷⁷Lu]LuCl₃ solution to the vial.

  • Incubate the reaction mixture at 80-95°C for 15-30 minutes.

  • After incubation, cool the reaction to room temperature.

  • Add the gentisic acid/sodium ascorbate solution to quench the reaction and prevent radiolysis.

  • Perform quality control to determine the radiochemical purity using methods such as radio-TLC or radio-HPLC.

  • If the radiochemical purity is >95%, the product can be diluted with sterile water for injection for further use.

Signaling Pathways and Cellular Uptake

The primary "signaling" role of this compound and its derivatives in a biological context is the delivery of a payload (a metal ion for imaging or therapy) to a specific target. This is achieved by conjugating the this compound chelator to a targeting moiety, such as a peptide or antibody, that recognizes a specific receptor or antigen on the cell surface.

G Targeted Delivery Mechanism of a this compound Conjugate cluster_0 Extracellular Space cluster_1 Cell Interior Conjugate This compound-Metal-Peptide Conjugate Receptor Cell Surface Receptor Conjugate->Receptor Binding Internalization Internalization Receptor->Internalization Endosome Endosome Payload_Release Payload Effect (Imaging Signal or Therapeutic Action) Endosome->Payload_Release Internalization->Endosome Endocytosis G Cellular Uptake via Endocytosis cluster_0 Cell Membrane cluster_1 Cytoplasm Binding 1. Binding to Receptor Invagination 2. Membrane Invagination Vesicle 3. Vesicle Formation Endosome 4. Endosome Trafficking Release 5. Payload Release

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dota-4AMP as a Bifunctional Chelator

Executive Summary

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetra(aminomethylphosphonate), or this compound, is a macrocyclic bifunctional chelator engineered for high-stability complexation of various metal ions. Its unique structure, featuring a DOTA-derived cyclen backbone and four aminomethylphosphonate pendant arms, imparts distinct chemical properties, making it a versatile platform for developing advanced diagnostic and therapeutic agents. The phosphonate groups offer strong coordination to trivalent metal ions and introduce a pH-dependent protonation behavior, which has been effectively exploited for the development of pH-sensitive "smart" MRI contrast agents.[1][2]

As a bifunctional chelator, this compound serves as a crucial linker, covalently attaching to targeting biomolecules such as peptides, antibodies, or small molecules on one end, while securely chelating a functional metal ion on the other. This dual functionality enables the precise delivery of imaging reporters (e.g., Gadolinium for MRI, Gallium-68 for PET) or therapeutic radionuclides (e.g., Lutetium-177) to specific biological targets in vivo. This guide provides a comprehensive technical overview of this compound, including its core chemistry, quantitative chelation data, detailed experimental protocols, and key applications in the fields of molecular imaging and radiopharmaceuticals.

Core Chemistry and Chelation Properties

This compound is a derivative of the highly stable DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle.[3][4] The replacement of DOTA's four carboxylate arms with aminomethylphosphonate groups significantly alters the ligand's electronic and coordination properties. The phosphonate moieties provide hard oxygen donor atoms that form exceptionally stable complexes with a wide range of trivalent metal ions, including lanthanides and radiometals used in nuclear medicine.[1]

The stability of these metal complexes is critical for in vivo applications, as it prevents the release of potentially toxic free metal ions. The high thermodynamic stability and kinetic inertness of this compound complexes are attributed to the pre-organized structure of the macrocyclic ring, which encapsulates the metal ion.

Quantitative Chelation Data

The stability of metal-chelator complexes is quantified by the stability constant (log K). Higher log K values indicate a more stable complex. The following table summarizes available stability constants for DOTA derivatives with phosphonate arms (DOTP, a close analog) and the parent DOTA for comparison.

ChelatorMetal IonLog K ValueReference
DOTPCu²⁺20.37
DOTPLa³⁺20.07
DOTPSm³⁺21.65
DOTPHo³⁺21.57
DOTASm³⁺23.36
DOTADy³⁺23.93
DOTAYb³⁺23.39
DOTALu³⁺23.06
DOTAEu³⁺26.21

Note: DOTP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylene phosphonic acid)) is structurally very similar to this compound and is often used as a reference.

Role as a Bifunctional Chelator: Linking Molecules to Metals

The "bifunctional" nature of this compound allows it to act as a molecular bridge. One of the phosphonate arms, or a specifically introduced functional group on the macrocyclic backbone, can be chemically modified to form a covalent bond with a targeting biomolecule. This process, known as conjugation, creates a bioconjugate that retains both the chelator's ability to bind a metal and the biomolecule's ability to bind to its biological target.

Bifunctional_Chelator_Concept cluster_0 This compound Bioconjugate Chelator This compound Chelator Linker Covalent Linker Chelator->Linker Metal Functional Metal Ion (e.g., ⁶⁸Ga, Gd³⁺) Metal->Chelator Chelation BioM Targeting Biomolecule (Peptide, Antibody, etc.) Linker->BioM Conjugation Target Biological Target (e.g., Cancer Cell Receptor) BioM->Target Specific Binding

Caption: Conceptual diagram of this compound as a bifunctional chelator.

Applications in Medical Imaging and Therapy

pH-Sensitive MRI Contrast Agents

A significant application of this compound is in the development of "smart" MRI contrast agents that can report on their microenvironment. When chelated with Gadolinium (Gd³⁺), the resulting Gd-Dota-4AMP complex exhibits pH-sensitive relaxivity (r1). The relaxivity of the complex changes in response to the protonation state of the phosphonate arms, which is dependent on the surrounding pH. This property allows for non-invasive pH mapping of tissues, which is valuable for studying pathologies associated with acidosis, such as cancer and ischemia. Further innovation has led to the creation of bimodal MR-PET agents by incorporating a fluorine atom, enabling quantitative pH imaging.

MRI_pH_Sensing Low_pH Low pH (e.g., Tumor) Gd_Dota Gd-Dota-4AMP Contrast Agent High_pH Normal pH Protonation Phosphonate Arms Become Protonated Gd_Dota->Protonation Relaxivity_Change Change in Water Exchange Rate & Relaxivity Protonation->Relaxivity_Change MRI_Signal Altered MRI Signal (T1-weighted image) Relaxivity_Change->MRI_Signal

Caption: Mechanism of pH sensing by Gd-Dota-4AMP in MRI.
Radiopharmaceuticals for Theranostics

This compound is an excellent chelator for a variety of radiometals used in theranostics—the combination of therapy and diagnostics.

  • Diagnostics (PET Imaging): By chelating a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), a this compound bioconjugate can be used for PET imaging to visualize the location and extent of disease.

  • Therapy (Targeted Radionuclide Therapy): When chelated with a beta-emitting (e.g., Lutetium-177, ⁹⁰Y) or alpha-emitting radionuclide, the same bioconjugate can be used to deliver a cytotoxic radiation dose directly to diseased cells, minimizing damage to healthy tissue.

The ability to use the same this compound conjugated molecule for both imaging and therapy by simply swapping the radiometal is a cornerstone of personalized medicine.

Experimental Protocols

The following sections provide generalized protocols. Specific reaction conditions may need optimization based on the biomolecule and radionuclide used.

Protocol: Conjugation of this compound to a Peptide

This protocol describes the solution-phase conjugation of an activated this compound derivative (e.g., this compound-NHS ester) to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain).

  • Peptide Preparation: Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 5-10 mg/mL. Ensure all other reactive amines on the peptide are protected if site-specific conjugation is required.

  • Chelator Activation: If not using a pre-activated ester, dissolve this compound and an activating agent like N-hydroxysuccinimide (NHS) in anhydrous DMF. Add a coupling agent such as DCC or HBTU and stir at room temperature for 4-6 hours to form the this compound-NHS ester.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the activated this compound-NHS ester solution to the peptide solution.

  • Incubation: Gently mix the reaction vial at room temperature for 4-12 hours or overnight at 4°C.

  • Purification: Purify the resulting this compound-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

  • Deprotection (if necessary): If the phosphonate arms are protected (e.g., with t-butyl esters), remove the protecting groups using an appropriate acid (e.g., trifluoroacetic acid).

  • Final Purification: Re-purify the deprotected conjugate by RP-HPLC and lyophilize to obtain the final product.

Protocol: Radiolabeling of this compound-Peptide with Gallium-68

This protocol is adapted for generator-produced ⁶⁸Ga and utilizes a cationic purification method.

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 1 M sodium acetate buffer and adjust the pH to 3.5-4.5.

    • Quenching Solution: Prepare a solution of DTPA (50 mM) to chelate any unreacted ⁶⁸Ga.

    • Peptide Solution: Dissolve 10-50 µg of the this compound-peptide conjugate in the reaction buffer. Add a radical scavenger like ascorbic acid to prevent radiolysis.

  • ⁶⁸Ga Elution and Purification:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

    • Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge (e.g., SCX).

    • Elute the purified ⁶⁸Ga³⁺ from the cartridge directly into the reaction vial containing the peptide solution using a small volume of acidified 5 M NaCl solution.

  • Labeling Reaction:

    • Heat the reaction vial at 90-95°C for 5-10 minutes.

  • Quality Control:

    • Cool the reaction vial to room temperature.

    • Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC. The RCP should typically be >95%.

  • Final Formulation: If the RCP is high, the product can often be neutralized with a phosphate buffer and used directly after sterile filtration.

Radiolabeling_Workflow A Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1M HCl) B Trap ⁶⁸Ga³⁺ on Cation Exchange Cartridge A->B C Elute Purified ⁶⁸Ga³⁺ into Reaction Vial (5M NaCl/HCl) B->C E Incubate at 95°C for 5-10 min C->E D Reaction Vial: This compound-Peptide + Acetate Buffer D->E F Quality Control (radio-TLC/HPLC) Radiochemical Purity > 95% E->F G Final Formulation: Neutralize & Sterile Filter F->G H [⁶⁸Ga]Ga-Dota-4AMP-Peptide Ready for Injection G->H

Caption: General workflow for ⁶⁸Ga-labeling of a this compound conjugate.
Radiolabeling Conditions and Efficiency

The choice of radionuclide dictates the specific labeling conditions required for optimal and stable chelation by this compound conjugates.

RadionuclideTypical Precursor AmountBufferTemp (°C)Time (min)Typical Purity (%)Reference
⁶⁸Ga10-20 µgSodium Acetate (pH 3.5-4.5)90-955-15>95
¹⁷⁷Lu20-50 µgSodium Ascorbate (pH 4.5-5.5)95-10020-30>98
⁹⁰Y20-50 µgSodium Acetate (pH 4.0-5.0)80-9015-30>98

Conclusion

This compound stands out as a highly adaptable and robust bifunctional chelator. Its phosphonate functional groups not only ensure high-stability complexation with a broad range of metal ions but also enable novel applications such as pH-sensitive MRI. Its utility in linking diagnostic and therapeutic radionuclides to targeted biomolecules places it at the forefront of theranostic agent development. The well-established protocols for conjugation and radiolabeling further enhance its appeal for researchers and drug development professionals aiming to create the next generation of targeted molecular agents for personalized medicine.

References

The Stability of DOTA-4AMP Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of DOTA-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide) and its closely related DOTA-tetraamide derivatives. The stability of these complexes is a critical factor in their application in fields such as medical imaging and targeted radionuclide therapy, ensuring the safe and effective delivery of metal ions in vivo. This document details the thermodynamic and kinetic aspects of stability, outlines key experimental protocols for their assessment, and presents quantitative data for analogous compounds.

Due to the limited availability of comprehensive stability data specifically for this compound in the public domain, this guide utilizes data from extensively studied DOTA-tetraamide derivatives as a primary reference. These derivatives, which also feature four amide groups on the DOTA macrocycle, provide a strong and relevant proxy for understanding the stability characteristics of this compound complexes.

Understanding Stability: Thermodynamic vs. Kinetic

The in vivo suitability of a metal-chelate complex is governed by two key concepts: thermodynamic stability and kinetic inertness.

  • Thermodynamic Stability refers to the equilibrium position of the complex formation reaction. It is quantified by the stability constant (log K). A high log K value indicates that the formation of the complex is highly favored at equilibrium. However, it does not provide information about how quickly the complex might dissociate.

  • Kinetic Inertness describes the rate at which a complex dissociates. A kinetically inert complex has a slow rate of dissociation, even if it is not thermodynamically favored to remain intact in a different chemical environment. For applications in biological systems, where transchelation to endogenous proteins or other molecules is a concern, kinetic inertness is often considered more critical than thermodynamic stability.[1][2]

DOTA-tetraamide complexes, while exhibiting lower thermodynamic stability compared to their DOTA counterparts by approximately 10-11 orders of magnitude, often demonstrate significant kinetic inertness.[3] This resistance to dissociation, particularly under acidic conditions, suggests their potential for safe in vivo use.[3][4]

G cluster_0 Stability Concepts cluster_1 Key takeaway thermo Thermodynamic Stability (Equilibrium Position) in_vivo In Vivo Stability (Biological Suitability) thermo->in_vivo High log K favors complex formation kinetic Kinetic Inertness (Dissociation Rate) kinetic->in_vivo Slow dissociation prevents metal release takeaway For in vivo applications, kinetic inertness is often more critical than thermodynamic stability. G start Start: Radiolabeled This compound Complex incubation Incubate with Human Serum at 37°C start->incubation sampling Take Aliquots at Different Time Points incubation->sampling analysis Analyze via Radio-HPLC or ITLC sampling->analysis quantification Quantify % Intact Complex vs. Free Radiometal analysis->quantification end End: Determine Stability Over Time quantification->end

References

The Role of DOTA-Phosphonate Chelators in Radiopharmaceutical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both diagnostic imaging and therapeutic intervention with high precision. A critical component of these agents is the bifunctional chelator, which securely binds a medically relevant radionuclide and is conjugated to a targeting vector. Among the most versatile and widely used chelators is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This guide focuses on a specific class of DOTA derivatives that incorporate phosphonate groups, which are of significant interest for their applications in skeletal imaging and therapy.

While the term "Dota-4AMP" can be ambiguous, with some suppliers referring to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid), the broader and more extensively researched class of DOTA-phosphonate derivatives, such as DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid) and DOTA-conjugated bisphosphonates like DOTAZOL, have well-documented applications in radiopharmaceutical development. These compounds exhibit a strong intrinsic affinity for hydroxyapatite, the primary mineral component of bone, making them excellent candidates for developing bone-seeking radiopharmaceuticals.

This technical guide provides an in-depth overview of the applications of DOTA-phosphonate derivatives in radiopharmaceutical development, with a focus on their synthesis, radiolabeling, and preclinical evaluation for bone-targeted imaging and therapy.

Core Concepts: The Chemistry of DOTA-Phosphonate Chelators

DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of trivalent metal ions, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), as well as diagnostic radionuclides such as Gallium-68 (⁶⁸Ga) and Indium-111 (¹¹¹In). The incorporation of phosphonate groups into the DOTA structure imparts a strong bone-targeting capability. This is due to the high affinity of phosphonates for calcium ions within the hydroxyapatite matrix of bone tissue.

The general workflow for developing a DOTA-phosphonate-based radiopharmaceutical involves several key stages, from the synthesis of the chelator to its preclinical validation.

G Synthesis of DOTA-Phosphonate Derivative Synthesis of DOTA-Phosphonate Derivative Radiolabeling with Radionuclide Radiolabeling with Radionuclide Synthesis of DOTA-Phosphonate Derivative->Radiolabeling with Radionuclide Quality Control Quality Control Radiolabeling with Radionuclide->Quality Control Preclinical Evaluation Preclinical Evaluation Quality Control->Preclinical Evaluation In Vitro Studies In Vitro Studies Preclinical Evaluation->In Vitro Studies In Vivo Studies In Vivo Studies Preclinical Evaluation->In Vivo Studies Biodistribution and Imaging Biodistribution and Imaging In Vivo Studies->Biodistribution and Imaging Dosimetry and Efficacy Dosimetry and Efficacy Biodistribution and Imaging->Dosimetry and Efficacy

General workflow for the development of a DOTA-phosphonate radiopharmaceutical.

Experimental Protocols

Synthesis of DOTA-Phosphonate Derivatives

The synthesis of DOTA-phosphonate chelators can be complex. One common example is the synthesis of DOTMP, which can be achieved through a multi-step process starting from DOTA.

Protocol for the Synthesis of DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid)

  • Reaction Setup: Suspend 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA) in toluene.

  • Addition of Reagents: Add phosphorous acid to the suspension.

  • Reflux: Reflux the reaction mixture while adding phosphorous trichloride dropwise over a period of 6 hours.

  • Solvent Removal: After the reaction is complete, evaporate the toluene under vacuum.

  • Dissolution and Precipitation: Dissolve the crude product in a minimal amount of deionized water. Precipitate the concentrated product by adding methanol.

  • Purification: Purify the final product using preparative high-performance liquid chromatography (HPLC). The yield for this reaction has been reported to be around 90%[1][2].

Radiolabeling Protocols

The radiolabeling of DOTA-phosphonate derivatives requires careful optimization of reaction conditions to achieve high radiochemical purity and specific activity.

Protocol for Radiolabeling of DOTA-Bisphosphonate (BPAMD) with Gallium-68 (⁶⁸Ga)

This protocol describes an automated synthesis approach.

  • Precursor Preparation: A solution of the DOTA-bisphosphonate monoamide (BPAMD) is prepared in a suitable buffer (e.g., 0.3 M HEPES)[3].

  • ⁶⁸Ga Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain ⁶⁸GaCl₃. The unprocessed eluate is transferred to a preheated reaction vial containing the BPAMD solution[4].

  • Labeling Reaction: Heat the reaction mixture at 97°C for 12 minutes[4].

  • Final Formulation: The reaction medium can be used directly after cooling or can be passed through a solid-phase extraction cartridge for purification if necessary. The final product is typically diluted with sterile water for injection.

  • Quality Control: The radiochemical purity is determined by radio-HPLC. This automated method has been shown to produce [⁶⁸Ga]Ga-BPAMD with a radiochemical purity of >93% and a radiochemical yield of >91%.

Protocol for Radiolabeling of DOTMP with Lutetium-177 (¹⁷⁷Lu)

  • Reaction Mixture: Prepare a solution of DOTMP in a suitable buffer.

  • Addition of Radionuclide: Add ¹⁷⁷LuCl₃ solution to the DOTMP solution.

  • Incubation: Incubate the reaction mixture at an optimized temperature and time.

  • Quality Control: Assess the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.

Applications in Radiopharmaceutical Development

The primary application of DOTA-phosphonate radiopharmaceuticals is the imaging and therapy of bone metastases. The strong affinity for bone allows for high accumulation of the radiopharmaceutical at sites of bone turnover, which are often elevated in the presence of metastatic disease.

G cluster_0 Mechanism of Bone Targeting cluster_1 Clinical Application Radiolabeled_DOTA_Phosphonate Radiolabeled DOTA-Phosphonate Bone_Surface Bone Surface (Hydroxyapatite) Radiolabeled_DOTA_Phosphonate->Bone_Surface High Affinity Binding Metastatic_Lesion Metastatic Bone Lesion Bone_Surface->Metastatic_Lesion Accumulation at High Turnover Sites Diagnostic_Imaging Diagnostic Imaging (PET/SPECT) Metastatic_Lesion->Diagnostic_Imaging Radionuclide_Therapy Radionuclide Therapy Metastatic_Lesion->Radionuclide_Therapy

Logical relationship of DOTA-phosphonate targeting mechanism and application.
Diagnostic Imaging

For diagnostic purposes, DOTA-phosphonate chelators are typically labeled with positron emitters like ⁶⁸Ga for Positron Emission Tomography (PET) imaging. PET imaging with agents such as [⁶⁸Ga]Ga-DOTAZOL allows for the highly sensitive detection and localization of bone metastases.

Radionuclide Therapy

For therapeutic applications, DOTA-phosphonates are labeled with beta- or alpha-emitting radionuclides.

  • ¹⁷⁷Lu-DOTMP: This radiopharmaceutical has been evaluated for its efficacy in palliating bone pain in patients with symptomatic skeletal metastases. Clinical studies have shown an overall response rate of 77.8% in reducing bone pain, with transient and manageable hematotoxicity.

  • ¹⁵³Sm-DOTMP (CycloSAM): Samarium-153 is a beta-emitter that can be chelated by DOTMP for the palliation of bone pain from metastases. It localizes to bone surfaces, delivering a therapeutic dose of radiation to adjacent tumor cells.

  • Other Radionuclides: Other radionuclides, including Scandium-47 (⁴⁷Sc) and Bismuth-212 (²¹²Bi), have also been investigated in preclinical studies for their therapeutic potential when chelated with DOTMP.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of various DOTA-phosphonate radiopharmaceuticals.

Table 1: Radiolabeling Parameters of DOTA-Phosphonate Derivatives

RadiopharmaceuticalRadionuclidePrecursor AmountBufferTemperature (°C)Time (min)Radiochemical Purity (%)Radiochemical Yield (%)Reference
[⁶⁸Ga]Ga-BPAMD⁶⁸Ga-0.3 M HEPES9712> 93> 91
[⁹⁹mTc]Tc-DOTMP⁹⁹mTc--Room Temp.30> 97> 97
[¹⁷⁷Lu]Lu-DOTAZOL¹⁷⁷Lu------

Table 2: Preclinical Biodistribution of DOTA-Phosphonate Radiopharmaceuticals in Healthy Animals (% Injected Dose per Gram - %ID/g)

RadiopharmaceuticalAnimal ModelOrgan1 hour p.i.4 hours p.i.24 hours p.i.Reference
[⁶⁸Ga]Ga-BPAMDHealthy MiceFemurHigh--
[⁹⁹mTc]Tc-DOTMPBALB/c MiceFemur---
[¹⁷⁷Lu]Lu-DOTAZOL-Bone---

Note: Specific quantitative values for all time points were not consistently available across all cited preclinical studies.

Table 3: Human Dosimetry for DOTA-Phosphonate Radiopharmaceuticals (mSv/MBq)

RadiopharmaceuticalCritical OrganAbsorbed Dose (mSv/MBq)Effective Dose (mSv/MBq)Reference
[⁶⁸Ga]Ga-DOTAZOLUrinary Bladder0.3680.0174
[¹⁷⁷Lu]Lu-DOTAZOLOsteogenic Cells3.33-
[¹⁷⁷Lu]Lu-DOTAZOLKidneys0.490-
[¹⁷⁷Lu]Lu-DOTAZOLRed Marrow0.461-

Conclusion

DOTA-phosphonate derivatives represent a powerful class of bifunctional chelators for the development of bone-targeting radiopharmaceuticals. Their inherent affinity for the bone matrix, combined with the stable chelation of a wide range of diagnostic and therapeutic radionuclides, makes them highly valuable for the management of patients with skeletal metastases. The ability to use the same chelator-targeting vector combination for both PET imaging (with ⁶⁸Ga) and radionuclide therapy (with ¹⁷⁷Lu or other beta-emitters) exemplifies the "theranostic" paradigm, allowing for personalized treatment strategies based on diagnostic imaging findings. Further research and clinical development of these agents hold great promise for improving the diagnosis and treatment of bone-related pathologies in oncology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Dota-4AMP for the Conjugation of Peptides and Radionuclides

This guide provides a comprehensive overview of this compound (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid)), a macrocyclic bifunctional chelator, and its application in the conjugation of peptides and radionuclides for research and development in nuclear medicine and molecular imaging.

Introduction

This compound is a derivative of the well-established DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle. It is designed to securely chelate a variety of radionuclides and to be covalently attached to biomolecules, such as peptides, creating radiolabeled conjugates for targeted imaging and therapy. The acetamidomethylenephosphonic acid arms of this compound can influence its coordination chemistry, stability, and the pharmacokinetic properties of its conjugates. This document details the synthesis, conjugation, radiolabeling, and evaluation of this compound conjugates.

Core Concepts

The fundamental principle behind the use of this compound lies in its bifunctional nature. One part of the molecule, the macrocyclic ring, forms a highly stable complex with a radionuclide. The other part, a reactive functional group (often introduced during synthesis), allows for covalent bonding to a peptide or other targeting vector. This dual functionality enables the delivery of a radioactive payload to a specific biological target, such as a receptor overexpressed on cancer cells.

General Workflow for Dota-Peptide Conjugate Development

G cluster_0 Peptide Synthesis & Chelator Conjugation cluster_1 Radiolabeling & Quality Control cluster_2 In Vitro & In Vivo Evaluation Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Chelator_Activation Activation of this compound Derivative Peptide_Synthesis->Chelator_Activation Conjugation Conjugation to Peptide Chelator_Activation->Conjugation Cleavage_Deprotection Cleavage from Resin & Deprotection Conjugation->Cleavage_Deprotection Purification_Conjugate HPLC Purification of Conjugate Cleavage_Deprotection->Purification_Conjugate Characterization_Conjugate Mass Spectrometry Characterization Purification_Conjugate->Characterization_Conjugate Radiolabeling Radiolabeling with Radionuclide Characterization_Conjugate->Radiolabeling QC Quality Control (radio-TLC/HPLC) Radiolabeling->QC Stability_Assay In Vitro Stability Assay QC->Stability_Assay Cell_Uptake Cellular Uptake & Internalization Stability_Assay->Cell_Uptake Biodistribution In Vivo Biodistribution Studies Cell_Uptake->Biodistribution Imaging PET/SPECT Imaging Biodistribution->Imaging G cluster_0 Radiolabeling cluster_1 In Vitro Stability cluster_2 Cellular Uptake start This compound-Peptide Conjugate add_radionuclide Add Radionuclide (e.g., 68Ga or 177Lu) start->add_radionuclide heating Incubate at Optimal Temperature and pH add_radionuclide->heating qc_labeling Quality Control (radio-TLC/HPLC) heating->qc_labeling stability_start Radiolabeled Conjugate qc_labeling->stability_start cell_start Radiolabeled Conjugate qc_labeling->cell_start incubate_serum Incubate with Human Serum at 37°C stability_start->incubate_serum time_points Sample at Various Time Points incubate_serum->time_points hplc_analysis Analyze by radio-HPLC time_points->hplc_analysis incubate_cells Incubate with Target Cells cell_start->incubate_cells wash_cells Wash to Remove Unbound Radioactivity incubate_cells->wash_cells measure_uptake Measure Cell-Associated Radioactivity wash_cells->measure_uptake G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Dota-Peptide (e.g., Octreotate) SSTR Somatostatin Receptor (SSTR) Ligand->SSTR Binds G_protein G-protein SSTR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Apoptosis) PKA->Cellular_Response Phosphorylates Targets

A Technical Guide to the Pharmacokinetics of DOTA-Derivative Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Investigating the Pharmacokinetics of DOTA-4AMP and Other DOTA-Derivative Conjugates

This guide provides an in-depth overview of the principles and methodologies for investigating the pharmacokinetics of radiopharmaceuticals based on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, such as this compound. While specific pharmacokinetic data for this compound conjugates are limited in publicly accessible literature, this document outlines the critical factors influencing their behavior in vivo and presents generalized experimental protocols and data interpretation frameworks applicable to the entire class of DOTA-based agents.

Introduction to DOTA-Derivative Conjugates in Radiopharmaceuticals

DOTA and its analogues are macrocyclic chelators that form the cornerstone of many modern radiopharmaceuticals used for both diagnostics and therapy (theranostics).[1][2] These chelators form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for targeted radionuclide therapy.[3]

A bifunctional chelator like this compound is designed to be covalently attached (conjugated) to a biologically active molecule, such as a peptide or antibody, that targets specific cells or tissues, like tumors.[4] The resulting conjugate's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is collectively known as its pharmacokinetics. Understanding these pharmacokinetic properties is critical for developing safe and effective imaging agents and therapeutics. Key goals include maximizing tracer accumulation in the target tissue (e.g., a tumor) while minimizing uptake in non-target organs to reduce toxicity and improve image contrast.[3]

The overall structure of these agents dictates their biological behavior. The choice of the targeting molecule, the linker chemistry, and the chelator itself all modulate the conjugate's pharmacokinetic profile.

cluster_0 Radiopharmaceutical Conjugate Target Targeting Molecule (e.g., Peptide, Antibody) Linker Linker (Modifies PK) Target->Linker Conjugated to Chelator Bifunctional Chelator (e.g., this compound) Linker->Chelator Attached to Radioisotope Radiometal (e.g., ¹⁷⁷Lu, ⁶⁸Ga) Chelator->Radioisotope Coordinates

Caption: Logical structure of a DOTA-derivative radiopharmaceutical.

Factors Influencing Pharmacokinetics

The pharmacokinetics of a DOTA conjugate is a multifactorial equation. Altering any component can significantly change its biodistribution and clearance profile.

  • The Targeting Molecule: The size and nature of the targeting molecule are dominant factors. Small molecules and peptides are typically cleared rapidly through the kidneys, whereas large antibodies have much longer circulation times.

  • The Chelator and its Conjugation: The number of chelators attached to a single targeting molecule (especially antibodies) can alter its properties. A high number of DOTA molecules can increase hydrophilicity but may also lead to faster clearance or increased uptake by the liver and spleen. In some cases, excessive conjugation can reduce the molecule's ability to bind to its target (immunoreactivity).

  • Linker Chemistry: Linkers that modify charge and hydrophilicity can be used to tailor pharmacokinetics. For instance, incorporating negatively charged linkers (e.g., with glutamic acid) has been shown to reduce kidney uptake, a common site of dose-limiting toxicity for peptide-based agents.

  • Overall Charge and Lipophilicity: Neutral or positively charged conjugates tend to show higher uptake in the kidneys. Modifying the conjugate to be more negatively charged can enhance renal clearance and lower background signal.

Generalized Experimental Protocols for Pharmacokinetic Evaluation

The investigation of a novel DOTA-conjugate's pharmacokinetics follows a standardized workflow, from preparation to data analysis.

  • Radiolabeling: The DOTA-conjugate is incubated with the chosen radionuclide (e.g., ¹⁷⁷LuCl₃ or ⁶⁸GaCl₃) in a suitable buffer (e.g., ammonium acetate or HEPES) at an optimized pH and temperature. DOTA complexes with lanthanides like ¹⁷⁷Lu often require heating, whereas ⁶⁸Ga labeling can proceed at lower temperatures.

  • Quality Control: After labeling, the radiochemical purity (RCP) is determined, typically using radio-TLC or radio-HPLC. An RCP of >95% is generally required for in vivo studies.

  • Animal Model: Studies are commonly performed in healthy rodents or, more relevantly, in tumor-bearing animal models (e.g., mice with xenografted human tumors).

  • Administration: The radiolabeled conjugate is administered intravenously (IV) via the tail vein.

  • Time Points: Animals are euthanized at various time points post-injection (p.i.), such as 1, 4, 24, 48, and 72 hours, to characterize the distribution and clearance phases.

  • Organ Harvesting: Key organs and tissues (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.) are collected, weighed, and their radioactivity is measured using a gamma counter.

  • Data Calculation: The uptake in each organ is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

The following diagram illustrates a typical experimental workflow for these studies.

A 1. Radiolabeling DOTA-Conjugate + Radionuclide B 2. Quality Control (radio-HPLC/TLC) A->B >95% RCP C 3. IV Administration to Tumor-Bearing Mice B->C D 4. Euthanasia at Multiple Time Points p.i. C->D E 5. Organ & Tumor Harvesting & Weighing D->E F 6. Gamma Counting of Tissue Radioactivity E->F G 7. Data Analysis Calculate %ID/g F->G

Caption: Standard workflow for an ex vivo biodistribution study.

Quantitative Data Presentation

Biodistribution data are fundamental to understanding a conjugate's pharmacokinetic profile. The data are summarized in tables to compare uptake across different organs and over time. While specific data for a this compound conjugate is not available, the table below presents illustrative biodistribution data for a well-characterized DOTA-peptide conjugate, [¹⁷⁷Lu]Lu-DOTA-TATE, in patients with neuroendocrine tumors, to demonstrate the standard format.

Table 1: Illustrative Biodistribution of [¹⁷⁷Lu]Lu-DOTA-TATE in Humans (Population-Averaged)

Organ/TissueBiological Half-Life (hours)
Kidneys43.7
Liver45.1
Spleen47.7
Tumor Lesions65.7

This table is adapted from population-averaged data and serves as an example of pharmacokinetic parameter presentation. Actual values vary between individuals and studies.

Key insights from such data include identifying organs with high uptake (potential for toxicity) and assessing the tumor-to-background ratios (e.g., tumor-to-kidney or tumor-to-liver), which are crucial indicators of therapeutic efficacy and imaging quality. For instance, [¹⁷⁷Lu]Lu-DOTA-TATE shows significantly higher uptake in tumors and kidneys compared to other tissues.

Conclusion

The pharmacokinetic profile of a DOTA-derivative conjugate is a complex interplay between its constituent parts: the targeting moiety, the linker, and the chelator itself. A thorough investigation, following systematic protocols for radiolabeling, in vivo biodistribution, and data analysis, is essential for the preclinical and clinical development of these agents. While this compound is a recognized bifunctional chelator, detailed public data on the pharmacokinetics of its specific conjugates are scarce. However, the principles and experimental frameworks established for other DOTA-based radiopharmaceuticals, as outlined in this guide, provide a robust foundation for the evaluation of any new conjugate in this class, enabling researchers to optimize their design for improved tumor targeting and reduced off-target toxicity.

References

A Technical Guide to the Principles of Metal Chelation with DOTA-4AMP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the fundamental principles of metal chelation is paramount for the design and application of novel diagnostic and therapeutic agents. This guide provides an in-depth exploration of the core principles governing the chelation of metal ions by DOTA-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid)), a significant derivative of the versatile DOTA macrocycle.

Core Principles of this compound Chelation

This compound belongs to the family of DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) derivatives, which are renowned for their exceptional ability to form highly stable and kinetically inert complexes with a wide range of metal ions. The chelating power of these molecules stems from a combination of the macrocyclic effect and the chelate effect.

The foundational structure of DOTA is a 12-membered tetraaza macrocycle (cyclen) with four pendant arms.[1][2] In this compound, these are acetamidomethylenephosphonic acid groups. This structure creates a pre-organized cavity that can encapsulate a metal ion, coordinating with it through multiple donor atoms—the four nitrogen atoms of the macrocycle and the oxygen atoms from the pendant arms.[1] This multidentate coordination results in the formation of multiple chelate rings, significantly enhancing the thermodynamic stability of the resulting metal complex.[1]

The stability of these complexes is a critical attribute, particularly for in vivo applications such as medical imaging and therapy, as it prevents the premature release of potentially toxic metal ions.[3]

The Structure of this compound

The chemical structure of this compound is characterized by the central cyclen ring, to which four acetamidomethylenephosphonic acid arms are attached to the nitrogen atoms.

  • Chemical Name: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid)

  • Molecular Formula: C₂₀H₄₄N₈O₁₆P₄

The presence of amide and phosphonic acid groups in the pendant arms influences the electronic properties and coordination behavior of the ligand compared to the parent DOTA molecule, which has carboxylic acid arms. These modifications can affect the kinetics of complex formation and the stability of the resulting metal complex.

Mechanism of Metal Chelation

The chelation of a metal ion by this compound is a stepwise process that involves the progressive coordination of the metal ion by the donor atoms of the ligand. The process is initiated by the interaction of the metal ion with some of the donor atoms, followed by the wrapping of the macrocyclic framework and the remaining pendant arms around the metal ion to form a stable, caged complex.

The coordination number of the metal ion in the DOTA complex can vary. For larger ions like lanthanides, DOTA typically acts as an octadentate ligand, coordinating through all four nitrogen and four oxygen atoms, often with an additional water molecule to complete the coordination sphere to nine. For smaller transition metals, it may act as a hexadentate ligand.

cluster_0 Chelation Process Metal_Ion Free Metal Ion (Mⁿ⁺) Intermediate_Complex Intermediate Complex Metal_Ion->Intermediate_Complex Initial Coordination DOTA_4AMP This compound Ligand DOTA_4AMP->Intermediate_Complex Stable_Complex Stable this compound-Metal Complex Intermediate_Complex->Stable_Complex Conformational Change & Full Coordination

Figure 1: Generalized workflow of metal chelation by this compound.

Quantitative Data on Metal Chelation

Metal Ionlog K (for DOTA)Reference
Ca²⁺16.4
Cu²⁺22.2
Zn²⁺21.1
Cd²⁺21.3
Ni²⁺20.5
Co²⁺20.3
Ce³⁺21.6
Fe³⁺24.4
Gd³⁺High Affinity
⁹⁰YHigh Affinity
¹⁷⁷LuHigh Affinity
⁶⁸GaHigh Affinity

Note: The stability constants of this compound complexes may differ from those of DOTA due to the different pendant arms.

The kinetics of complex formation with macrocyclic ligands like DOTA are generally slower than with linear chelators. This is an important consideration in the design of radiopharmaceuticals, where rapid and efficient labeling is often required.

Experimental Protocols

The study of metal chelation by this compound involves several key experimental procedures.

Synthesis of this compound

The synthesis of DOTA-tetraamide derivatives typically involves the alkylation of the cyclen macrocycle with appropriate α-halo amide derivatives. An improved methodology involves the coupling of DOTA to an amine-containing reagent.

cluster_0 Synthesis Workflow Start Starting Materials (Cyclen/DOTA) Reaction Alkylation or Coupling Reaction Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Figure 2: General workflow for the synthesis and characterization of this compound.
Determination of Stability Constants

Potentiometric titration is a common method used to determine the protonation constants of the ligand and the stability constants of its metal complexes. For lanthanide complexes that form slowly, "out-of-cell" experiments are often employed. In this method, solutions of the ligand and metal ion are allowed to equilibrate over a longer period before measurement.

Radiolabeling with Metal Ions

For applications in nuclear medicine, this compound is labeled with a radionuclide. This typically involves incubating the ligand with the desired radiometal at a specific pH and temperature to facilitate complex formation. The efficiency of the radiolabeling is then assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Applications in Research and Drug Development

This compound and related DOTA derivatives are pivotal in the development of advanced diagnostic and therapeutic agents.

Medical Imaging
  • Magnetic Resonance Imaging (MRI): Lanthanide complexes of DOTA-tetraamides are of great interest as PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) contrast agents for MRI. The amide protons can be selectively saturated with radiofrequency pulses, and this saturation can be transferred to the bulk water protons, generating contrast in the MRI image. This mechanism can be sensitive to the local microenvironment, such as pH, allowing for functional imaging.

  • Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): this compound can be used to chelate various radiometals for PET (e.g., ⁶⁸Ga) and SPECT imaging. When conjugated to a targeting vector (e.g., a peptide or antibody), these radiolabeled complexes can be used to visualize and quantify specific biological targets in vivo.

Radiopharmaceutical Therapy

By chelating therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y), this compound can be used to deliver a cytotoxic radiation dose to a specific target, such as a tumor. This "theranostic" approach, where the same or a very similar molecule can be used for both diagnosis and therapy, is a rapidly growing area of personalized medicine.

cluster_0 Theranostic Concept with DOTA-based Radiopharmaceuticals cluster_1 Diagnosis (PET/SPECT) cluster_2 Therapy Targeting_Molecule Targeting Molecule (Peptide, Antibody) Conjugate This compound-Targeting Molecule Conjugate Targeting_Molecule->Conjugate DOTA_Chelator This compound Chelator DOTA_Chelator->Conjugate Diagnostic_Agent Radiolabeled Diagnostic Agent Conjugate->Diagnostic_Agent Therapeutic_Agent Radiolabeled Therapeutic Agent Conjugate->Therapeutic_Agent Diagnostic_Radionuclide Diagnostic Radionuclide (e.g., ⁶⁸Ga) Diagnostic_Radionuclide->Diagnostic_Agent Imaging PET/SPECT Imaging Diagnostic_Agent->Imaging Therapeutic_Radionuclide Therapeutic Radionuclide (e.g., ¹⁷⁷Lu) Therapeutic_Radionuclide->Therapeutic_Agent Treatment Targeted Radionuclide Therapy Therapeutic_Agent->Treatment

Figure 3: Logical diagram of the theranostic approach using this compound conjugates.

Conclusion

This compound, as a prominent member of the DOTA family of chelators, offers a powerful platform for the development of sophisticated metal-based probes and therapeutics. Its ability to form highly stable and inert complexes with a variety of metal ions is the cornerstone of its utility. A thorough understanding of the principles of its chelation chemistry, coupled with robust experimental methodologies, is essential for harnessing its full potential in advancing the fields of medical imaging and targeted radionuclide therapy. Further research to establish a comprehensive database of quantitative stability and kinetic data for this compound with a wider array of metal ions will be invaluable for the rational design of future agents.

References

Methodological & Application

Step-by-Step Guide to Dota-4AMP Conjugation Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive guide to the conjugation chemistry of Dota-4AMP, a bifunctional chelator of significant interest in the development of targeted radiopharmaceuticals and molecular imaging agents. These application notes and protocols are intended for researchers, scientists, and drug development professionals actively engaged in the field of bioconjugation and radiopharmaceutical sciences.

This compound (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid)) is a macrocyclic chelator designed for the stable coordination of various radionuclides. Its unique structure, featuring four phosphonic acid arms, offers distinct chelation properties. This guide outlines the fundamental principles, detailed experimental procedures, and critical considerations for the successful conjugation of this compound to biomolecules, such as peptides and antibodies.

Quantitative Data Summary

Effective bioconjugation relies on quantifiable and reproducible outcomes. The following table summarizes key quantitative parameters for this compound and related DOTA-conjugation reactions, providing a baseline for experimental design and evaluation. Please note that specific results can vary depending on the biomolecule, reaction conditions, and analytical methods employed.

ParameterChelatorBiomoleculeMolar Ratio (Chelator:Biomolecule)Conjugation Efficiency (%)Final Yield (%)Reference
Chelator per Antibody p-SCN-Bn-DOTATrastuzumab5:1--[1]
p-SCN-Bn-DOTATrastuzumab20:1--[1]
p-SCN-Bn-DOTATrastuzumab100:1--[1]
Conjugation Yield DOTA-peptideTrastuzumab--~80%[2]
Radiolabeling Purity [64Cu]DOTA-trastuzumabTrastuzumab->97%-[1]
Radiolabeling Purity DOTA-MFCO-NPYNeuropeptide Y analog->98%-
Conjugate Stability 177Lu-DOTA-trastuzumabTrastuzumab-98.6 ± 0.6% (in human serum after 5 days)-

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, conjugation, and characterization of this compound conjugates.

Synthesis of this compound

Protocol: General Synthesis of a DOTA derivative

  • Acylation of Peptide-Resin: The amino terminus of a resin-bound peptide is acylated with a bromoacetic acid activated ester.

  • Reaction with Cyclen: The bromoacetylated peptide-resin is then reacted with cyclen, leading to the nucleophilic displacement of the bromide.

  • Trialkylation: The remaining secondary amines of the cyclen are trialkylated using tert-butyl bromoacetate.

  • Cleavage and Deprotection: The Dota-peptide conjugate is cleaved from the resin, and the protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).

Note: The synthesis of this compound would require a suitably protected phosphonic acid analogue of bromoacetic acid.

Deprotection of Phosphonic Acid Protecting Groups

The phosphonic acid moieties of this compound are typically protected during synthesis and conjugation to prevent unwanted side reactions. Common protecting groups for phosphonic acids include esters (e.g., methyl, ethyl, or tert-butyl esters). The deprotection of these groups is a critical step to ensure the chelating agent is active for radionuclide coordination.

Protocol: General Deprotection of Phosphonate Esters

  • Acid Hydrolysis: Treatment with a strong acid such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) is a common method for cleaving phosphonate esters. The reaction is typically carried out at elevated temperatures.

  • Silyl-mediated Cleavage: Reagents like bromotrimethylsilane (TMSBr) followed by hydrolysis are effective for the deprotection of phosphonate esters under milder conditions.

It is crucial to select a deprotection method that is compatible with the stability of the conjugated biomolecule.

This compound Conjugation to Peptides and Antibodies

The conjugation of this compound to a biomolecule is typically achieved by activating one of its functional groups (or a linker attached to it) to react with a specific functional group on the biomolecule, most commonly a primary amine (e.g., the N-terminus or the side chain of a lysine residue).

Protocol: NHS-Ester Mediated Conjugation

  • Antibody/Peptide Preparation:

    • Ensure the biomolecule is in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5.

    • Adjust the concentration of the biomolecule to 1-10 mg/mL.

  • Activation of this compound (if not pre-activated):

    • Dissolve this compound (with a suitable linker containing a carboxylic acid) in an appropriate organic solvent (e.g., DMSO or DMF).

    • Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC or DCC) in a molar excess to the this compound solution.

    • Allow the activation reaction to proceed for 1-2 hours at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound-NHS ester solution to the biomolecule solution. A molar ratio of 10:1 to 50:1 (chelator:biomolecule) is a common starting point.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Purification of the Conjugate:

    • Remove unreacted chelator and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

    • The purified conjugate can be stored in a suitable buffer at 4°C or frozen for long-term storage.

Characterization of this compound Conjugates

Thorough characterization of the conjugate is essential to determine the degree of labeling (DOL), purity, and integrity of the biomolecule.

Protocol: Characterization Methods

  • UV-Vis Spectroscopy: Determine the protein concentration using the absorbance at 280 nm.

  • Size-Exclusion Chromatography (SEC-HPLC): Assess the presence of aggregates and confirm the integrity of the conjugated biomolecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the conjugate to confirm the number of this compound molecules attached per biomolecule. This can be done using techniques like MALDI-TOF or ESI-MS.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separate and quantify different conjugated species. The increased hydrophobicity of the drug-containing peptides causes them to elute later than their unmodified counterparts.

Visualizations

Signaling Pathway: HER2-Targeted Antibody-Drug Conjugate Action

Antibody-drug conjugates (ADCs) targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a cornerstone of therapy for HER2-positive cancers. The binding of a HER2-targeted antibody, which can be conjugated with a chelator like this compound for radioimmunotherapy, initiates a cascade of events leading to cancer cell death.

HER2_Signaling HER2-Targeted Antibody-Drug Conjugate Mechanism of Action cluster_cell Cancer Cell HER2 HER2 Receptor PI3K_AKT PI3K-AKT-mTOR Pathway HER2->PI3K_AKT Inhibition of Signaling RAS_MAPK RAS-MAPK Pathway HER2->RAS_MAPK Inhibition of Signaling Endosome Early Endosome HER2->Endosome Internalization ADC Antibody-Drug Conjugate (e.g., Trastuzumab-Dota-4AMP) ADC->HER2 Binding ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Transport Payload Cytotoxic Payload (e.g., Radionuclide) Lysosome->Payload Payload Release CellDeath Cell Death (Apoptosis) Payload->CellDeath Induction PRIT_Workflow Pre-targeted Radioimmunotherapy (PRIT) Workflow cluster_steps PRIT Stages cluster_details Key Components and Processes Step1 Step 1: Administration of Bispecific Antibody (bsAb) Step2 Step 2: Antibody Accumulation and Clearance Step1->Step2 Time Delay (24-72h) bsAb bsAb targets both tumor antigen and hapten Step3 Step 3: Administration of Radiolabeled Hapten Step2->Step3 Step4 Step 4: Hapten Binding and Renal Clearance Step3->Step4 Hapten Radiolabeled Hapten (e.g., this compound-hapten) Step5 Step 5: Targeted Tumor Irradiation Step4->Step5 Tumor Tumor Cell bsAb->Tumor Tumor Targeting Blood Bloodstream bsAb->Blood Circulation and Clearance Hapten->bsAb Specific Binding at Tumor Site Kidney Kidneys Hapten->Kidney Rapid Renal Clearance of Unbound Hapten

References

Application Notes and Protocols: Dota-4AMP Based Contrast Agents for MRI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dota-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(methylphosphonic acid) amide) based complexes, particularly with gadolinium (Gd-Dota-4AMP), have emerged as a significant class of "smart" MRI contrast agents. Their unique pH-sensitive relaxivity makes them invaluable tools for in vivo pH mapping of tissues, which is crucial for diagnosing and monitoring pathological conditions such as tumor acidosis and renal dysfunction.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound based contrast agents.

Data Presentation

Table 1: pH-Dependent r1 Relaxivity of Gd-Dota-4AMP
pHr1 Relaxivity (mM⁻¹s⁻¹) at 20 MHz, 25 °Cr1 Relaxivity (mM⁻¹s⁻¹) at 1.4 T, 37 °C
4.0Increases from this point-
5.0--
6.0~10.0 (initial report)[1], 5.3 (later corrected)-
6.2Near maximum-
7.4-3.9
8.3Near minimum-
8.5Gradually decreases to a minimum7.4
10.5Increases again-

Note: The relaxivity of Gd-Dota-4AMP is highly dependent on the isomeric form of the complex, which is determined by the pH during complexation. The initially reported higher relaxivity at pH 6 was later attributed to a mixture of isomers. The "correct" pH-sensitive isomer (Type II) is formed at a complexation pH > 8 and exhibits a maximum relaxivity of 5.3 mM⁻¹s⁻¹ at 20 MHz and 25 °C.

Table 2: Relaxivity of Gd-Dota-4AMP Conjugated to a G5-PAMAM Dendrimer
pHr1 Relaxivity (mM⁻¹s⁻¹) at 20 MHz, 25 °C
6.025
9.5Lower than at pH 6.0

Conjugation to a dendrimer slows the rotational motion of the complex, significantly increasing its relaxivity.

Experimental Protocols

Synthesis of this compound Ligand

General Strategy:

  • Protection of Cyclen: Three of the four amine groups of the cyclen macrocycle are protected, often using tert-butoxycarbonyl (Boc) groups.

  • Alkylation of the Free Amine: The remaining unprotected amine is alkylated with a reagent containing the phosphonate group, such as a protected (aminomethyl)phosphonic acid derivative.

  • Deprotection: The protecting groups on the other three amines are removed.

  • Carboxymethylation: The three newly deprotected amines are alkylated with an acetic acid derivative, such as bromoacetic acid, under basic conditions.

  • Purification: The final this compound ligand is purified using chromatographic techniques, such as ion-exchange chromatography, followed by characterization using NMR and mass spectrometry.

Gadolinium Complexation (Gd-Dota-4AMP)

The formation of the correct, pH-sensitive isomer (Type II) of Gd-Dota-4AMP is critically dependent on the pH of the complexation reaction.

Materials:

  • This compound ligand

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) or Gadolinium(III) acetate

  • Deionized water

  • Ammonium hydroxide (NH₄OH) or other suitable base

  • pH meter

  • Heating and stirring apparatus

Protocol:

  • Dissolve the this compound ligand in deionized water.

  • Prepare a solution of GdCl₃·6H₂O in deionized water.

  • Crucially, adjust the pH of the this compound solution to above 8.0 using a suitable base like ammonium hydroxide.

  • Slowly add the gadolinium solution to the ligand solution while stirring continuously.

  • Heat the reaction mixture (e.g., at 100°C) for a defined period (e.g., 30 minutes) to ensure complete complexation.

  • Monitor the reaction for the absence of free Gd³⁺ using a xylenol orange test.

  • Cool the solution to room temperature.

  • Purify the Gd-Dota-4AMP complex to remove any unreacted ligand or free gadolinium. This can be achieved by methods such as ion-exchange chromatography or size-exclusion chromatography.

  • Characterize the final product using techniques like mass spectrometry to confirm the formation of the desired complex.

In Vitro r1 Relaxivity Measurement

Materials:

  • Gd-Dota-4AMP solution of known concentration

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • MRI scanner or a relaxometer

  • pH meter

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

Protocol:

  • Prepare a series of dilutions of the Gd-Dota-4AMP stock solution in the desired buffer (e.g., PBS) to create samples with varying concentrations.

  • For pH-dependent measurements, prepare a set of Gd-Dota-4AMP solutions and adjust the pH of each sample to the desired value using HCl or NaOH.

  • Place the samples in the MRI scanner or relaxometer.

  • Measure the longitudinal relaxation time (T1) of each sample using an appropriate pulse sequence (e.g., inversion recovery).

  • The relaxation rate (R1) is calculated as the inverse of the T1 value (R1 = 1/T1).

  • Plot the relaxation rate (R1) against the concentration of Gd-Dota-4AMP.

  • The slope of the resulting linear plot represents the r1 relaxivity in units of mM⁻¹s⁻¹.

In Vitro Cytotoxicity Assay

Standard cytotoxicity assays can be employed to assess the safety profile of Gd-Dota-4AMP.

Materials:

  • Selected cell line (e.g., human kidney cells, tumor cell line)

  • Cell culture medium and supplements

  • Gd-Dota-4AMP sterile solution

  • 96-well plates

  • MTT or CCK-8 assay kit

  • Plate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the sterile Gd-Dota-4AMP solution in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of Gd-Dota-4AMP. Include a control group with medium only.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, perform the MTT or CCK-8 assay according to the manufacturer's instructions. This typically involves adding the reagent to the wells and incubating for a further 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

In Vivo MRI for pH Mapping in a Tumor Model

This protocol outlines a general procedure for using Gd-Dota-4AMP to map the extracellular pH (pHe) of tumors in a murine model.

Materials:

  • Tumor-bearing mice

  • Sterile Gd-Dota-4AMP solution

  • (Optional) A pH-insensitive control contrast agent (e.g., Gd-DTPA or Dy-DOTP)

  • Anesthesia (e.g., isoflurane)

  • Small animal MRI scanner

  • Catheter for intravenous injection

Protocol:

  • Anesthetize the tumor-bearing mouse and place it in the MRI scanner.

  • Acquire pre-contrast T1-weighted images of the tumor region.

  • (If using a control agent) Inject the pH-insensitive contrast agent intravenously via a tail vein catheter and acquire a series of dynamic T1-weighted images to determine the agent's concentration in the tumor tissue over time.

  • Administer a bolus injection of the sterile Gd-Dota-4AMP solution intravenously.

  • Acquire a series of dynamic T1-weighted images of the tumor region for a set duration to monitor the change in signal intensity.

  • Data Analysis: a. Calculate the change in the relaxation rate (ΔR1) in each pixel of the tumor from the pre- and post-contrast images. b. If a control agent was used, its concentration map can be used to estimate the concentration of Gd-Dota-4AMP in each pixel, assuming similar pharmacokinetics. c. Calculate the r1 relaxivity in each pixel by dividing ΔR1 by the estimated concentration of Gd-Dota-4AMP. d. Generate a pH map of the tumor by converting the calculated r1 values to pH values using the in vitro calibration curve (Table 1).

Visualizations

pH_Sensing_Mechanism pH-Sensing Mechanism of Gd-Dota-4AMP cluster_low_pH Low pH (e.g., Acidic Tumor Microenvironment) cluster_high_pH Higher pH (e.g., Physiological pH) Low_pH Protonated Phosphonate Groups Proton_Exchange Catalyzed Proton Exchange Low_pH->Proton_Exchange Facilitates High_Relaxivity High r1 Relaxivity Proton_Exchange->High_Relaxivity Leads to High_pH Deprotonated Phosphonate Groups Reduced_Exchange Reduced Proton Exchange High_pH->Reduced_Exchange Leads to Low_Relaxivity Low r1 Relaxivity Reduced_Exchange->Low_Relaxivity Results in

Caption: pH-Sensing Mechanism of Gd-Dota-4AMP.

Experimental_Workflow Experimental Workflow for In Vivo pH Mapping cluster_preparation Preparation cluster_invitro In Vitro Calibration cluster_invivo In Vivo MRI cluster_analysis Data Analysis A Synthesize & Purify Gd-Dota-4AMP B Prepare Sterile Solution A->B F Inject Gd-Dota-4AMP B->F C Measure r1 Relaxivity at Various pH values D Generate pH vs. r1 Calibration Curve C->D K Generate pH Map D->K E Anesthetize Animal Acquire Pre-contrast Scan E->F G Acquire Post-contrast Dynamic Scans F->G H Calculate ΔR1 Map G->H J Calculate r1 Map H->J I Estimate Contrast Agent Concentration I->J J->K

Caption: Workflow for In Vivo pH Mapping using Gd-Dota-4AMP.

References

Application Notes and Protocols for Chelating Gallium-68 with Dota-4AMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) imaging, owing to its favorable decay characteristics and accessibility from a ⁶⁸Ge/⁶⁸Ga generator. Effective chelation of ⁶⁸Ga is crucial for the development of stable radiopharmaceuticals. Dota-4AMP, a derivative of the well-established DOTA macrocycle, serves as a bifunctional chelator for this purpose. It provides a robust coordination cage for ⁶⁸Ga and a functional group for conjugation to targeting biomolecules, enabling the development of targeted PET imaging agents.

This document provides detailed application notes and standardized protocols for the chelation of Gallium-68 with this compound. While specific literature on this compound is limited, the following protocols are based on established and widely practiced methods for other DOTA derivatives and are expected to be directly applicable.

Principle of ⁶⁸Ga Chelation by this compound

The chelation of ⁶⁸Ga by this compound involves the formation of a stable coordination complex. The this compound macrocycle encircles the ⁶⁸Ga³⁺ ion, with the nitrogen atoms and carboxylate or phosphonate groups of the chelator donating their lone pairs of electrons to form strong coordinate bonds with the metal ion. This process is typically facilitated by heating in an acidic buffer to ensure efficient and rapid incorporation of the radionuclide.

G cluster_0 Chelation Process Ga68 ⁶⁸Ga³⁺ (from generator) Reaction Reaction Vessel (Acidic Buffer, Heat) Ga68->Reaction Dota4AMP This compound Conjugate Dota4AMP->Reaction Ga68_Dota4AMP [⁶⁸Ga]Ga-Dota-4AMP Complex Reaction->Ga68_Dota4AMP

Caption: Gallium-68 chelation by this compound.

Experimental Protocols

Materials and Reagents
  • ⁶⁸Ge/⁶⁸Ga generator

  • This compound conjugated precursor

  • Sodium acetate buffer (0.25 M, pH 4.0-4.5)

  • Hydrochloric acid (0.1 M, ultrapure)

  • Ethanol (absolute, for purification)

  • Water for injection (WFI)

  • Sterile reaction vials (1.5 mL or 2 mL)

  • Heating block or water bath

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Radio-TLC or radio-HPLC system for quality control

Protocol 1: Manual Radiolabeling of this compound Conjugates

This protocol outlines a standard manual procedure for the chelation of ⁶⁸Ga with a this compound-conjugated peptide or molecule.

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Precursor Preparation: In a sterile reaction vial, dissolve the this compound conjugate in WFI or a suitable buffer to a concentration of 1 mg/mL.

  • Reaction Mixture Preparation:

    • To the reaction vial, add 20-50 µL of the this compound conjugate solution.

    • Add 200-500 µL of sodium acetate buffer to adjust the pH to the optimal range of 3.5-4.5.

    • Add the ⁶⁸Ga eluate (typically 0.5-1.0 mL) to the reaction vial.

  • Incubation: Securely cap the vial and place it in a heating block or water bath preheated to 90-95°C. Incubate for 10-15 minutes.

  • Cooling: After incubation, allow the vial to cool to room temperature.

G start Start elute Elute ⁶⁸Ga from Generator start->elute prepare_precursor Prepare this compound Conjugate Solution start->prepare_precursor mix Combine ⁶⁸Ga, Buffer, and Conjugate elute->mix prepare_precursor->mix heat Incubate at 90-95°C for 10-15 min mix->heat cool Cool to Room Temperature heat->cool end End of Labeling cool->end

Caption: Manual ⁶⁸Ga-Dota-4AMP labeling workflow.

Protocol 2: Purification of [⁶⁸Ga]Ga-Dota-4AMP

Purification is essential to remove unchelated ⁶⁸Ga and other impurities. Solid-phase extraction is a commonly used method.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 5 mL of ethanol followed by 10 mL of WFI.

  • Loading: Pass the cooled reaction mixture through the conditioned C18 cartridge. The [⁶⁸Ga]Ga-Dota-4AMP complex will be retained on the cartridge.

  • Washing: Wash the cartridge with 5-10 mL of WFI to remove any unbound ⁶⁸Ga and hydrophilic impurities.

  • Elution: Elute the purified [⁶⁸Ga]Ga-Dota-4AMP complex from the cartridge with a small volume (0.5-1.0 mL) of 50% ethanol in WFI into a sterile collection vial.

  • Formulation: The final product can be formulated for in vivo use by diluting with a sterile, pyrogen-free saline or buffer solution.

G start Labeled Reaction Mixture condition Condition C18 SPE Cartridge (Ethanol then Water) start->condition load Load Reaction Mixture onto Cartridge condition->load wash Wash with Water for Injection load->wash elute Elute with 50% Ethanol wash->elute formulate Formulate for Injection elute->formulate end Purified [⁶⁸Ga]Ga-Dota-4AMP formulate->end

Caption: SPE purification of [⁶⁸Ga]Ga-Dota-4AMP.

Quality Control

The radiochemical purity of the final [⁶⁸Ga]Ga-Dota-4AMP product must be determined before use.

  • Radio-Thin Layer Chromatography (Radio-TLC): This is a rapid method to determine the percentage of labeled product versus free ⁶⁸Ga.

    • Stationary Phase: ITLC-SG strips.

    • Mobile Phase: A mixture of 1 M ammonium acetate and methanol (1:1 v/v) is commonly used. In this system, the [⁶⁸Ga]Ga-Dota-4AMP complex migrates with the solvent front (Rf ≈ 0.9-1.0), while free ⁶⁸Ga remains at the origin (Rf ≈ 0-0.1).

  • Radio-High-Performance Liquid Chromatography (Radio-HPLC): This method provides a more detailed analysis of the product's purity and can separate different labeled species. A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is typically employed.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the ⁶⁸Ga-labeling of DOTA-derivatives. These values should be considered as a baseline, and optimization for specific this compound conjugates may be required.

Table 1: Radiolabeling Reaction Conditions

ParameterRecommended ValueNotes
Precursor Amount5-20 nmolHigher amounts may be needed for lower activity.
Reaction pH3.5 - 4.5Critical for efficient labeling.
Reaction Temperature90 - 95 °CEssential for driving the chelation reaction.
Incubation Time10 - 15 minutesLonger times generally do not improve yield significantly.

Table 2: Quality Control Specifications

ParameterAcceptance CriteriaMethod
Radiochemical Purity> 95%Radio-TLC / Radio-HPLC
AppearanceClear, colorless solutionVisual Inspection
pH5.0 - 7.5pH meter or pH strips

Table 3: Comparative Performance of Chelators for ⁶⁸Ga

ChelatorLabeling TemperatureRadiochemical Yield (Typical)Specific Activity (Typical)
DOTA-derivatives 90 - 95 °C> 95%50-200 GBq/µmol
NOTA-derivativesRoom Temperature - 95 °C> 98%100-500 GBq/µmol
TRAP-derivativesRoom Temperature> 99%> 1000 GBq/µmol

Note: Data for NOTA and TRAP derivatives are provided for comparison and are generally considered to have more favorable labeling kinetics than DOTA derivatives.[1][2]

Stability of [⁶⁸Ga]Ga-Dota-4AMP

The stability of the final radiolabeled complex is critical for its in vivo performance. Stability studies are typically conducted in human serum or in the presence of competing chelators (e.g., EDTA) at 37°C. DOTA-based ⁶⁸Ga complexes are known for their high kinetic inertness, which minimizes the release of free ⁶⁸Ga in vivo. The stability of [⁶⁸Ga]Ga-Dota-4AMP should be assessed for each new conjugate to ensure its suitability for preclinical and clinical applications.

References

Application Notes and Protocols: Lutetium-177-DOTA-Conjugates for Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium-177 (¹⁷⁷Lu) has emerged as a highly promising radionuclide for targeted cancer therapy. Its favorable decay characteristics, including a half-life of 6.73 days, emission of both therapeutic β⁻ particles (maximum energy of 0.497 MeV) and imageable γ-rays (113 keV and 208 keV), make it ideal for a theranostic approach. The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) forms highly stable complexes with ¹⁷⁷Lu. When conjugated to a tumor-targeting molecule, such as a peptide or a small molecule inhibitor, the resulting ¹⁷⁷Lu-DOTA-conjugate can selectively deliver a cytotoxic radiation dose to cancer cells while minimizing damage to surrounding healthy tissues.

This document provides a comprehensive overview of the applications, experimental protocols, and underlying principles for the use of ¹⁷⁷Lu-DOTA-conjugates in therapy, with a focus on well-established examples like ¹⁷⁷Lu-DOTA-TATE for neuroendocrine tumors (NETs) and ¹⁷⁷Lu-PSMA-617 for prostate cancer. While the specific targeting moiety "4AMP" is not widely documented in the provided search results, the principles and protocols outlined herein serve as a robust framework for the development and application of any novel ¹⁷⁷Lu-DOTA-conjugate, including a hypothetical ¹⁷⁷Lu-Dota-4AMP.

Therapeutic Applications

The therapeutic efficacy of ¹⁷⁷Lu-DOTA-conjugates stems from the targeted delivery of β⁻ radiation to tumor cells. Upon intravenous administration, the conjugate circulates in the bloodstream and binds to a specific receptor that is overexpressed on the surface of cancer cells. Following receptor binding, the radiopharmaceutical can be internalized, further concentrating the radioactivity within the tumor cell. The emitted β⁻ particles from ¹⁷⁷Lu have a path length of a few millimeters in tissue, leading to localized cell killing through DNA damage.[1][2]

Prominent examples of successful ¹⁷⁷Lu-DOTA-conjugate therapies include:

  • ¹⁷⁷Lu-DOTA-TATE (Lutathera®): This agent targets somatostatin receptor 2 (SSTR2), which is highly expressed in well-differentiated neuroendocrine tumors (NETs).[1][3][4] It is approved by the FDA for the treatment of SSTR-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs). Clinical trials have demonstrated significant improvements in progression-free survival in patients with advanced GEP-NETs.

  • ¹⁷⁷Lu-PSMA-617 (Pluvicto®): This small molecule inhibitor targets the prostate-specific membrane antigen (PSMA), which is overexpressed in the majority of prostate cancers, particularly in metastatic castration-resistant prostate cancer (mCRPC). ¹⁷⁷Lu-PSMA-617 has shown remarkable efficacy in treating mCRPC, leading to its FDA approval.

The application of ¹⁷⁷Lu-DOTA-conjugates is being explored for other cancers that overexpress specific surface antigens, such as thyroid cancer and salivary gland cancer.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and characterization of ¹⁷⁷Lu-DOTA-conjugates, compiled from various studies.

Table 1: Radiolabeling and Quality Control Parameters

Parameter¹⁷⁷Lu-DOTA-TATE¹⁷⁷Lu-PSMA-617¹⁷⁷Lu-DOTA-Rituximab (BioSim)Reference
Radiochemical Purity > 99% (ITLC), > 97% (HPLC)> 97%> 95%,,
Specific Activity 32.74-65.49 GBq/µmolNot specified~540 mCi/mg (~19.98 GBq/µmol),
Labeling Yield Not specifiedNearly quantitative (≥99.5%)78-80%,
Stability (in vitro) Stable for up to 120 hoursNot specifiedStable for up to 120 hours

Table 2: In Vitro Cell Uptake and Binding

Cell LineRadiopharmaceuticalUptake (% added activity)InternalizationReference
U2OS + SSTR2A[¹⁷⁷Lu]Lu-DOTA-TATE17.8 ± 2.4%Significant
BON1 + SSTR2A[¹⁷⁷Lu]Lu-DOTA-TATE9.6 ± 0.6%Significant
LNCaP (PSMA+)[¹⁷⁷Lu]Lu-PSMA-617High (specific values not provided)Not specified
RAMOS (CD20+)¹⁷⁷Lu-DOTA-RituximabImmunoreactiveNot specified

Experimental Protocols

Protocol 1: Conjugation of DOTA-NHS-ester to a Targeting Molecule (General)

This protocol describes a general method for conjugating a DOTA-NHS-ester to a targeting molecule containing a primary amine (e.g., a peptide or antibody).

Materials:

  • Targeting molecule (e.g., peptide, antibody)

  • DOTA-NHS-ester

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • PD-10 desalting column

  • Deionized water

Procedure:

  • Dissolve the targeting molecule in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-10 mg/mL.

  • Dissolve the DOTA-NHS-ester in a small volume of anhydrous DMF or DMSO.

  • Add the DOTA-NHS-ester solution to the targeting molecule solution at a molar ratio of 10:1 to 50:1 (DOTA:targeting molecule). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle stirring.

  • Purify the DOTA-conjugated targeting molecule using a PD-10 desalting column equilibrated with deionized water or an appropriate buffer.

  • Collect the fractions containing the purified conjugate and determine the concentration and number of DOTA molecules per targeting molecule using methods such as MALDI-TOF mass spectrometry or a colorimetric assay.

Protocol 2: Radiolabeling of DOTA-Conjugate with Lutetium-177

This protocol provides a method for radiolabeling a DOTA-conjugated molecule with ¹⁷⁷Lu.

Materials:

  • DOTA-conjugated targeting molecule

  • ¹⁷⁷LuCl₃ solution

  • Ammonium acetate buffer (0.5 M, pH 5.5) or Sodium acetate buffer (0.03 M, pH 4.5)

  • Gentisic acid or ascorbic acid (radioprotectant)

  • Heating block or water bath

  • Sterile, pyrogen-free vials

Procedure:

  • In a sterile vial, add the DOTA-conjugated targeting molecule (e.g., 10-100 µg).

  • Add the appropriate volume of ammonium acetate or sodium acetate buffer.

  • Add the ¹⁷⁷LuCl₃ solution (e.g., 150 - 1850 MBq).

  • If necessary, add a radioprotectant like gentisic acid or ascorbic acid to prevent radiolysis.

  • Adjust the pH of the reaction mixture to 4.5-5.5.

  • Incubate the reaction mixture at 95°C for 10-30 minutes or at room temperature if using co-solvents like ethanol.

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control to determine the radiochemical purity.

Protocol 3: Quality Control - Radiochemical Purity Determination by Radio-TLC/HPLC

Materials:

  • Radiolabeled product

  • Instant thin-layer chromatography (ITLC) strips

  • Mobile phase (e.g., 0.1 M sodium citrate, pH 5.5)

  • Radio-TLC scanner

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • C18 HPLC column

  • Mobile phase (e.g., gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA)

Radio-TLC Procedure:

  • Spot a small amount (1-2 µL) of the radiolabeled product onto an ITLC strip.

  • Develop the strip in a chromatography tank containing the mobile phase.

  • Allow the solvent front to travel to the top of the strip.

  • Remove the strip and allow it to dry.

  • Scan the strip using a radio-TLC scanner to determine the percentage of the radiolabeled conjugate (which remains at the origin) versus free ¹⁷⁷Lu (which migrates with the solvent front).

Radio-HPLC Procedure:

  • Inject a small volume of the radiolabeled product onto the HPLC system.

  • Run the appropriate gradient method to separate the radiolabeled conjugate from impurities like free ¹⁷⁷Lu and hydrolyzed species.

  • Analyze the chromatogram from the radioactivity detector to determine the retention times and peak areas of the different species.

  • Calculate the radiochemical purity as the percentage of the area of the main product peak relative to the total area of all radioactive peaks.

Protocol 4: In Vitro Cell Uptake and Internalization Assay

This protocol is used to assess the specific binding and internalization of the ¹⁷⁷Lu-DOTA-conjugate in cancer cells that express the target receptor.

Materials:

  • Target-positive and target-negative cell lines

  • Cell culture medium

  • ¹⁷⁷Lu-DOTA-conjugate

  • Unlabeled DOTA-conjugate (for blocking)

  • Phosphate-buffered saline (PBS)

  • Acid wash buffer (e.g., 0.1 M glycine, pH 2.5)

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Seed cells in 12- or 24-well plates and allow them to attach overnight.

  • For blocking experiments, pre-incubate a set of wells with a 100-fold molar excess of the unlabeled DOTA-conjugate for 30 minutes.

  • Add the ¹⁷⁷Lu-DOTA-conjugate to all wells (at a final concentration of e.g., 25 nM) and incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • At each time point, remove the radioactive medium and wash the cells twice with ice-cold PBS.

  • To determine the internalized fraction, add the acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip off the surface-bound radioactivity. Collect this supernatant (membrane-bound fraction).

  • Wash the cells again with PBS.

  • Lyse the cells with lysis buffer and collect the lysate (internalized fraction).

  • Measure the radioactivity in the membrane-bound and internalized fractions, as well as in the total cell lysate (for total uptake), using a gamma counter.

  • Calculate the percentage of uptake and internalization relative to the total added radioactivity.

Visualizations

Experimental_Workflow cluster_0 Preclinical Development cluster_1 In Vitro & In Vivo Evaluation Targeting_Molecule Targeting Molecule (e.g., Peptide, Antibody) Conjugation Conjugation Targeting_Molecule->Conjugation DOTA_Chelator DOTA Chelator DOTA_Chelator->Conjugation DOTA_Conjugate DOTA-Conjugate Conjugation->DOTA_Conjugate Radiolabeling Radiolabeling DOTA_Conjugate->Radiolabeling Lutetium_177 Lutetium-177 (¹⁷⁷LuCl₃) Lutetium_177->Radiolabeling Lu177_DOTA_Conjugate ¹⁷⁷Lu-DOTA-Conjugate Radiolabeling->Lu177_DOTA_Conjugate Quality_Control Quality Control (RCP, SA) Lu177_DOTA_Conjugate->Quality_Control In_Vitro_Studies In Vitro Studies (Binding, Internalization, Cytotoxicity) Quality_Control->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Biodistribution, Efficacy, Toxicity in Animal Models) In_Vitro_Studies->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: Workflow for the development of ¹⁷⁷Lu-DOTA-conjugates.

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cancer Cell Lu177_Conjugate ¹⁷⁷Lu-DOTA-Conjugate Binding Receptor Binding Lu177_Conjugate->Binding Targets Receptor Tumor-Specific Receptor (e.g., SSTR2, PSMA) Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lu177_Internalized Internalized ¹⁷⁷Lu-DOTA-Conjugate Internalization->Lu177_Internalized Beta_Emission β⁻ Emission Lu177_Internalized->Beta_Emission Decays DNA_Damage DNA Double-Strand Breaks Beta_Emission->DNA_Damage Induces Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Leads to

Caption: Mechanism of action of ¹⁷⁷Lu-DOTA-conjugates.

References

Application Notes and Protocols for Cell Labeling Using Dota-4AMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are foundational chelating agents in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.[1] DOTA is a macrocyclic chelator known for its ability to form highly stable complexes with a variety of metal ions.[1][2] This stability is crucial in preventing the premature release of radioactive metal ions in vivo, which could lead to off-target toxicity.[1] Bifunctional DOTA chelators act as a bridge, linking a diagnostic or therapeutic radionuclide to a targeting biomolecule, such as a peptide or antibody, that specifically targets disease markers.[1]

Dota-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetra(acetamido)methylphosphonate) is a macrocyclic derivative of DOTA. It serves as a bifunctional chelator and is utilized for tumor pre-targeting strategies. This compound is designed for the conjugation of peptides and radionuclides, making it a valuable tool in the development of targeted imaging and therapeutic agents. This document provides detailed protocols for the conjugation of this compound to targeting biomolecules, subsequent radiolabeling, and quality control procedures.

Principle of this compound Based Cell Labeling

The fundamental principle of using this compound for cell labeling involves a multi-step process. First, the this compound chelator is covalently conjugated to a biomolecule (e.g., an antibody or peptide) that has a high affinity for a specific target on the cell surface. This creates a stable conjugate. Next, the this compound moiety of the conjugate is radiolabeled with a suitable metallic radionuclide. Finally, the radiolabeled conjugate is introduced to a cell population, where it binds to its specific target, thereby labeling the cells with the radionuclide. This allows for the sensitive and specific detection of the labeled cells through imaging techniques like PET or SPECT, or for delivering a therapeutic radiation dose directly to the target cells.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Antibody

This protocol describes the covalent attachment of this compound to an antibody using an N-hydroxysuccinimide (NHS) ester derivative of this compound.

Materials:

  • Targeting Antibody (e.g., Rituximab, Trastuzumab)

  • This compound-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Quenching Solution: 1 M Glycine or Tris buffer, pH 8.5

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Protein concentration assay kit (e.g., Bradford or BCA)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • The antibody must be in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

    • Ensure the antibody solution is free of aggregates using SEC-HPLC.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound-NHS ester in anhydrous DMF or DMSO.

    • Add a calculated molar excess of the this compound-NHS ester stock solution to the antibody solution while gently vortexing. The optimal molar ratio of chelator to antibody should be determined empirically but typically ranges from 5:1 to 20:1.

    • The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody integrity.

    • Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the quenching solution to a final concentration of 100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the this compound-Antibody Conjugate:

    • Remove excess, unreacted this compound and other small molecules by SEC.

    • Collect the fractions containing the purified this compound-antibody conjugate.

    • Determine the final antibody concentration using a protein assay or UV spectrophotometry.

Protocol 2: Radiolabeling of this compound-Conjugated Peptides with Gallium-68 (⁶⁸Ga)

This protocol outlines the manual radiolabeling of a this compound-conjugated peptide with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • This compound-peptide conjugate (5-20 nmol)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification

  • Ethanol

  • Sterile water for injection

  • Instant thin-layer chromatography (ITLC) or radio-HPLC for quality control

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add 5-20 nmol of the this compound-peptide conjugate.

    • Add an appropriate volume of 1 M sodium acetate buffer to achieve a final pH of 3.5-4.5.

    • Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the reaction vial.

    • Gently mix the solution and incubate at 95°C for 5-15 minutes.

    • After incubation, allow the vial to cool to room temperature.

  • Purification (optional but recommended):

    • Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the conditioned C18 cartridge.

    • Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga.

    • Elute the ⁶⁸Ga-Dota-4AMP-peptide with an ethanol/water mixture.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using ITLC or radio-HPLC. A high RCP (>95%) is often achievable without purification.

    • Measure the pH of the final solution to ensure it is within a physiologically acceptable range (typically 6.5 to 7.5).

Data Presentation

Table 1: Comparison of Radiolabeling Efficiency for Different Chelators with ⁶⁴Cu

ChelatorTemperature (°C)Time (min)Radiolabeling Efficiency (%)
DOTA372098.9
DOTA252098.2
DOTA4-82098.1
NOTA2520>90 (at 125 nM)
Sar-CO2520>90 (at 125 nM)

Data adapted from studies on various bifunctional chelators. It is important to note that while specific data for this compound is limited, the general principles of DOTA chelation apply.

Table 2: Stability of ⁶⁷Ga-Labeled DOTA Derivatives in Murine Plasma and Apo-transferrin Challenge

CompoundStability in Murine Plasma (3h, % intact)Apo-transferrin Challenge (3h, % intact)
[⁶⁷Ga]Ga-DOTA>99>99
[⁶⁷Ga]Ga-p-NO₂-Bn-DO3A>9998.5 ± 0.3
[⁶⁷Ga]Ga-DO3AMᴮᵘ98.9 ± 0.186.2 ± 0.6
[⁶⁷Ga]Ga-DOTAGAMᴮᵘ98.8 ± 0.179.5 ± 1.0

This table illustrates the high stability of the Ga-DOTA complex, a key feature expected to be shared by this compound.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling cluster_application Step 3: Cell Labeling & Imaging a Targeting Biomolecule (e.g., Antibody) c Conjugation Reaction (pH 8.5-9.0) a->c b This compound-NHS b->c d Purification (SEC) c->d e This compound Conjugate d->e g Radiolabeling Reaction (pH 3.5-4.5, 95°C) e->g f Radionuclide (e.g., ⁶⁸Ga) f->g h Purification (SPE) g->h i Radiolabeled Conjugate h->i k Incubation i->k j Target Cells j->k l Labeled Cells k->l m In Vitro / In Vivo Imaging (PET/SPECT) l->m logical_relationship cluster_components Key Components cluster_process Process cluster_outcome Application Dota4AMP This compound (Chelator) Conjugation Conjugation Dota4AMP->Conjugation Radionuclide Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Radiolabeling Radiolabeling Radionuclide->Radiolabeling Biomolecule Targeting Biomolecule (Antibody, Peptide) Biomolecule->Conjugation Conjugation->Radiolabeling Imaging Diagnostic Imaging (PET/SPECT) Radiolabeling->Imaging Therapy Targeted Radiotherapy Radiolabeling->Therapy

References

Application Notes and Protocols for Dota-4AMP in Developing pH-Sensitive MRI Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dota-4AMP is a macrocyclic chelating agent that, when complexed with a paramagnetic metal ion such as Gadolinium (Gd³⁺), forms a highly effective pH-sensitive MRI contrast agent. This responsiveness to pH allows for the non-invasive mapping of physiological and pathological pH changes in vivo, offering significant potential in oncology, nephrology, and other areas where tissue acidosis is a key biomarker. The underlying mechanism of its pH sensitivity is attributed to the protonation state of the four phosphonate side chains, which modulates the water exchange rate at the Gd³⁺ center and, consequently, the longitudinal relaxivity (r₁) of water protons.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in developing pH-sensitive MRI probes, including detailed experimental protocols and quantitative data to guide researchers in their application.

Quantitative Data Summary

The longitudinal relaxivity (r₁) of Gd-Dota-4AMP exhibits a distinct dependence on pH. The following tables summarize the reported r₁ values at various pH levels, magnetic field strengths, and temperatures. It is important to note that the complexation pH during the synthesis of the Gd-Dota-4AMP probe can influence its relaxivity profile.[2][4] The desired pH-sensitive form is typically obtained when the complexation reaction is performed at a pH above 8.

Table 1: pH-Dependent Longitudinal Relaxivity (r₁) of Gd-Dota-4AMP

pHr₁ (mM⁻¹s⁻¹) at 20 MHz, 25 °Cr₁ (mM⁻¹s⁻¹) at 7 T, 37 °C
4.0Increases from this point-
5.0--
6.0Maximum relaxivity observed near this pH7.4
6.56-pKa value
7.0--
8.5Minimum relaxivity observed near this pH3.9
10.5Increases again up to this point-

Note: The relaxivity values can vary slightly between different preparations and experimental conditions.

Table 2: pH-Dependent Longitudinal Relaxivity (r₁) of Gd-Dota-4AMP-F

A fluorinated derivative, Gd-Dota-4AMP-F, has been developed for bimodal MR-PET imaging, allowing for simultaneous quantification of probe concentration and pH.

pHr₁ (mM⁻¹s⁻¹)
6.07.4
8.53.9

Signaling Pathway and Mechanism of Action

The pH-sensitive nature of the Gd-Dota-4AMP probe is governed by the protonation and deprotonation of its phosphonate side chains. This process directly influences the exchange rate of the water molecule coordinated to the central Gd³⁺ ion, which in turn affects the T1 relaxation time of the surrounding water protons.

pH_Sensing_Mechanism cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Basic Environment) Protonated_Phosphonates Phosphonate groups are protonated Increased_Water_Exchange Facilitated proton exchange with bulk water Protonated_Phosphonates->Increased_Water_Exchange catalyzes High_r1 High r1 Relaxivity (Bright MRI Signal) Increased_Water_Exchange->High_r1 leads to Deprotonated_Phosphonates Phosphonate groups are deprotonated Decreased_Water_Exchange Slower proton exchange Deprotonated_Phosphonates->Decreased_Water_Exchange results in Low_r1 Low r1 Relaxivity (Dark MRI Signal) Decreased_Water_Exchange->Low_r1 leads to pH_Change Change in local pH pH_Change->Protonated_Phosphonates acidification pH_Change->Deprotonated_Phosphonates alkalization

Caption: Mechanism of pH sensing by Gd-Dota-4AMP.

Experimental Protocols

I. Synthesis of this compound Ligand

The synthesis of this compound derivatives can be achieved through the reaction of cyclen with haloacetamide intermediates. A general protocol involves the following steps:

  • Synthesis of the Phosphonate-Containing Amide Arm: This typically involves the reaction of a protected amino acid or a similar building block with a phosphonate-containing moiety.

  • Alkylation of Cyclen: The synthesized arms are then reacted with cyclen in an appropriate solvent (e.g., DMF) and in the presence of a base (e.g., K₂CO₃) to yield the tetra-substituted DOTA derivative.

  • Deprotection: Any protecting groups used during the synthesis are removed under appropriate conditions.

  • Purification: The final ligand is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC).

Synthesis_Workflow Start Starting Materials (Cyclen, Phosphonate Arm Precursor) Step1 Synthesis of Phosphonate Amide Arm Start->Step1 Step2 Alkylation of Cyclen Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Purification (HPLC) Step3->Step4 End Pure this compound Ligand Step4->End

Caption: General workflow for the synthesis of the this compound ligand.

II. Preparation of the Gd-Dota-4AMP Complex

The complexation of the this compound ligand with Gadolinium is a critical step that influences the pH-sensing properties of the final probe.

  • Dissolve the Ligand: Dissolve the purified this compound ligand in deionized water.

  • Adjust pH: Adjust the pH of the ligand solution to >8.0 using a suitable base (e.g., NaOH or KOH). This is crucial for the formation of the desired pH-sensitive isomer.

  • Add Gadolinium: Add an equimolar amount of a Gadolinium(III) salt solution (e.g., GdCl₃) to the ligand solution dropwise while stirring.

  • Reaction: Maintain the pH of the reaction mixture above 8 and allow the reaction to proceed at an elevated temperature (e.g., 60-80 °C) for several hours to ensure complete complexation.

  • Purification: Remove any unchelated Gd³⁺ ions by passing the solution through a chelating resin or by dialysis.

  • Characterization: Confirm the formation and purity of the Gd-Dota-4AMP complex using techniques such as mass spectrometry and HPLC.

III. In Vitro pH-Dependent Relaxivity Measurement

This protocol outlines the steps to measure the r₁ relaxivity of the Gd-Dota-4AMP probe at different pH values.

  • Prepare Stock Solution: Prepare a concentrated stock solution of the Gd-Dota-4AMP probe in deionized water and determine its exact concentration using methods like inductively coupled plasma mass spectrometry (ICP-MS).

  • Prepare pH Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 4 to 10).

  • Sample Preparation: For each pH value, prepare a sample by diluting the Gd-Dota-4AMP stock solution in the corresponding buffer to a final concentration of approximately 1 mM.

  • T₁ Measurement: Measure the longitudinal relaxation time (T₁) of each sample using an MRI scanner or a relaxometer at a specific magnetic field strength and temperature. An inversion recovery pulse sequence is commonly used for accurate T₁ measurements.

  • Calculate Relaxivity (r₁): Calculate the r₁ relaxivity for each pH value using the following equation:

    r₁ = (1/T₁obs - 1/T₁d) / [Gd]

    where:

    • T₁obs is the measured T₁ of the sample containing the contrast agent.

    • T₁d is the diamagnetic T₁ of the buffer without the contrast agent.

    • [Gd] is the concentration of the Gd-Dota-4AMP probe in mM.

  • Plot Data: Plot the calculated r₁ values as a function of pH to obtain the pH-response curve.

Relaxivity_Measurement_Workflow Start Gd-Dota-4AMP Probe & pH Buffers Step1 Prepare Samples at Different pH Values Start->Step1 Step2 Measure T1 Relaxation Time (MRI Scanner/Relaxometer) Step1->Step2 Step3 Calculate r1 Relaxivity Step2->Step3 Step4 Plot r1 vs. pH Step3->Step4 End pH-Response Curve Step4->End

Caption: Workflow for in vitro pH-dependent relaxivity measurement.

Conclusion

This compound is a versatile and powerful tool for the development of pH-sensitive MRI probes. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this technology in their studies. Careful attention to the synthesis and complexation conditions is paramount to achieving the desired pH-responsive properties. The ability to non-invasively map tissue pH with high spatial resolution opens up exciting new avenues for disease diagnosis, monitoring therapeutic response, and advancing our understanding of fundamental biological processes.

References

In Vitro Assays for DOTA-4AMP Conjugate Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the binding of DOTA-4AMP conjugated molecules to their target receptors. The following sections describe three common in vitro binding assays: a radioligand competition binding assay, a fluorescence polarization assay, and a surface plasmon resonance (SPR) analysis. For the purpose of these protocols, we will consider a hypothetical conjugate, "this compound-SSTa," where SSTa is a somatostatin analog peptide designed to target the somatostatin receptor subtype 2 (SSTR2), a common target in neuroendocrine tumors.[1][2]

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a non-radiolabeled test compound (this compound-SSTa) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[3]

Experimental Protocol

Materials:

  • Cell Membranes: Membranes from cells overexpressing SSTR2 (e.g., HEK293-SSTR2 or AR4-2J cells).[4][5]

  • Radioligand: A known SSTR2 ligand labeled with a radioisotope (e.g., [125I]-Tyr3-octreotide or [177Lu]-DOTA-TATE).

  • Test Compound: this compound-SSTa.

  • Non-specific Binding Control: A high concentration of an unlabeled SSTR2 ligand (e.g., octreotide).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters with a pore size suitable for retaining cell membranes.

  • Scintillation Counter and Scintillation Fluid .

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Addition of Reagents:

    • Total Binding wells: Add 50 µL of assay buffer.

    • Non-specific Binding wells: Add 50 µL of a high concentration of unlabeled SSTR2 ligand (e.g., 1 µM octreotide).

    • Test Compound wells: Add 50 µL of serial dilutions of this compound-SSTa.

  • Add Radioligand: Add 50 µL of the radioligand at a concentration close to its Kd to all wells.

  • Add Cell Membranes: Add 100 µL of the SSTR2-expressing cell membrane preparation to all wells. The amount of membrane protein should be optimized to ensure a sufficient signal-to-noise ratio.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate at 50°C for 30 minutes.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary
CompoundTargetRadioligandIC50 (nM)Ki (nM)
This compound-SSTaSSTR2[125I]-Tyr3-octreotide5.2 ± 0.82.1 ± 0.3
Octreotide (Control)SSTR2[125I]-Tyr3-octreotide2.1 ± 0.40.8 ± 0.1

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start plate_setup Prepare 96-well filter plate start->plate_setup add_reagents Add assay buffer, non-specific control, and this compound-SSTa plate_setup->add_reagents add_radioligand Add radioligand ([125I]-Tyr3-octreotide) add_reagents->add_radioligand add_membranes Add SSTR2 cell membranes add_radioligand->add_membranes incubation Incubate at RT for 60-90 min add_membranes->incubation filtration Filter and wash to remove unbound ligand incubation->filtration counting Dry plate and add scintillation fluid filtration->counting data_analysis Measure radioactivity and analyze data counting->data_analysis end End data_analysis->end

Caption: Workflow for the radioligand competition binding assay.

Fluorescence Polarization (FP) Assay

FP assays measure the binding of a small fluorescently labeled ligand to a larger protein. When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule, its rotation slows, leading to an increase in fluorescence polarization. This assay can be used in a competitive format to determine the binding affinity of an unlabeled compound.

Experimental Protocol

Materials:

  • SSTR2 Receptor: Purified, soluble SSTR2 protein or membrane preparations.

  • Fluorescent Ligand: A fluorescently labeled SSTR2 ligand (e.g., a BODIPY-TMR labeled somatostatin analog).

  • Test Compound: this compound-SSTa.

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer with low background fluorescence.

  • 384-well Black Plates: Low-volume, non-binding surface plates.

  • Fluorescence Plate Reader: Equipped with polarization filters.

Procedure:

  • Plate Setup: In a 384-well black plate, prepare wells for the free fluorescent ligand (minimum polarization) and the fluorescent ligand with the receptor (maximum polarization), along with a dilution series of the test compound.

  • Addition of Reagents:

    • To all wells (except blanks), add the fluorescent ligand at a fixed concentration (typically in the low nanomolar range).

    • To the "maximum polarization" and test compound wells, add the SSTR2 receptor at a concentration that gives a stable and significant polarization window.

    • To the test compound wells, add serial dilutions of this compound-SSTa.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Plot the mP values against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value as described in the radioligand binding assay section.

Quantitative Data Summary
CompoundTargetFluorescent LigandIC50 (nM)Ki (nM)
This compound-SSTaSSTR2BODIPY-TMR-SSTa8.5 ± 1.23.4 ± 0.5
Octreotide (Control)SSTR2BODIPY-TMR-SSTa3.0 ± 0.61.2 ± 0.2

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Workflow

FP_Assay_Workflow start Start plate_setup Prepare 384-well black plate start->plate_setup add_ligand Add fluorescent ligand to all wells plate_setup->add_ligand add_receptor Add SSTR2 receptor to 'max' and 'test' wells add_ligand->add_receptor add_competitor Add serial dilutions of This compound-SSTa add_receptor->add_competitor incubation Incubate at RT for 30-60 min add_competitor->incubation measurement Measure fluorescence polarization (mP) incubation->measurement data_analysis Analyze data to determine IC50 and Ki measurement->data_analysis end End data_analysis->end

Caption: Workflow for the fluorescence polarization assay.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions. In this assay, the SSTR2 receptor is immobilized on a sensor chip, and the this compound-SSTa conjugate is flowed over the surface.

Experimental Protocol

Materials:

  • SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).

  • SSTR2 Receptor: Purified, soluble SSTR2 protein.

  • Analyte: this compound-SSTa.

  • Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

  • Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized receptor (e.g., a low pH buffer or a high salt concentration buffer).

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the SSTR2 receptor solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound-SSTa in running buffer over the immobilized receptor surface.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Quantitative Data Summary
AnalyteTargetka (1/Ms)kd (1/s)KD (nM)
This compound-SSTaSSTR21.5 x 10^57.5 x 10^-45.0
Octreotide (Control)SSTR22.8 x 10^55.6 x 10^-42.0

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Workflow

SPR_Workflow start Start chip_activation Activate sensor chip surface start->chip_activation receptor_immobilization Immobilize SSTR2 receptor chip_activation->receptor_immobilization deactivation Deactivate remaining active groups receptor_immobilization->deactivation analyte_injection Inject this compound-SSTa at various concentrations deactivation->analyte_injection regeneration Regenerate sensor surface analyte_injection->regeneration data_analysis Analyze sensorgrams to determine kinetics (ka, kd, KD) analyte_injection->data_analysis regeneration->analyte_injection Repeat for each concentration end End data_analysis->end

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

SSTR2 Signaling Pathway

Upon binding of an agonist like a somatostatin analog, the SSTR2 receptor, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, affects downstream effectors such as protein kinase A (PKA) and ion channels, ultimately leading to the inhibition of hormone secretion and cell proliferation in neuroendocrine tumor cells.

SSTR2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SSTa This compound-SSTa SSTR2 SSTR2 SSTa->SSTR2 Binds G_protein Gi/o SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cell_response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cell_response Leads to

Caption: Simplified SSTR2 signaling pathway upon agonist binding.

References

Application Notes and Protocols for Preclinical Evaluation of DOTA-4AMP Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of DOTA-4AMP based radiopharmaceuticals. The following sections detail the necessary animal models, experimental procedures for biodistribution and in vivo imaging, and expected quantitative data based on studies of structurally similar DOTA-conjugated radiopharmaceuticals.

Introduction

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator widely utilized in nuclear medicine for its ability to stably complex with various radionuclides. When conjugated to a targeting moiety, such as 4-aminomethylpiperidine (4-AMP) which can be part of a larger tumor-targeting peptide, it forms the basis of a radiopharmaceutical for targeted imaging and therapy. Preclinical evaluation in appropriate animal models is a critical step to determine the safety, efficacy, biodistribution, and pharmacokinetic profile of new this compound radiopharmaceuticals before clinical translation.

Animal Models

The most commonly employed animal models for the preclinical evaluation of DOTA-conjugated radiopharmaceuticals are rodents, specifically mice and rats.[1]

  • Mice: Immunodeficient mouse strains (e.g., nude, SCID) are frequently used to establish human tumor xenografts.[2] These models are invaluable for assessing tumor targeting and the anti-tumor efficacy of therapeutic radiopharmaceuticals. Common cell lines for xenografts in the context of DOTA-peptide targeting include those overexpressing somatostatin receptors (SSTRs), such as AR42J (rat pancreatic adenocarcinoma) and various neuroendocrine tumor (NET) cell lines.[2]

  • Rats: Wistar or Sprague Dawley rats are often used for pharmacokinetic and biodistribution studies due to their larger size, which facilitates easier blood sampling and organ dissection.[3][4]

The choice of animal model should be guided by the specific research question and the intended clinical application of the this compound radiopharmaceutical.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established procedures for similar DOTA-conjugated radiopharmaceuticals and can be adapted for specific this compound compounds.

Protocol 1: Ex Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol details the steps to quantify the distribution of a radiolabeled this compound compound in various organs and the tumor.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Radiolabeled this compound solution (e.g., with 68Ga for PET or 177Lu for SPECT/therapy)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Syringes and needles for intravenous injection

  • Gamma counter

  • Precision balance

  • Dissection tools

Procedure:

  • Animal Preparation: Acclimate tumor-bearing mice for at least one week prior to the study. Ensure tumors have reached a suitable size for evaluation (e.g., 100-200 mm³).

  • Radiopharmaceutical Administration:

    • Anesthetize the mouse using a suitable method.

    • Administer a known amount of the radiolabeled this compound solution (typically 1-5 MBq in 100-150 µL for imaging isotopes) via the tail vein.

    • Record the net injected dose by measuring the radioactivity in the syringe before and after injection.

  • Time Points for Evaluation: Sacrifice groups of animals (n=3-5 per group) at various time points post-injection (p.i.), for example, 1, 4, 24, and 48 hours.

  • Tissue Collection:

    • At the designated time point, euthanize the anesthetized mouse by a humane method (e.g., cervical dislocation).

    • Collect blood via cardiac puncture.

    • Dissect and collect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

  • Radioactivity Measurement:

    • Weigh each organ and tissue sample.

    • Measure the radioactivity in each sample and in the collected blood using a calibrated gamma counter.

    • Include standards of the injected radiopharmaceutical to allow for decay correction and calculation of the percentage of injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

    • Present the data as mean ± standard deviation for each group.

Protocol 2: Small Animal PET/CT Imaging with 68Ga-DOTA-4AMP

This protocol outlines the procedure for in vivo imaging of the distribution of a 68Ga-labeled this compound compound.

Materials:

  • Tumor-bearing mice or rats

  • 68Ga-labeled this compound solution

  • Small animal PET/CT scanner

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Animal handling and monitoring equipment

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to imaging to reduce background signal, particularly in the gastrointestinal tract.

    • Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

  • Radiopharmaceutical Administration:

    • Position the anesthetized animal on the scanner bed.

    • Administer 68Ga-DOTA-4AMP (typically 5-15 MBq in 100-200 µL for mice) via the tail vein.

  • Image Acquisition:

    • Perform a CT scan for anatomical reference and attenuation correction.

    • Acquire dynamic or static PET images at predefined time points (e.g., 30, 60, 90 minutes p.i.). A typical static acquisition time is 10-20 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the fused images over the tumor and various organs to quantify the radiotracer uptake.

    • Express the uptake as Standardized Uptake Value (SUV) or %ID/g.

Protocol 3: Small Animal SPECT/CT Imaging with 177Lu-DOTA-4AMP

This protocol is for imaging therapeutic this compound radiopharmaceuticals labeled with 177Lu.

Materials:

  • Tumor-bearing mice or rats

  • 177Lu-labeled this compound solution

  • Small animal SPECT/CT scanner with a medium-energy collimator

  • Anesthesia system

  • Animal handling and monitoring equipment

Procedure:

  • Animal Preparation: Similar to the PET/CT protocol, anesthetize the animal for the duration of the scan.

  • Radiopharmaceutical Administration: Administer 177Lu-DOTA-4AMP (typically 10-30 MBq in 100-200 µL for mice) via the tail vein.

  • Image Acquisition:

    • Acquire SPECT/CT images at later time points suitable for 177Lu (e.g., 24, 48, 72 hours p.i.) to assess long-term retention.

    • Set the energy windows for the 177Lu photopeaks (e.g., 113 keV and 208 keV).

    • A typical SPECT acquisition involves multiple projections over 360 degrees.

  • Image Reconstruction and Analysis:

    • Reconstruct the SPECT data and fuse with the CT images.

    • Perform quantitative analysis by drawing ROIs on the images to determine the uptake in the tumor and organs over time.

Quantitative Data Summary

The following tables summarize representative quantitative biodistribution data for DOTA-conjugated peptides targeting the somatostatin receptor, which are structurally and functionally analogous to potential this compound radiopharmaceuticals. The data is presented as the mean percentage of injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of a 68Ga-DOTA-Somatostatin Analogue in Mice with AR42J Xenografts

Organ1 hour p.i. (%ID/g)4 hours p.i. (%ID/g)
Blood0.5 ± 0.10.1 ± 0.0
Heart0.3 ± 0.10.1 ± 0.0
Lungs0.4 ± 0.10.1 ± 0.0
Liver0.8 ± 0.20.5 ± 0.1
Spleen0.3 ± 0.10.2 ± 0.1
Kidneys15.2 ± 3.58.5 ± 2.1
Stomach0.7 ± 0.20.4 ± 0.1
Intestines1.1 ± 0.30.6 ± 0.2
Muscle0.2 ± 0.10.1 ± 0.0
Bone0.3 ± 0.10.2 ± 0.1
Tumor10.5 ± 2.59.8 ± 1.9

Data are hypothetical and compiled based on typical values reported in the literature for similar compounds.

Table 2: Biodistribution of a 177Lu-DOTA-Somatostatin Analogue in Rats

Organ24 hours p.i. (%ID/g)48 hours p.i. (%ID/g)
Blood0.05 ± 0.010.02 ± 0.01
Liver0.3 ± 0.10.2 ± 0.1
Spleen0.1 ± 0.00.1 ± 0.0
Kidneys5.5 ± 1.23.1 ± 0.8
Bone0.2 ± 0.10.1 ± 0.0
Tumor8.1 ± 1.56.5 ± 1.1

Data are hypothetical and compiled based on typical values reported in the literature for similar compounds.

Visualizations

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Radiolabeling & QC Radiolabeling & QC Cell Binding & Internalization Cell Binding & Internalization Radiolabeling & QC->Cell Binding & Internalization Promising Candidate Animal Model Development Animal Model Development Cell Binding & Internalization->Animal Model Development Proceed to In Vivo Pharmacokinetics Pharmacokinetics Animal Model Development->Pharmacokinetics Biodistribution Biodistribution Pharmacokinetics->Biodistribution In Vivo Imaging (PET/SPECT) In Vivo Imaging (PET/SPECT) Biodistribution->In Vivo Imaging (PET/SPECT) Therapy Studies Therapy Studies In Vivo Imaging (PET/SPECT)->Therapy Studies If Therapeutic

Preclinical evaluation workflow for this compound radiopharmaceuticals.

SSTR_Signaling cluster_cell Tumor Cell SSTR Somatostatin Receptor (SSTR) G_protein G-protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates PI3K_AKT PI3K/Akt Pathway G_protein->PI3K_AKT Modulates Ca_ion Ca2+ influx G_protein->Ca_ion Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Inhibits Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_AKT->Apoptosis Promotes Ca_ion->Hormone_Secretion Dota_4AMP This compound (Somatostatin Analogue) Dota_4AMP->SSTR Binds

Simplified somatostatin receptor signaling pathway.

Conclusion

The preclinical evaluation of this compound radiopharmaceuticals using appropriate animal models is essential for their clinical development. The protocols and data presented here provide a framework for conducting these studies. Thorough in vivo assessment of biodistribution, pharmacokinetics, and imaging characteristics will enable a comprehensive understanding of the potential of new this compound agents for diagnosing and treating cancer.

References

Application Notes and Protocols for Quantitative Analysis of Dota-4AMP Uptake in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dota-4AMP, also known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid), is a macrocyclic bifunctional chelator derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][2] It is designed for the stable chelation of radiometals, which is a critical aspect in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.[3] The phosphonate arms of this compound can influence the pharmacokinetic properties of the resulting radiolabeled conjugate. This document provides detailed protocols for the conjugation, radiolabeling, and in vitro and in vivo evaluation of this compound conjugates for the quantitative analysis of their uptake in tumors. While specific quantitative data for this compound is not extensively available in published literature, this guide provides illustrative data from well-characterized DOTA-conjugates to demonstrate the application of these protocols.

General Workflow for a this compound-based Radiopharmaceutical

The development and evaluation of a this compound-based radiopharmaceutical for tumor imaging follows a structured workflow, from initial conjugation to in vivo analysis.

This compound Radiopharmaceutical Workflow General Workflow for a this compound-based Radiopharmaceutical cluster_0 Synthesis and Radiolabeling cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Peptide_Synthesis Targeting Moiety Synthesis (e.g., Peptide) Dota_4AMP_Conjugation Conjugation to this compound Peptide_Synthesis->Dota_4AMP_Conjugation Covalent Linkage Radiolabeling Radiolabeling with Radionuclide (e.g., ⁶⁸Ga) Dota_4AMP_Conjugation->Radiolabeling Chelation QC Quality Control (Radiochemical Purity) Radiolabeling->QC Verification Binding_Assay Cell Binding/Uptake Assay QC->Binding_Assay Cell_Culture Tumor Cell Culture Cell_Culture->Binding_Assay Internalization_Assay Internalization Assay Binding_Assay->Internalization_Assay Animal_Model Tumor Xenograft Animal Model Internalization_Assay->Animal_Model Biodistribution Biodistribution Studies Animal_Model->Biodistribution PET_Imaging PET/CT Imaging Animal_Model->PET_Imaging Data_Analysis Quantitative Image Analysis Biodistribution->Data_Analysis PET_Imaging->Data_Analysis

Caption: General workflow for creating and evaluating a this compound-based radiopharmaceutical.

Experimental Protocols

Protocol 1: Conjugation of a Targeting Peptide to this compound

This protocol describes the covalent attachment of this compound to a targeting peptide containing a free amine group (e.g., N-terminus or lysine side chain).

Materials:

  • Targeting peptide with a free amine group

  • This compound with an activated ester (e.g., NHS-ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for product characterization

Procedure:

  • Dissolve the peptide in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Add 2-3 equivalents of DIPEA to the peptide solution to adjust the pH to approximately 8-9.

  • In a separate vial, dissolve 1.5-2 equivalents of this compound-NHS ester in a minimal amount of anhydrous DMF or DMSO.

  • Add the this compound-NHS ester solution to the peptide solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by analytical HPLC.

  • Upon completion, quench the reaction by adding water.

  • Purify the this compound-peptide conjugate using preparative HPLC.

  • Characterize the final product by mass spectrometry to confirm the correct molecular weight.

  • Lyophilize the purified conjugate and store it at -20°C or -80°C.

Protocol 2: Radiolabeling of this compound-Peptide with Gallium-68 (⁶⁸Ga)

This protocol outlines the manual radiolabeling of a this compound-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[1]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)

  • This compound-peptide conjugate (5-20 nmol)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

  • Ethanol

  • Sterile water for injection

  • Instant thin-layer chromatography (ITLC) or radio-HPLC for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a sterile reaction vial, add 5-20 nmol of the this compound-peptide conjugate.

  • Add an appropriate volume of 1 M sodium acetate buffer to the reaction vial to achieve a final pH of 3.5-4.5.[1]

  • Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the reaction vial.

  • Gently mix the solution and incubate at 95°C for 5-15 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Purification (Recommended): a. Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL). b. Load the reaction mixture onto the conditioned C18 cartridge. c. Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga. d. Elute the ⁶⁸Ga-Dota-4AMP-peptide with a small volume (0.5-1 mL) of 50% ethanol in sterile water.

  • Quality Control: a. Determine the radiochemical purity using ITLC or radio-HPLC. The purity should be >95%.

Protocol 3: In Vitro Cell Uptake and Binding Assay

This protocol is for determining the specific binding and uptake of the radiolabeled this compound conjugate in tumor cells.

Materials:

  • Tumor cell line expressing the target receptor

  • Appropriate cell culture medium and supplements

  • ⁶⁸Ga-Dota-4AMP-peptide

  • Unlabeled ("cold") this compound-peptide for competition assay

  • Phosphate-buffered saline (PBS)

  • Gamma counter

Procedure:

  • Seed the tumor cells in 24-well plates and allow them to adhere overnight.

  • On the day of the experiment, wash the cells with PBS.

  • Total Binding: Add fresh medium containing a known concentration of ⁶⁸Ga-Dota-4AMP-peptide (e.g., 1 nM) to the wells.

  • Non-specific Binding: In a parallel set of wells, add the same concentration of ⁶⁸Ga-Dota-4AMP-peptide along with a large excess of unlabeled this compound-peptide (e.g., 1 µM).

  • Incubate the plates at 37°C for a defined period (e.g., 60 minutes).

  • After incubation, remove the medium and wash the cells three times with ice-cold PBS to stop the uptake.

  • Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the added radioactivity that is cell-associated.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Protocol 4: In Vivo Biodistribution Study in a Tumor Xenograft Model

This protocol describes the evaluation of the biodistribution of the radiolabeled this compound conjugate in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous tumor xenografts)

  • ⁶⁸Ga-Dota-4AMP-peptide

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Precision balance

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the ⁶⁸Ga-Dota-4AMP-peptide (typically 3-7 MBq) via the tail vein.

  • At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a cohort of mice.

  • Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Include a sample of the injected radiotracer as a standard to calculate the percentage of injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

    • Calculate tumor-to-organ ratios to assess targeting specificity.

Protocol 5: In Vivo PET/CT Imaging

This protocol details the procedure for performing PET/CT imaging to visualize and quantify the tumor uptake of the radiolabeled this compound conjugate.

Materials:

  • Tumor-bearing mice

  • ⁶⁸Ga-Dota-4AMP-peptide

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mice and maintain anesthesia throughout the imaging session.

  • Inject a known amount of the ⁶⁸Ga-Dota-4AMP-peptide (typically 3-7 MBq) via the tail vein.

  • At a predetermined time point (e.g., 1 hour post-injection), position the mouse in the PET/CT scanner.

  • Acquire a CT scan for anatomical reference and attenuation correction.

  • Acquire a static or dynamic PET scan over the region of interest (including the tumor).

  • Reconstruct the PET images and co-register them with the CT images.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and major organs on the co-registered images.

    • Quantify the radioactivity concentration in the ROIs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Hypothetical Signaling Pathway for a Targeted this compound Conjugate

This diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound conjugate, for example, one targeting a G-protein coupled receptor (GPCR) overexpressed on cancer cells.

Targeted this compound Signaling Pathway Hypothetical Signaling Pathway for a Targeted this compound Conjugate cluster_cell Cancer Cell Receptor Target Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Downstream_Effects Downstream Effects (Proliferation, Survival) Second_Messenger->Downstream_Effects Signal Transduction Dota_4AMP_Ligand ⁶⁸Ga-Dota-4AMP-Peptide Dota_4AMP_Ligand->Receptor Binding & Internalization

Caption: Hypothetical signaling pathway targeted by a this compound conjugate.

Quantitative Data (Illustrative Examples)

Table 1: Illustrative Biodistribution of ⁶⁸Ga-DOTA-TATE in a Neuroendocrine Tumor Model. Data is presented as mean %ID/g ± SD.

Tissue1 hour post-injection4 hours post-injection
Blood0.8 ± 0.20.3 ± 0.1
Heart0.5 ± 0.10.2 ± 0.1
Lungs1.2 ± 0.30.5 ± 0.2
Liver1.5 ± 0.41.0 ± 0.3
Spleen2.5 ± 0.61.8 ± 0.5
Kidneys15.2 ± 3.510.5 ± 2.8
Tumor 12.6 ± 2.9 15.8 ± 3.2
Muscle0.4 ± 0.10.2 ± 0.1
Bone0.6 ± 0.20.4 ± 0.1

This data is representative and compiled from typical findings for somatostatin receptor-targeting agents.

Table 2: Illustrative Biodistribution of a ⁶⁸Ga-labeled PSMA-targeting DOTA-conjugate in a Prostate Cancer Model. Data is presented as mean %ID/g ± SD.

Tissue1 hour post-injection
Blood1.5 ± 0.4
Heart0.8 ± 0.2
Lungs1.0 ± 0.3
Liver2.1 ± 0.5
Spleen3.0 ± 0.7
Kidneys25.5 ± 5.1
Tumor 8.9 ± 2.1
Muscle0.5 ± 0.1
Bone0.7 ± 0.2
Salivary Glands5.2 ± 1.3

This data is representative and compiled from typical findings for PSMA-targeting agents.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the quantitative analysis of this compound uptake in tumors. While specific preclinical and clinical data for this compound conjugates are yet to be widely published, the methodologies for conjugation, radiolabeling, and in vitro/in vivo evaluation are well-established for the broader class of DOTA-based radiopharmaceuticals. The illustrative data from related compounds highlight the potential of such agents for high-contrast tumor imaging and quantitative assessment of target expression. Researchers are encouraged to adapt these protocols for their specific this compound-conjugated targeting molecules and to contribute to the growing body of knowledge in this promising area of molecular imaging.

References

Troubleshooting & Optimization

Improving the radiolabeling efficiency of Dota-4AMP.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling efficiency of Dota-4AMP.

Troubleshooting Guide

This guide addresses common issues encountered during the radiolabeling of DOTA-chelated compounds. While these recommendations are broadly applicable, empirical optimization for this compound is highly encouraged.

Q1: What are the key parameters affecting the radiolabeling efficiency of DOTA-conjugates?

A1: Several critical parameters influence the success of radiolabeling DOTA-conjugates like this compound. These include pH, temperature, incubation time, the molar ratio of the precursor to the radionuclide, and the presence of metal ion impurities. Careful optimization of each of these factors is crucial for achieving high radiochemical purity and yield.

Q2: I am observing low radiolabeling yield. What are the potential causes and how can I troubleshoot this?

A2: Low radiolabeling yield is a common issue that can stem from several factors. The following table summarizes potential causes and suggested troubleshooting steps.

Potential Cause Troubleshooting Steps
Suboptimal pH The optimal pH for radiolabeling DOTA-conjugates with radiometals like 177Lu and 68Ga is typically between 4.0 and 5.0.[1] A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides.[1] Prepare fresh buffers and verify the pH of your reaction mixture.
Incorrect Temperature Radiolabeling with DOTA chelators often requires heating. For 177Lu, temperatures between 80°C and 100°C are common, while for 68Ga, temperatures are typically around 90-100°C.[1][2][3] Ensure your heating block or water bath is calibrated and provides uniform heating.
Insufficient Incubation Time The reaction may not have proceeded to completion. For 177Lu, incubation times of 20-30 minutes are generally sufficient. For 68Ga, shorter incubation times of 5-15 minutes are often adequate. Consider extending the incubation time and analyzing aliquots at different time points to determine the optimal duration.
Inadequate Precursor Amount A sufficient molar excess of the DOTA-conjugate is necessary to drive the reaction. However, an excessive amount can lead to challenges in purification and potential in vivo toxicity. The optimal precursor amount should be determined empirically. For example, optimizations for other DOTA-peptides have successfully reduced the precursor load while maintaining high quality.
Metal Ion Impurities Trace metal contaminants in reagents or from the radionuclide eluate can compete with the desired radiometal for chelation by DOTA. Use high-purity water and reagents. If using a generator-produced radionuclide like 68Ga, ensure the generator has been properly eluted and consider purification of the eluate.
Radiolysis High radioactivity concentrations can lead to the degradation of the DOTA-conjugate or the final radiolabeled product. The addition of radical scavengers, such as ascorbic acid or gentisic acid, to the reaction mixture can help mitigate this effect.

Quantitative Data Summary for Radiolabeling Optimization

The following table summarizes key quantitative parameters for the radiolabeling of DOTA-peptides with 177Lu and 68Ga, which can serve as a starting point for optimizing this compound labeling.

Parameter 177Lu-DOTA Labeling 68Ga-DOTA Labeling
pH 4.0 - 4.53.5 - 4.5
Temperature 80°C - 100°C90°C - 100°C
Incubation Time 20 - 30 minutes5 - 15 minutes
Precursor Amount Optimized to as low as 9.7 - 10 µg/GBq for some peptidesTypically in the range of 20-35 nmol

Frequently Asked Questions (FAQs)

Q3: What is the recommended buffer system for this compound radiolabeling?

A3: Acetate and HEPES buffers are commonly used for radiolabeling DOTA-conjugates. The buffer should be able to maintain the pH in the optimal range of 4.0-5.0 throughout the reaction. It is crucial to use high-purity reagents to prepare the buffer to avoid metal ion contamination.

Q4: How can I assess the radiochemical purity of my labeled this compound?

A4: Radiochemical purity is typically assessed using radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC). These techniques separate the radiolabeled conjugate from free radionuclide and other radiochemical impurities.

Q5: What are some common quality control tests for the final radiolabeled product?

A5: In addition to radiochemical purity, other important quality control tests include measuring the pH of the final product, assessing its stability over time, and ensuring sterility and apyrogenicity if it is intended for in vivo use.

Experimental Protocols

Standard Protocol for 177Lu-Dota-4AMP Labeling

This protocol provides a general starting point. Optimization will be required for your specific experimental conditions.

  • Preparation of Reaction Vial: In a sterile, pyrogen-free reaction vial, add the required amount of this compound solution.

  • Buffer Addition: Add a sufficient volume of 0.1 M ammonium acetate buffer (pH 4.5) to the reaction vial.

  • Radionuclide Addition: Carefully add the desired amount of [177Lu]LuCl3 to the reaction vial.

  • Incubation: Gently mix the reaction solution and incubate at 95°C for 30 minutes.

  • Quenching: After incubation, cool the reaction vial to room temperature. To complex any unreacted 177Lu, a small amount of a chelating agent like DTPA can be added.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

Standard Protocol for 68Ga-Dota-4AMP Labeling

This protocol is a general guideline and should be optimized.

  • 68Ga Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl.

  • Eluate Purification (Optional but Recommended): Use a cation-exchange cartridge to trap the 68Ga3+ and elute it with a small volume of acidified NaCl solution to concentrate the radionuclide and remove metallic impurities.

  • Preparation of Reaction Vial: In a sterile, pyrogen-free reaction vial, combine the this compound solution with a suitable buffer (e.g., 1 M sodium acetate, pH ~4.0).

  • Radionuclide Addition: Add the purified 68Ga eluate to the reaction vial.

  • Incubation: Heat the reaction mixture at 95°C for 8-15 minutes.

  • Purification: After cooling, the labeled peptide can be purified using a C18 Sep-Pak cartridge to remove unreacted 68Ga and hydrophilic impurities.

  • Quality Control: Assess the radiochemical purity using radio-TLC or radio-HPLC.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_qc Purification & QC This compound This compound Combine Reagents Combine Reagents This compound->Combine Reagents Buffer (pH 4-5) Buffer (pH 4-5) Buffer (pH 4-5)->Combine Reagents Radionuclide (177Lu or 68Ga) Radionuclide (177Lu or 68Ga) Radionuclide (177Lu or 68Ga)->Combine Reagents Incubate (Heat) Incubate (Heat) Combine Reagents->Incubate (Heat) Purification (e.g., C18 Sep-Pak) Purification (e.g., C18 Sep-Pak) Incubate (Heat)->Purification (e.g., C18 Sep-Pak) Quality Control (TLC/HPLC) Quality Control (TLC/HPLC) Purification (e.g., C18 Sep-Pak)->Quality Control (TLC/HPLC) Final Product Final Product Quality Control (TLC/HPLC)->Final Product

Caption: General experimental workflow for radiolabeling this compound.

troubleshooting_workflow start Low Radiolabeling Efficiency check_ph Is pH between 4.0 and 5.0? start->check_ph adjust_ph Adjust pH with appropriate buffer check_ph->adjust_ph No check_temp Is temperature optimal? (e.g., 80-100°C) check_ph->check_temp Yes adjust_ph->check_ph adjust_temp Calibrate and adjust heating source check_temp->adjust_temp No check_time Is incubation time sufficient? check_temp->check_time Yes adjust_temp->check_temp increase_time Increase incubation time check_time->increase_time No check_impurities Potential metal ion impurities? check_time->check_impurities Yes increase_time->check_time use_high_purity Use high-purity reagents and purify eluate check_impurities->use_high_purity Yes success High Efficiency Achieved check_impurities->success No add_scavenger Consider adding a radical scavenger use_high_purity->add_scavenger add_scavenger->success

Caption: Troubleshooting decision tree for low radiolabeling efficiency.

References

Technical Support Center: Optimizing Serum Stability of DOTA-4AMP Chelates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of DOTA-4AMP (4-aminobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelates in serum.

Troubleshooting Guide

This section addresses common issues encountered during experimental work with this compound chelates, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is my radiolabeled this compound conjugate showing low stability in serum?

Answer: Low serum stability of your radiolabeled this compound conjugate can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Chelation: The most common issue is the presence of unchelated radionuclide. This can be due to suboptimal labeling conditions.

    • Solution: Ensure your radiolabeling protocol is optimized. Key parameters to verify include:

      • pH: The optimal pH for radiolabeling DOTA derivatives is typically between 4.0 and 5.5.[1] A pH outside this range can lead to the formation of radionuclide hydroxides, which do not incorporate into the DOTA chelate.

      • Temperature and Incubation Time: Radiolabeling is a temperature-dependent process. For many radionuclides, heating at temperatures between 80°C and 100°C for 15-30 minutes is required for efficient incorporation.[1]

      • Molar Ratio: Ensure a sufficient molar excess of the this compound conjugate to the radionuclide to drive the chelation reaction to completion.

  • Presence of Competing Metal Ions: Trace metal contaminants in your reagents or buffers can compete with the radionuclide for the this compound chelator.

    • Solution: Use high-purity, metal-free water and reagents. Treat buffers with a chelating resin like Chelex® 100 to remove any contaminating metal ions before use.

  • Radiolysis: High levels of radioactivity can lead to the degradation of the this compound chelate itself.

    • Solution: Minimize the time between radiolabeling and use. Consider the addition of radical scavengers, such as ascorbic acid or gentisic acid, to the formulation to protect the conjugate from radiolysis.

  • Instability of the Conjugate: The chemical bond linking this compound to your targeting molecule (e.g., peptide, antibody) might be unstable under physiological conditions.

    • Solution: Re-evaluate the conjugation chemistry used. Ensure that the linker is stable at 37°C and physiological pH.

Question: I'm observing transchelation of the radionuclide from my this compound conjugate to serum proteins. How can I minimize this?

Answer: Transchelation, the transfer of the radionuclide from the this compound chelate to endogenous proteins like transferrin or albumin, is a key indicator of insufficient kinetic inertness.

  • Suboptimal Chelate Structure: While DOTA is known for its high stability, the specific radionuclide and the conjugation chemistry can influence its inertness. The macrocyclic structure of DOTA provides high kinetic inertness, which slows the dissociation of the metal ion.[2]

    • Solution: Ensure the this compound is properly conjugated and that the chelation process is complete. In some cases, alternative chelators with even higher kinetic inertness for a specific radionuclide may need to be considered.

  • Presence of Strong Endogenous Chelators: Serum contains numerous proteins and small molecules with metal-binding capabilities that can compete for the radionuclide.

    • Solution: While you cannot eliminate endogenous chelators, ensuring the this compound chelate is thermodynamically stable and kinetically inert is the best defense. This is achieved through optimized radiolabeling as described above.

Frequently Asked Questions (FAQs)

Q1: What is the expected serum stability of a well-formed this compound radiometal chelate?

A1: While specific data for this compound is limited in publicly available literature, DOTA and its derivatives are known to form highly stable complexes. For many radiometals, it is reasonable to expect greater than 95% of the radiolabeled conjugate to remain intact in human serum after 24 hours of incubation at 37°C.[3] However, this can be radionuclide-dependent.

Q2: How does the choice of radionuclide affect the stability of the this compound chelate?

A2: The stability of the chelate is highly dependent on the "fit" of the radionuclide within the DOTA cage. DOTA is an excellent chelator for many trivalent metals like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[4] For other radionuclides, such as Copper-64 (⁶⁴Cu), alternative chelators like NOTA or TETA may offer superior stability.

Q3: What analytical methods are recommended for assessing the serum stability of this compound chelates?

A3: The most common methods are radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC). These techniques can separate the intact radiolabeled conjugate from free radionuclide and radionuclide bound to serum proteins. Size-exclusion chromatography can also be used.

Q4: Can the conjugation of this compound to a large protein, like an antibody, affect its stability?

A4: Yes, the conjugation process and the nature of the biomolecule can influence stability. It is crucial to use a conjugation strategy that does not alter the conformation of the this compound chelator in a way that compromises its ability to securely hold the radionuclide. The number of chelators conjugated per antibody can also impact stability and should be optimized.

Data Presentation

The following tables summarize the serum stability of various DOTA-derivative chelates with different radionuclides. This data can serve as a benchmark for what to expect with this compound conjugates.

Table 1: Serum Stability of Various DOTA-Derivative Conjugates

Chelator DerivativeRadionuclideTargeting MoleculeIncubation Time (h)% Intact in SerumReference
DOTA¹⁷⁷LuTATE24>97%
DOTA⁶⁸GaTATE4>90%
DOTA⁶⁴CuRituximab48<94%
p-SCN-Bn-DOTA⁶⁴CuRituximab48>94%
DOTA⁹⁰YMonoclonal Antibody408>99.5%

Note: This table presents data for DOTA and its derivatives as a reference for the expected stability of this compound chelates.

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol outlines a standard procedure to assess the stability of a radiolabeled this compound conjugate in human serum.

  • Preparation of Radiolabeled Conjugate:

    • Prepare the radiolabeled this compound conjugate according to your optimized protocol.

    • Purify the conjugate using a suitable method (e.g., size-exclusion chromatography, C18 cartridge) to remove any free radionuclide. The radiochemical purity should be >95%.

  • Serum Incubation:

    • Thaw a vial of human serum (or other relevant species) and pre-warm to 37°C.

    • Add a known amount of the purified radiolabeled conjugate to the serum (e.g., 50 µL of conjugate to 450 µL of serum).

    • Gently mix and incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the serum mixture.

  • Sample Processing (for HPLC analysis):

    • To precipitate serum proteins, add an equal volume of cold acetonitrile to the serum aliquot.

    • Vortex the sample and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Carefully collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled conjugate versus released radionuclide or transchelated species.

    • The stability is expressed as the percentage of the total radioactivity that corresponds to the intact conjugate at each time point.

Protocol 2: Determination of Radiochemical Purity by Radio-HPLC

This protocol provides a general method for assessing the radiochemical purity of a radiolabeled this compound conjugate.

  • HPLC System Setup:

    • Equip the HPLC system with a suitable reversed-phase column (e.g., C18) and a radioactivity detector.

    • Prepare a mobile phase system, typically consisting of a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Sample Preparation:

    • Dilute a small aliquot of the radiolabeled reaction mixture in the mobile phase.

  • Chromatographic Run:

    • Inject the sample onto the HPLC column.

    • Run a gradient elution program to separate the radiolabeled conjugate from free radionuclide and other impurities. A typical gradient might be from 5% to 95% Solvent B over 20-30 minutes.

  • Data Analysis:

    • Integrate the peaks in the radiochromatogram.

    • Calculate the radiochemical purity by dividing the peak area of the intact radiolabeled conjugate by the total peak area of all radioactive species.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Transchelation_Pathway cluster_blood Bloodstream DOTA_4AMP_Complex Radiolabeled This compound Conjugate Free_Radionuclide Free Radionuclide DOTA_4AMP_Complex->Free_Radionuclide Dissociation (Instability) Protein_Bound_Radionuclide Protein-Bound Radionuclide DOTA_4AMP_Complex->Protein_Bound_Radionuclide Direct Transchelation Serum_Protein Serum Protein (e.g., Transferrin) Serum_Protein->Protein_Bound_Radionuclide Free_Radionuclide->Protein_Bound_Radionuclide Binding

Caption: Transchelation pathway of a this compound chelate in serum.

Serum_Stability_Workflow start Start radiolabel Radiolabel this compound Conjugate start->radiolabel purify Purify Radiolabeled Conjugate (>95% RCP) radiolabel->purify incubate Incubate with Human Serum at 37°C purify->incubate sample Sample at Time Points (0, 1, 4, 24h) incubate->sample precipitate Precipitate Proteins (Acetonitrile) sample->precipitate centrifuge Centrifuge precipitate->centrifuge analyze Analyze Supernatant (Radio-HPLC/TLC) centrifuge->analyze calculate Calculate % Intact Conjugate analyze->calculate end End calculate->end

Caption: Experimental workflow for serum stability assessment.

Troubleshooting_Logic start Low Serum Stability Observed check_rcp Check Radiochemical Purity (RCP) Post-Labeling start->check_rcp optimize_labeling Optimize Labeling: pH, Temp, Time, Molar Ratio check_rcp->optimize_labeling RCP < 95% check_reagents Check for Metal Contamination in Reagents check_rcp->check_reagents RCP > 95% stable Stability Improved optimize_labeling->stable use_chelex Use Metal-Free Reagents Treat Buffers with Chelex check_reagents->use_chelex Contamination Suspected check_radiolysiss Assess Potential for Radiolysis check_reagents->check_radiolysiss No Contamination use_chelex->stable add_scavenger Add Radical Scavenger (e.g., Ascorbic Acid) check_radiolysiss->add_scavenger High Radioactivity check_radiolysiss->stable Low Radioactivity add_scavenger->stable

Caption: Troubleshooting workflow for low serum stability.

References

Technical Support Center: Overcoming Solubility Issues with Dota-4AMP Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Dota-4AMP peptides.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound peptide won't dissolve in aqueous buffer. What is the first step?

A1: The initial step is to assess the peptide's amino acid composition to predict its properties. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) often exhibit poor solubility in aqueous solutions[1]. Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small amount of the peptide first[2][3].

Q2: How does the charge of the this compound peptide affect its solubility?

A2: The net charge of a peptide is a critical factor for its solubility in aqueous solutions[1]. To determine the theoretical charge of your this compound peptide, follow these steps:

  • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus (NH2).

  • Assign a value of -1 to each acidic residue (D, E) and the C-terminus (COOH).

  • Sum the values to get the overall charge of the peptide[4].

  • Positively charged (basic) peptides: These are generally more soluble in acidic solutions. Try dissolving the peptide in a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) and then dilute with your desired buffer.

  • Negatively charged (acidic) peptides: These tend to be more soluble in basic solutions. Attempt to dissolve the peptide in a small amount of 10% ammonium hydroxide or ammonium bicarbonate before diluting.

  • Neutral peptides: If the peptide has a high percentage of hydrophobic or uncharged polar residues, it may require the use of organic co-solvents.

Q3: What are co-solvents and how can they be used to dissolve my this compound peptide?

A3: Co-solvents are organic solvents that are miscible with water and can help dissolve hydrophobic compounds. For hydrophobic this compound peptides, dissolving the peptide first in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile can be effective. After the peptide is completely dissolved in the organic solvent, slowly add the aqueous buffer dropwise while gently vortexing to reach the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is compatible with your downstream experiments, as even small amounts can affect biological assays.

Q4: My this compound peptide solution appears cloudy or has visible particulates. What does this indicate and what should I do?

A4: A cloudy appearance or visible particulates indicate that the peptide is not fully dissolved and may be suspended or aggregated. Sonication can be a useful technique to help break up small particles and aid dissolution. If the solution remains cloudy after sonication, it is recommended to centrifuge the sample to pellet the undissolved peptide before using the supernatant. This prevents inaccurate concentration measurements and potential issues in subsequent experiments.

Q5: Can temperature be used to improve the solubility of this compound peptides?

A5: For some peptides, gentle warming can increase solubility. However, this should be done with caution as excessive heat can lead to peptide degradation or aggregation. If you choose to warm the sample, do so gently and monitor the solution for any signs of precipitation as it cools.

Troubleshooting Guides

Issue 1: this compound Peptide Aggregation

Peptide aggregation is a common issue, particularly for those with hydrophobic regions, and can lead to insolubility and loss of function.

Troubleshooting Steps:

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution away from the pI can increase the net charge and improve solubility by increasing electrostatic repulsion between peptide molecules.

  • Use of Denaturants: For peptides that are difficult to dissolve, using a strong denaturant like 6 M guanidinium chloride can be effective, especially in the context of in vitro assays like native chemical ligation.

  • Incorporate D-Amino Acids: If you are in the design phase of your peptide, incorporating D-amino acids can disrupt the secondary structures that may lead to aggregation.

Issue 2: Peptide Precipitation Upon Dilution

A common problem is the precipitation of the peptide when a concentrated stock solution (often in an organic solvent) is diluted into an aqueous buffer.

Troubleshooting Steps:

  • Slow, Dropwise Dilution: Add the concentrated peptide solution to the aqueous buffer very slowly and with constant, gentle agitation. This prevents localized high concentrations of the peptide that can lead to immediate precipitation.

  • Optimize Co-solvent Percentage: The final concentration of the organic co-solvent may be too low to maintain solubility. Experiment with slightly higher final concentrations of the co-solvent, keeping in mind the tolerance of your specific assay.

  • Formulation with Excipients: Consider the use of excipients that can enhance solubility and stability. For example, self-assembling peptides have been used to create formulations that can deliver hydrophobic therapeutics.

Experimental Protocols

Protocol 1: General Solubility Testing for this compound Peptides

This protocol outlines a systematic approach to test the solubility of a new this compound peptide.

  • Initial Assessment:

    • Calculate the theoretical net charge of the peptide based on its amino acid sequence.

    • Identify the percentage of hydrophobic amino acids.

  • Solubility Screening:

    • Aliquot a small, known amount of the lyophilized peptide into several microcentrifuge tubes.

    • Test solubility in the following solvents sequentially:

      • Sterile, deionized water.

      • If insoluble in water and the peptide is acidic (net negative charge), try a basic buffer (e.g., 10 mM ammonium bicarbonate, pH 8.0).

      • If insoluble in water and the peptide is basic (net positive charge), try an acidic buffer (e.g., 10% acetic acid).

      • If still insoluble, try a small amount of DMSO, followed by dropwise addition of water or buffer.

  • Physical Dissolution Aids:

    • For each solvent tested, gently vortex the sample.

    • If particulates remain, sonicate the sample in a water bath for 10-15 minutes.

    • If the solution is still not clear, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes and carefully collect the supernatant for concentration determination.

Quantitative Data Summary: Hypothetical Solubility of a Hydrophobic this compound Peptide
Solvent SystemPeptide Concentration (mg/mL)Observations
Deionized Water< 0.1Insoluble, visible particulates
10% Acetic Acid0.5Partially soluble, cloudy suspension
10% Ammonium Bicarbonate< 0.1Insoluble
100% DMSO> 10Freely soluble, clear solution
10% DMSO in PBS1.0Soluble with sonication, clear solution
5% DMSO in PBS0.5Precipitates upon dilution

This table presents hypothetical data for illustrative purposes.

Visualizations

TroubleshootingWorkflow start Start: Lyophilized This compound Peptide assess Assess Peptide Properties (Charge, Hydrophobicity) start->assess test_water Test Solubility in Water assess->test_water is_soluble_water Soluble? test_water->is_soluble_water test_ph Test Solubility in Acidic/Basic Buffer is_soluble_water->test_ph No end_soluble Peptide Solubilized is_soluble_water->end_soluble Yes is_soluble_ph Soluble? test_ph->is_soluble_ph test_cosolvent Use Organic Co-solvent (e.g., DMSO) is_soluble_ph->test_cosolvent No is_soluble_ph->end_soluble Yes is_soluble_cosolvent Soluble? test_cosolvent->is_soluble_cosolvent sonicate Apply Sonication is_soluble_cosolvent->sonicate No is_soluble_cosolvent->end_soluble Yes is_soluble_sonicate Soluble? sonicate->is_soluble_sonicate is_soluble_sonicate->end_soluble Yes end_insoluble Consider Advanced Formulation Strategies is_soluble_sonicate->end_insoluble No

Caption: A troubleshooting workflow for solubilizing this compound peptides.

SolubilizationDecisionTree start Start: Characterize This compound Peptide charge What is the net charge? start->charge positive Use Acidic Buffer (e.g., 10% Acetic Acid) charge->positive Positive negative Use Basic Buffer (e.g., 10% NH4HCO3) charge->negative Negative neutral High % Hydrophobic Residues? charge->neutral Neutral end Proceed to Dilution positive->end negative->end hydrophobic_yes Use Organic Co-solvent (e.g., DMSO, DMF) neutral->hydrophobic_yes Yes hydrophobic_no Try Deionized Water First neutral->hydrophobic_no No hydrophobic_yes->end hydrophobic_no->end

Caption: A decision tree for selecting an initial solubilization strategy.

References

Technical Support Center: Optimizing In Vivo Clearance of Dota-4AMP Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo clearance of DOTA-4AMP and similar DOTA-conjugated agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo clearance a critical parameter?

A1: this compound is a bifunctional chelator, a derivative of the macrocycle DOTA, designed for applications such as tumor pre-targeting.[1][2] In a pre-targeting strategy, a tumor-specific antibody conjugated to a recognition molecule is administered first, followed by a smaller, radiolabeled this compound agent that rapidly binds to the antibody at the tumor site. The efficiency of this approach relies on the rapid clearance of any unbound this compound from the bloodstream and non-target tissues to minimize background signal and reduce radiation dose to healthy organs. Therefore, optimizing its in vivo clearance is crucial for achieving high-contrast imaging and effective, targeted radiotherapy.

Q2: What are the primary clearance pathways for DOTA-conjugated agents?

A2: DOTA-conjugated agents, particularly smaller molecules and peptides, are primarily cleared from the body through the renal system.[3] They undergo glomerular filtration in the kidneys. However, a significant portion can be reabsorbed in the proximal tubules, leading to high kidney retention.[4] The hepatobiliary system (liver and bile excretion) can also be a clearance pathway, especially for more lipophilic or larger conjugates.[3]

Q3: What factors influence the renal uptake and retention of this compound agents?

A3: Several factors can influence renal uptake:

  • Charge: Positively charged molecules tend to have higher renal reabsorption due to interactions with the negatively charged cell membranes of the proximal tubules.

  • Size: Small molecules and peptides below the glomerular filtration threshold (around 60 kDa) are readily filtered by the kidneys.

  • Hydrophilicity: More hydrophilic compounds are generally cleared more rapidly through the kidneys.

  • Targeting Moiety: The peptide or small molecule conjugated to this compound can have its own interactions with renal receptors, influencing uptake.

Troubleshooting Guides

Issue 1: High Renal Uptake of the this compound Agent

High kidney retention of radiolabeled agents can lead to nephrotoxicity and obscure the imaging of nearby tumors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Experimental Protocol
High Positive Charge of the Conjugate Modify the overall charge of the this compound conjugate to be more neutral or negative. This can be achieved by incorporating negatively charged amino acids (e.g., aspartic acid, glutamic acid) into the peptide sequence or by using a more negatively charged chelator variant like DOTAGA.Protocol 1: Chelator Modification and Peptide Synthesis.
Reabsorption via Megalin/Cubilin Receptors Co-administer agents that compete for uptake by these renal receptors. Commonly used agents include positively charged amino acids like lysine and arginine, or plasma expanders like Gelofusine.Protocol 2: Co-administration of Lysine to Reduce Renal Uptake.
Slow Clearance from Blood Introduce a cleavable linker between this compound and the targeting moiety. This allows for cleavage of the radiolabeled part in the kidneys, leading to the excretion of a smaller, more easily cleared radiometabolite.Protocol 3: Evaluation of a Cleavable Linker Strategy.
High Affinity of Targeting Moiety for Renal Receptors Modify the targeting peptide to reduce its affinity for renal uptake receptors without compromising its affinity for the primary target. This can involve substituting specific amino acids.This is a drug design challenge requiring iterative medicinal chemistry approaches.
Issue 2: High Liver and/or Spleen Uptake

Elevated uptake in the liver and spleen can indicate instability of the radiometal-chelate complex, aggregation of the conjugate, or clearance by the reticuloendothelial system (RES).

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Experimental Protocol
In Vivo Instability of the Radiometal-DOTA Complex Ensure optimal radiolabeling conditions to achieve high radiochemical purity and stability. Use of a more stable chelator or a different radiometal could also be considered.Protocol 4: Assessment of In Vitro and In Vivo Stability.
Aggregation of the this compound Conjugate Analyze the formulation for aggregates using techniques like size-exclusion chromatography. Optimize the formulation buffer and storage conditions to prevent aggregation.Standard biochemical techniques for protein/peptide analysis.
Hydrophobicity of the Conjugate Increase the hydrophilicity of the conjugate by incorporating hydrophilic linkers (e.g., PEG) or amino acids.Protocol 1: Chelator Modification and Peptide Synthesis.
Uptake by the Reticuloendothelial System (RES) In pretargeting, the use of a clearing agent can help remove unbound antibody-DOTA-4AMP complexes from circulation, reducing their uptake by the liver and spleen.Protocol 5: Application of a Clearing Agent in Pretargeting.

Data Presentation: Comparative Biodistribution Data

The following tables provide examples of how modifications to DOTA-conjugated agents can affect their biodistribution. Note that these are illustrative examples from various studies and not specific to this compound, for which public data is limited.

Table 1: Effect of Chelator Modification on Renal Uptake of a Somatostatin Analog ([¹¹¹In]In-DOTA-TOC vs. [¹¹¹In]In-DOTAGA-TOC)

Organ%ID/g at 4h (DOTA)%ID/g at 4h (DOTAGA)
Blood0.2 ± 0.10.3 ± 0.1
Liver0.5 ± 0.20.6 ± 0.2
Spleen0.3 ± 0.10.4 ± 0.1
Kidneys 15.2 ± 2.5 10.8 ± 1.9
Tumor12.5 ± 3.111.9 ± 2.8

Data are presented as mean ± SD. This hypothetical data illustrates the potential for reduced kidney uptake with a more negatively charged chelator.

Table 2: Effect of Lysine Co-administration on Renal Uptake of [¹¹¹In-DTPA]octreotide

Organ%ID/g at 24h (Control)%ID/g at 24h (+ Lysine)% Reduction
Blood0.03 ± 0.010.02 ± 0.01-
Liver0.15 ± 0.030.14 ± 0.02-
Spleen0.08 ± 0.020.07 ± 0.01-
Kidneys 1.8 ± 0.2 1.1 ± 0.1 ~39%
Pancreas0.4 ± 0.10.4 ± 0.1-

Adapted from Verwijnen et al., J Nucl Med 2005. Illustrates the significant reduction in kidney uptake with lysine co-administration.

Experimental Protocols

Protocol 1: Chelator Modification and Peptide Synthesis

This protocol describes the general steps for synthesizing a DOTA-conjugated peptide with modifications aimed at improving clearance.

  • Peptide Synthesis: Synthesize the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) on a suitable resin. To increase negative charge, incorporate amino acids like aspartic acid or glutamic acid in the linker region.

  • Chelator Conjugation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add a 5-10 fold molar excess of the activated DOTA-NHS ester (or DOTAGA-NHS ester).

    • React for 2-4 hours at room temperature.

  • Purification: Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical RP-HPLC.

  • Radiolabeling and Biodistribution: Proceed with radiolabeling and an in vivo biodistribution study as described in Protocol 4.

Protocol 2: Co-administration of Lysine to Reduce Renal Uptake

This protocol outlines an experiment to evaluate the effect of lysine on the biodistribution of a this compound agent.

  • Animal Model: Use healthy, non-tumor-bearing mice or rats for initial clearance studies.

  • Groups:

    • Control Group (n=5): Injected with the radiolabeled this compound agent only.

    • Treatment Group (n=5): Injected with the radiolabeled this compound agent and a solution of L-lysine.

  • Radiolabeling: Radiolabel the this compound conjugate with a suitable radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga) and purify to >95% radiochemical purity.

  • Administration:

    • Treatment Group: Administer a solution of L-lysine (e.g., 400 mg/kg) intravenously or orally 30-60 minutes prior to the radiotracer injection.

    • Inject a known amount of the radiolabeled this compound agent (e.g., 1-5 MBq) intravenously via the tail vein into both groups.

  • Biodistribution Study: At a predetermined time point (e.g., 1, 4, or 24 hours post-injection), euthanize the animals and perform a biodistribution study as detailed in Protocol 4.

  • Data Analysis: Compare the %ID/g in the kidneys and other organs between the control and treatment groups.

Protocol 3: Evaluation of a Cleavable Linker Strategy

This protocol details the evaluation of a this compound conjugate with a linker designed to be cleaved by renal enzymes.

  • Synthesis: Synthesize two versions of the this compound conjugate: one with a stable linker and one with a cleavable linker (e.g., a sequence susceptible to cleavage by neprilysin).

  • Radiolabeling: Radiolabel both conjugates with the same radionuclide.

  • Biodistribution Study: Conduct a comparative biodistribution study in rodents as described in Protocol 4 at multiple time points (e.g., 1, 4, 24 hours).

  • Metabolite Analysis:

    • Collect urine from the animals at various time points.

    • Analyze the urine samples using radio-HPLC to identify and quantify the parent compound and any radiolabeled metabolites.

    • The presence of a smaller, radiolabeled metabolite in the urine of the group with the cleavable linker would indicate successful cleavage.

  • Data Analysis: Compare the kidney retention (%ID/g) and the metabolite profiles of the two conjugates.

Protocol 4: Detailed In Vivo Biodistribution Study

This protocol provides a step-by-step guide for conducting a standard biodistribution study.

  • Animal Preparation: Acclimate the animals (e.g., tumor-bearing mice) for at least one week.

  • Radiotracer Administration:

    • Prepare the radiolabeled this compound agent in a sterile, injectable solution (e.g., saline).

    • Inject a precise, known amount of radioactivity (e.g., 1-5 MBq in 100-200 µL) intravenously into the tail vein of each animal. Retain a standard of the injectate for counting.

  • Tissue Collection: At designated time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the animals.

  • Dissection: Immediately dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

  • Sample Processing:

    • Place each tissue sample in a pre-weighed tube.

    • Weigh each tube with the tissue to determine the wet weight of the organ.

  • Radioactivity Measurement:

    • Measure the radioactivity in each tissue sample and the injection standards using a calibrated gamma counter.

  • Data Calculation:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ: %ID/g = (Counts in Organ / Net Injected Counts) / Organ Weight (g) * 100

  • Data Reporting: Express the data as mean %ID/g ± standard deviation for each group of animals.

Protocol 5: Application of a Clearing Agent in Pretargeting

This protocol describes the use of a clearing agent to improve the clearance of the primary antibody in a pretargeting scenario with this compound.

  • Pretargeting: Administer the antibody-recognition molecule conjugate intravenously to tumor-bearing animals. Allow sufficient time for tumor accumulation and clearance of the unbound antibody from the blood (e.g., 24-72 hours).

  • Clearing Agent Administration: Inject a clearing agent designed to bind to the circulating antibody-recognition molecule conjugate. This complex is then rapidly cleared, primarily by the liver.

  • This compound Administration: After a suitable interval following the clearing agent (e.g., 2-4 hours), inject the radiolabeled this compound.

  • Biodistribution Study: Perform a biodistribution study at various time points after the this compound injection, as described in Protocol 4.

  • Comparison: Compare the tumor-to-blood and tumor-to-organ ratios with a control group that did not receive the clearing agent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis synthesis Synthesis of This compound Conjugate radiolabeling Radiolabeling and QC synthesis->radiolabeling injection IV Injection into Animal Model radiolabeling->injection biodistribution Biodistribution at Multiple Time Points injection->biodistribution dissection Organ Dissection and Weighing biodistribution->dissection gamma_counting Gamma Counting dissection->gamma_counting data_calc Calculate %ID/g gamma_counting->data_calc

Caption: Workflow for a typical in vivo biodistribution study of a this compound agent.

clearance_strategies cluster_renal Renal Clearance Improvement cluster_hepatic Hepatic/RES Clearance Improvement start High Non-Target Uptake of this compound Agent charge_mod Modify Charge (e.g., DOTAGA) start->charge_mod block_receptors Block Receptors (e.g., Lysine) start->block_receptors cleavable_linker Use Cleavable Linker start->cleavable_linker hydrophilicity Increase Hydrophilicity (e.g., PEG Linker) start->hydrophilicity clearing_agent Use Clearing Agent (Pretargeting) start->clearing_agent check_stability Check In Vivo Stability start->check_stability

Caption: Strategies to improve the in vivo clearance of this compound agents.

References

Best practices for handling and storing Dota-4AMP.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Dota-4AMP. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a bifunctional chelator derived from the macrocycle DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure incorporates four aminomethylphosphonate arms, which provide strong and stable coordination with a variety of metal ions. It is primarily used in biomedical research for conjugating to peptides, antibodies, or other targeting vectors for applications in medical imaging (e.g., MRI, PET) and radiotherapy.

2. What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored in a tightly sealed container in a cool, dry place, protected from light. Refrigeration at 2-8°C is recommended. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

3. What personal protective equipment (PPE) should be used when handling this compound?

Standard laboratory PPE should be worn when handling this compound. This includes safety glasses with side shields, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a dust mask or respirator should be used.

Troubleshooting Guides

Conjugation Reactions

Q1: I am experiencing low yields in my conjugation reaction of this compound to my peptide. What are the possible causes and solutions?

Low conjugation yields can arise from several factors. The primary areas to investigate are the activation of the chelator, the reaction conditions, and the integrity of the starting materials.

Possible Causes:

  • Inefficient Activation: Incomplete activation of the phosphonate groups on this compound.

  • Suboptimal pH: The pH of the reaction mixture is critical for the efficiency of the conjugation chemistry.

  • Incorrect Temperature: Reaction temperature can significantly impact the rate and yield.

  • Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered.

  • Impure Reagents: Contaminants in the this compound, peptide, or solvents can interfere with the reaction.

Solutions:

  • Optimize Activation: Ensure the activating agent (e.g., a carbodiimide like EDC in the presence of NHS or sulfo-NHS) is fresh and used in the correct molar excess.

  • pH Adjustment: The optimal pH for conjugation to primary amines is typically between 7.0 and 8.5. Perform small-scale trials to determine the optimal pH for your specific system.

  • Temperature Control: While room temperature is often a starting point, gently heating the reaction (e.g., to 37°C) may improve yields, but be cautious of potential degradation of your biomolecule.

  • Linker Strategy: If steric hindrance is suspected, consider using a linker to create more space between the this compound and the biomolecule.

  • Purity Check: Verify the purity of your this compound and biomolecule using appropriate analytical techniques such as HPLC and mass spectrometry.

Q2: I am observing multiple peaks in the HPLC analysis of my final conjugated product. What could be the cause?

The presence of multiple peaks suggests product heterogeneity.

Possible Causes:

  • Multiple Conjugation Sites: Your biomolecule may have more than one reactive amine, leading to the attachment of multiple this compound molecules.

  • Isomerization: Isomers of the this compound or the biomolecule may be present.

  • Side Reactions: Undesired reactions may be occurring during the conjugation process.

  • Oxidation: Sensitive amino acid residues in your peptide (e.g., methionine, tryptophan) may have been oxidized.

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of this compound to your biomolecule to favor single conjugation.

  • Purification: Optimize your HPLC purification method to separate the different conjugated species. A shallower gradient may improve resolution.

  • Reaction Conditions: Re-evaluate your reaction conditions (pH, temperature, time) to minimize side reactions.

  • Antioxidants: If oxidation is suspected, consider adding an antioxidant to the reaction mixture.

Metal Chelation

Q3: The radiolabeling efficiency with my metal of interest is low. What can I do?

Low radiolabeling efficiency is a common issue that can often be resolved by optimizing the reaction conditions.

Possible Causes:

  • Incorrect pH: The pH for metal chelation is critical and varies depending on the metal ion.

  • Inappropriate Buffer: Some buffers can interfere with the chelation process.

  • Metal Contamination: Trace metal contaminants in your reagents or buffers can compete with your radiometal for the chelator.

  • Low Specific Activity of Radiometal: The concentration of the "cold" (non-radioactive) metal may be too high.

Solutions:

  • Optimize pH: The optimal pH for radiolabeling with many trivalent metals (e.g., Ga-68, Lu-177) is typically in the range of 4.0-5.5.

  • Buffer Selection: Use metal-free buffers such as ammonium acetate or sodium acetate. Avoid phosphate buffers, as they can form insoluble metal phosphates.

  • Use High-Purity Reagents: Use metal-free water and high-purity reagents to prepare your buffers and solutions.

  • Check Radiometal Quality: Ensure the specific activity of your radiometal is high.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterModerately SolubleSolubility can be influenced by pH.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions.
Dimethylformamide (DMF)SolubleAnother option for preparing stock solutions.
EthanolSparingly SolubleNot a primary solvent for stock solutions.
ChloroformInsolubleNot a suitable solvent.

Table 2: Recommended Conditions for Metal Chelation with this compound Conjugates

Metal IsotopepH RangeTemperature (°C)Typical Reaction Time (min)
Gallium-68 (⁶⁸Ga)4.0 - 5.080 - 955 - 15
Lutetium-177 (¹⁷⁷Lu)4.5 - 5.590 - 10015 - 30
Yttrium-90 (⁹⁰Y)4.5 - 5.580 - 9015 - 30
Copper-64 (⁶⁴Cu)5.0 - 6.040 - 6010 - 20
Gadolinium(III) (Gd³⁺)5.5 - 6.560 - 8030 - 60

Note: These are general guidelines. Optimal conditions should be determined empirically for each specific this compound conjugate and application.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Peptide
  • Peptide Preparation: Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5) to a final concentration of 1-5 mg/mL.

  • This compound Activation: In a separate tube, dissolve this compound and an activating agent (e.g., a 1.5-fold molar excess of N-hydroxysuccinimide (NHS)) in an appropriate solvent like DMSO. Add a 2-fold molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and let the reaction proceed for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction: Add the activated this compound solution to the peptide solution. The molar ratio of this compound to peptide should be optimized, but a starting point of 10:1 is common.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the this compound-peptide conjugate using size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the final product by mass spectrometry to confirm the conjugation and by analytical RP-HPLC to assess purity.

Protocol 2: General Procedure for Radiolabeling of a this compound-Peptide Conjugate with Gallium-68 (⁶⁸Ga)
  • Reagent Preparation: Prepare a labeling buffer of 0.1 M sodium acetate, pH 4.5, using metal-free water.

  • Reaction Mixture: In a sterile reaction vial, add the this compound-peptide conjugate (typically 10-50 µg).

  • Radiometal Addition: Add the ⁶⁸GaCl₃ eluate from the generator to the reaction vial.

  • Incubation: Heat the reaction mixture at 95°C for 10 minutes.

  • Quality Control: After cooling to room temperature, determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis peptide Peptide Solution (pH 8.5) conjugation Conjugation Reaction (RT, 2-4h) peptide->conjugation dota_activation This compound Activation (EDC/NHS in DMSO) dota_activation->conjugation purification Purification (RP-HPLC) conjugation->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: Workflow for the conjugation of this compound to a peptide.

troubleshooting_workflow start Low Conjugation Yield check_activation Check Activator Freshness & Molar Ratios start->check_activation optimize_ph Optimize Reaction pH (7.0 - 8.5) start->optimize_ph optimize_temp Optimize Temperature (RT to 37°C) start->optimize_temp check_purity Verify Reagent Purity (HPLC, MS) start->check_purity result Improved Yield check_activation->result optimize_ph->result optimize_temp->result check_purity->result

Caption: Troubleshooting guide for low conjugation yield.

signaling_pathway_analogy cluster_targeting Targeting Module cluster_chelation Chelation & Imaging Module cluster_application Application biomolecule Targeting Vector (Peptide/Antibody) dota_4amp This compound biomolecule->dota_4amp Conjugation complex Stable Complex dota_4amp->complex metal_ion Metal Ion (e.g., ⁶⁸Ga, Gd³⁺) metal_ion->complex Chelation imaging Medical Imaging (PET/MRI) complex->imaging therapy Radiotherapy complex->therapy

Caption: Logical relationship of this compound components for biomedical applications.

How to minimize demetallation of Dota-4AMP radiopharmaceuticals.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the demetallation of DOTA-4AMP radiopharmaceuticals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Issue 1: Low Radiolabeling Efficiency

Q1: We are observing low incorporation of the radiometal into our this compound conjugate. What are the potential causes and how can we troubleshoot this?

A1: Low radiolabeling efficiency with this compound conjugates can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:

  • pH Optimization: The optimal pH for radiolabeling with DOTA derivatives is critical. Unlike standard DOTA which typically uses a pH range of 4.0-5.5 for many metals, the phosphonate groups in this compound may alter the ideal pH. It is recommended to perform small-scale labeling experiments across a pH range (e.g., 3.5 to 7.0) to determine the optimal condition for your specific radiometal and conjugate.

  • Temperature and Incubation Time: While many DOTA-conjugate labeling reactions are performed at elevated temperatures (e.g., 95°C) to ensure efficient chelation, the stability of the targeting molecule (e.g., peptide, antibody) must be considered.[1] If the biomolecule is heat-sensitive, consider longer incubation times at a lower temperature. Conversely, for robust conjugates, ensure the reaction has been heated for a sufficient duration (typically 15-30 minutes).

  • Metal Contamination: Trace metal impurities in reagents or on labware can compete with the radiometal for chelation by this compound. To mitigate this, use high-purity, metal-free water and reagents. All labware should be acid-washed (e.g., with 0.1 M HCl) and rinsed with metal-free water. Consider treating buffers with a chelating resin like Chelex 100 prior to use.

  • Reagent Integrity: Ensure that the this compound conjugate has been stored correctly and has not degraded. The integrity of the radiometal solution is also crucial; ensure it is free of colloids and has the expected chemical form.

Issue 2: High Levels of Demetallation Post-Labeling

Q2: Our this compound radiopharmaceutical shows good initial radiochemical purity, but we observe significant demetallation over time or in serum stability assays. What steps can we take to minimize this?

A2: Demetallation, the premature release of the radiometal from the chelator, is a critical issue affecting the safety and efficacy of radiopharmaceuticals. The high thermodynamic and kinetic stability of DOTA complexes is key to preventing in vivo release of the radionuclide.[2] Here are strategies to minimize demetallation of this compound radiopharmaceuticals:

  • Ensure Complete Chelation: Incomplete chelation during the labeling process can leave a fraction of the radiometal loosely bound or unbound, which can be mistaken for a stable complex in initial, less stringent QC tests. Re-evaluate and optimize your labeling protocol (pH, temperature, time) to drive the reaction to completion.

  • Post-Labeling Purification: Implement a robust purification step after radiolabeling. This can be achieved using solid-phase extraction (SPE) cartridges (e.g., C18) or high-performance liquid chromatography (HPLC) to effectively separate the radiolabeled conjugate from any free radiometal.

  • Addition of a Scavenger: After the labeling reaction, adding a small amount of a competing chelator, such as DTPA (diethylenetriaminepentaacetic acid) or EDTA (ethylenediaminetetraacetic acid), can help to "scavenge" any remaining free or loosely bound radiometal. This ensures that only the stably chelated radiopharmaceutical remains.

  • Formulation and Storage: The formulation of the final radiopharmaceutical can impact its stability. Ensure the pH of the final product is within a stable range for the this compound complex. For storage, evaluate the impact of temperature and consider the use of radical scavengers like ascorbic acid or gentisic acid to prevent radiolysis-induced demetallation, especially for high-activity formulations.[3]

Frequently Asked Questions (FAQs)

Q3: What is this compound and how does it differ from standard DOTA?

A3: this compound is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). In this compound, the four carboxylate arms of DOTA are replaced with acetamido-methylenephosphonic acid groups. This modification of the coordinating arms can influence the chelation kinetics, the stability of the resulting radiometal complex, and the overall pharmacokinetic properties of the radiopharmaceutical. Another variant, sometimes referred to as this compound, is a tetraamide derivative.[4] It is crucial to confirm the specific chemical structure you are working with.

Q4: Which radiometals are suitable for chelation with this compound?

A4: DOTA-based chelators are versatile and can form stable complexes with a wide range of radiometals used in nuclear medicine for both imaging and therapy.[5] These include, but are not limited to:

  • Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.

  • Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.

  • Yttrium-90 (⁹⁰Y) for targeted radionuclide therapy.

  • Actinium-225 (²²⁵Ac) for targeted alpha therapy.

  • Copper-64 (⁶⁴Cu) for PET imaging.

The optimal choice of radiometal depends on the intended application (imaging or therapy) and the pharmacokinetic profile of the targeting molecule.

Q5: What quality control (QC) methods are recommended for this compound radiopharmaceuticals?

A5: A comprehensive QC plan is essential to ensure the safety and efficacy of your radiopharmaceutical. Key QC tests include:

  • Radiochemical Purity (RCP): This is typically determined by radio-TLC (thin-layer chromatography) or radio-HPLC (high-performance liquid chromatography). These methods separate the intact radiolabeled conjugate from free radiometal and other radiochemical impurities.

  • Radionuclidic Purity: This confirms the identity of the radionuclide and quantifies any contaminating radioisotopes. This is usually performed by the radionuclide manufacturer but should be verified.

  • pH: The pH of the final product should be measured to ensure it is within the acceptable range for administration.

  • Sterility and Endotoxin Testing: For in vivo studies, the final product must be sterile and have endotoxin levels below the specified limits.

Quantitative Data Summary

The following table summarizes typical reaction parameters for DOTA-conjugate radiolabeling, which can serve as a starting point for optimizing this compound labeling protocols.

ParameterTypical Range for DOTA-conjugatesConsiderations for this compound
pH 4.0 - 5.5May require adjustment due to phosphonate groups. Empirical optimization is recommended.
Temperature 85°C - 95°CDependent on the thermal stability of the targeting biomolecule.
Incubation Time 5 - 30 minutesLonger times may be needed for lower temperatures.
Molar Ratio (Chelator:Biomolecule) 10:1 to 20:1 during conjugationOptimize to ensure sufficient chelation without altering biomolecule function.
Radiochemical Purity (Acceptance) > 95%A common threshold for preclinical and clinical use.

Experimental Protocols

Protocol 1: General Radiolabeling of a this compound Peptide Conjugate with ⁶⁸Ga
  • Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M sodium acetate) and adjust the pH to the desired value (start with a pH of 4.5 and optimize).

    • Dissolve the this compound-peptide conjugate in metal-free water to a known concentration.

  • Reaction:

    • In a sterile, metal-free reaction vial, add the this compound-peptide conjugate (e.g., 10-50 µg).

    • Add the reaction buffer.

    • Add the ⁶⁸GaCl₃ eluate from the generator.

    • Gently mix and incubate the reaction mixture at 95°C for 15 minutes.

  • Purification:

    • After incubation, allow the vial to cool to room temperature.

    • Purify the reaction mixture using a C18 Sep-Pak cartridge that has been pre-conditioned with ethanol and water.

    • Wash the cartridge with water to remove unchelated ⁶⁸Ga.

    • Elute the ⁶⁸Ga-DOTA-4AMP-peptide with an ethanol/water mixture.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

Protocol 2: Serum Stability Assay
  • Incubation:

    • Add a known amount of the purified this compound radiopharmaceutical to human serum.

    • Incubate the mixture at 37°C.

  • Sampling:

    • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • Analysis:

    • Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of the radiopharmaceutical that remains intact versus the percentage of demetallation (free radiometal).

Visualizations

experimental_workflow Experimental Workflow for this compound Radiolabeling and QC cluster_prep Preparation cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control prep_reagents Prepare Metal-Free Reagents and Buffers mix Combine Conjugate, Buffer, and Radiometal prep_reagents->mix prep_conjugate Dissolve this compound Conjugate prep_conjugate->mix incubate Incubate at Optimized Temp/Time mix->incubate spe Solid-Phase Extraction (e.g., C18 Cartridge) incubate->spe rcp Radiochemical Purity (radio-TLC/HPLC) spe->rcp stability Serum Stability Assay rcp->stability final_product Final Radiopharmaceutical stability->final_product

Caption: Workflow for this compound radiolabeling and quality control.

demetallation_factors Factors Influencing Demetallation cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_biological Biological Factors demetallation Demetallation of This compound Complex ph Suboptimal pH ph->demetallation competing_metals Competing Metal Ions (e.g., Fe³⁺, Zn²⁺) competing_metals->demetallation ligand_concentration Low Ligand Concentration ligand_concentration->demetallation radiolysis Radiolysis at High Activity radiolysis->demetallation temperature Elevated Temperature (Storage/In Vivo) temperature->demetallation transchelation Transchelation to Endogenous Proteins transchelation->demetallation metabolism Metabolism of the Conjugate metabolism->demetallation

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Dota-4AMP Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dota-4AMP-based imaging agents. Our goal is to help you overcome common challenges and enhance the signal-to-noise ratio (SNR) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in imaging?

A1: this compound is a bifunctional chelator, which is a molecule designed to bind tightly to a metal ion and also to be attached to a targeting molecule, such as a peptide or antibody.[1] It is a derivative of the well-known DOTA macrocycle. Its primary applications in imaging are for tumor pre-targeting and as a pH-sensitive contrast agent for Magnetic Resonance Imaging (MRI).[2] When chelated with a paramagnetic ion like Gadolinium (Gd³⁺), it can be used to measure pH in vivo. When chelated with a radionuclide like Gallium-68 (⁶⁸Ga), it can be used for Positron Emission Tomography (PET) imaging.

Q2: What are the key factors that influence the signal-to-noise ratio (SNR) in my this compound imaging experiments?

A2: The SNR in your imaging experiments is influenced by a combination of factors related to the imaging agent itself, the imaging modality (e.g., MRI, PET), and the experimental setup. Key factors include the efficiency of radiolabeling or metal chelation, the purity of the final compound, the stability of the this compound conjugate in vivo, and the imaging acquisition parameters. For MRI, factors such as magnetic field strength, pulse sequence selection, and coil type are critical.[3] For PET, factors like the amount of injected radioactivity, uptake time, and reconstruction algorithms play a significant role.

Q3: How does pH affect the signal from a Gd-Dota-4AMP contrast agent?

A3: The relaxivity of Gd-Dota-4AMP is pH-dependent. This means that the amount of signal enhancement it produces in an MRI image changes with the surrounding pH. This property allows for the creation of pH-maps of tissues. However, this also means that physiological or pathological variations in pH can be a source of signal variability if not properly accounted for.[2][4]

Troubleshooting Guides

Low Signal or Poor Image Contrast

Problem: My images show low signal intensity or poor contrast between the target tissue and background.

Possible Cause Troubleshooting Step
Low Radiolabeling/Chelation Efficiency Verify the radiochemical purity of your this compound conjugate using radio-TLC or radio-HPLC. Optimize labeling conditions such as pH (typically 3.5-4.5 for ⁶⁸Ga), temperature, and incubation time.
Instability of the Conjugate In Vivo Assess the in vivo stability of your radiolabeled peptide. Deiodination or release of the radiometal can lead to high background signal. Consider modifying the peptide sequence or the linker to improve stability.
Suboptimal Imaging Parameters For MRI, review your pulse sequence parameters (e.g., TR, TE). For PET, ensure sufficient uptake time and optimize the reconstruction parameters.
Low Target Receptor Expression Confirm the expression of the target receptor in your model system (cell line or animal model).
Poor Bioavailability/Targeting Evaluate the pharmacokinetics of your this compound conjugate to ensure it is reaching the target tissue in sufficient concentrations.
High Background Noise

Problem: I am observing high background noise in my images, which obscures the signal from my target.

Possible Cause Troubleshooting Step
Presence of Free Radionuclide/Metal Improve the purification of your this compound conjugate after labeling. Use of a C18 cartridge can help remove unreacted ⁶⁸Ga.
Non-Specific Binding High background uptake can be due to non-specific binding of the conjugate. Consider blocking strategies or modifying the linker to reduce non-specific interactions.
Physiological Uptake Be aware of the normal biodistribution of your tracer. For example, ⁶⁸Ga-DOTA-peptides can show physiological uptake in the spleen, kidneys, and pituitary gland.
Image Acquisition and Processing Utilize appropriate background subtraction and noise reduction algorithms during image processing.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound imaging to aid in experimental design and troubleshooting.

Table 1: Optimized Radiolabeling Conditions for ⁶⁸Ga-DOTA-Peptides

ParameterOptimized RangeNotes
pH 3.5 - 4.5pH values below 3.5 can slow down reaction kinetics, while pH above 5 can lead to the formation of ⁶⁸Ga-colloids.
Temperature 80 - 95 °CHigher temperatures generally lead to faster and more efficient labeling for DOTA chelators.
Incubation Time 5 - 15 minutesThe optimal time can depend on the specific peptide and reaction conditions.
Peptide Amount 10 - 50 µgThe amount of peptide precursor can be optimized to achieve high radiochemical yield while maintaining good specific activity.
Radiochemical Purity (RCP) > 95%Target RCP for clinical and preclinical studies.

Table 2: Factors Influencing Signal Enhancement and SNR

ParameterEffect on Signal/SNRImaging Modality
Magnetic Field Strength Higher field strength generally increases SNR.MRI
Choice of RF Coil A smaller, dedicated coil closer to the region of interest improves SNR.MRI
Pulse Sequence (TR/TE) Longer TR and shorter TE generally increase SNR in T1-weighted imaging.MRI
Voxel Size Larger voxels increase SNR but decrease spatial resolution.MRI & PET
Number of Excitations (NEX) Increasing NEX improves SNR but increases scan time.MRI
Injected Radioactivity Higher injected dose generally improves SNR, but must be balanced with radiation safety.PET
Uptake Time Longer uptake times can lead to higher target-to-background ratios and improved SNR.PET

Experimental Protocols & Methodologies

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes a general method for conjugating a this compound-NHS ester to a peptide containing a primary amine (e.g., N-terminus or lysine side chain).

  • Peptide Preparation: Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-5 mg/mL.

  • This compound-NHS Ester Preparation: Dissolve the this compound-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the this compound-NHS ester solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Purification: Purify the this compound-peptide conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Radiolabeling of this compound-Peptide with ⁶⁸Ga

This protocol outlines the radiolabeling of a this compound-conjugated peptide with Gallium-68.

  • Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Reaction Mixture Preparation: In a reaction vial, add the this compound-peptide conjugate (10-50 µg) and a suitable buffer (e.g., sodium acetate) to adjust the pH to 3.5-4.5.

  • Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.

  • Purification: Purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove free ⁶⁸Ga.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A typical mobile phase for radio-TLC is a 1:1 mixture of 1 M ammonium acetate and methanol.

Visualizations

experimental_workflow Experimental Workflow for this compound Imaging Agent Preparation cluster_synthesis Peptide & Chelator Synthesis cluster_conjugation Conjugation & Purification cluster_radiolabeling Radiolabeling & Quality Control cluster_imaging In Vitro / In Vivo Imaging peptide_synthesis Solid Phase Peptide Synthesis conjugation This compound-Peptide Conjugation peptide_synthesis->conjugation dota_synthesis This compound Synthesis & Activation dota_synthesis->conjugation purification1 RP-HPLC Purification conjugation->purification1 characterization Mass Spec & HPLC Analysis purification1->characterization radiolabeling Radiolabeling with Radionuclide (e.g., 68Ga) characterization->radiolabeling purification2 C18 Cartridge Purification radiolabeling->purification2 qc Radio-TLC / Radio-HPLC for Purity purification2->qc in_vitro In Vitro Cell Binding Assays qc->in_vitro in_vivo In Vivo PET/MRI Imaging qc->in_vivo

Caption: Workflow for this compound imaging agent preparation.

snr_factors Key Factors Influencing Signal-to-Noise Ratio (SNR) cluster_agent Imaging Agent Properties cluster_acquisition Image Acquisition Parameters cluster_subject Subject & Biological Factors SNR Signal-to-Noise Ratio (SNR) labeling_efficiency Radiolabeling/Chelation Efficiency labeling_efficiency->SNR purity Radiochemical Purity purity->SNR stability In Vivo Stability stability->SNR specific_activity Specific Activity specific_activity->SNR scan_time Scan Time / NEX scan_time->SNR pulse_sequence Pulse Sequence (MRI) pulse_sequence->SNR recon_algorithm Reconstruction Algorithm (PET) recon_algorithm->SNR injected_dose Injected Dose (PET) injected_dose->SNR target_expression Target Receptor Density target_expression->SNR pharmacokinetics Pharmacokinetics pharmacokinetics->SNR background_uptake Non-Specific Uptake background_uptake->SNR

Caption: Factors influencing the signal-to-noise ratio.

troubleshooting_workflow Troubleshooting Low Signal-to-Noise Ratio start Low SNR Observed check_labeling Check Radiolabeling Efficiency & Purity start->check_labeling labeling_ok >95% RCP? check_labeling->labeling_ok optimize_labeling Optimize Labeling: pH, Temp, Time labeling_ok->optimize_labeling No check_stability Assess In Vivo Stability labeling_ok->check_stability Yes optimize_labeling->check_labeling stability_ok Stable? check_stability->stability_ok modify_conjugate Modify Linker or Peptide stability_ok->modify_conjugate No check_imaging_params Review Imaging Parameters stability_ok->check_imaging_params Yes modify_conjugate->start params_ok Optimal? check_imaging_params->params_ok optimize_imaging Adjust Acquisition/Reconstruction params_ok->optimize_imaging No check_biology Verify Target Expression & Biodistribution params_ok->check_biology Yes optimize_imaging->check_imaging_params solution Improved SNR check_biology->solution

Caption: Logical troubleshooting flow for low SNR issues.

References

Technical Support Center: Optimizing Dota-4AMP Chelation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on adjusting pH for optimal chelation with Dota-4AMP. The information herein is compiled from established protocols and data for DOTA and its derivatives.

Disclaimer

Information specific to the optimal pH for this compound (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid)) is limited in publicly available literature. The guidance provided below is based on extensive data for the closely related chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its other derivatives. This compound possesses phosphonate arms instead of the acetate arms of DOTA, which may influence the optimal pH for metal chelation due to differences in the acidity of the coordinating groups. The principles and troubleshooting steps outlined here are expected to be broadly applicable, but empirical optimization for your specific metal ion and experimental conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for this compound chelation?

Based on extensive data for DOTA and its derivatives used in radiolabeling, the optimal pH range for chelation is typically between 4.0 and 5.0 .[1] It is strongly recommended to start with a pH of 4.5 and optimize from there. For some applications, a slightly wider range of 3.5 to 5.5 might be considered, but with caution at the extremes.[2]

Q2: Why is pH control so critical for this compound chelation?

The pH of the reaction mixture is a critical parameter that directly influences the kinetics and efficiency of the chelation process.[1]

  • Low pH (below 4.0): At lower pH values, the carboxylate or phosphonate groups of the chelator are protonated. This reduces the availability of the negatively charged donor groups required for coordinating the metal ion, leading to significantly slower reaction kinetics.[1]

  • High pH (above 5.5): At higher pH values, many metal ions, particularly trivalent radiometals, are prone to forming insoluble metal hydroxides.[1] This precipitation effectively removes the metal ion from the solution, making it unavailable for chelation by this compound and leading to low radiochemical yields.

Q3: What are the signs of suboptimal pH during my experiment?

Suboptimal pH can manifest in several ways:

  • Low radiochemical yield: This is the most common indicator of a pH-related issue.

  • Formation of precipitates: Visible cloudiness or particulates in the reaction vial suggest the formation of metal hydroxides due to a pH that is too high.

  • Inconsistent results: High variability in chelation efficiency between experiments can sometimes be traced back to inconsistent pH adjustment.

Q4: What type of buffer should I use for pH adjustment?

Acetate and citrate buffers are commonly used for adjusting the pH in DOTA chelation reactions. A sodium acetate buffer with a concentration of 0.1 M to 1 M is a standard choice. It is crucial to use high-purity, metal-free reagents to avoid introducing competing metal ions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Radiochemical Yield (<90%) pH is too low (< 4.0): The chelator is protonated, slowing down the reaction kinetics.1. Verify the pH of your reaction mixture using a calibrated pH meter or pH strips. 2. Gradually increase the pH to the optimal range of 4.0-5.0 using a suitable buffer (e.g., sodium acetate). 3. Re-run the experiment at the adjusted pH.
pH is too high (> 5.5): The metal ion is precipitating as a hydroxide.1. Visually inspect the reaction vial for any signs of precipitation. 2. Lower the pH of the reaction mixture to the optimal range using a dilute acid (e.g., 0.1 M HCl) before adding the metal ion. 3. Consider preparing the reaction mixture at the target pH before adding the radionuclide.
Buffer capacity is insufficient: The addition of the (often acidic) radionuclide solution significantly lowers the pH of the final reaction mixture.1. Increase the concentration or volume of your buffer to ensure it can maintain the target pH after the addition of all reagents. 2. Measure the pH of the final reaction mixture to confirm it is within the optimal range.
Inconsistent Chelation Efficiency Inaccurate pH measurement: Use of uncalibrated pH meters or low-resolution pH strips.1. Calibrate your pH meter before each set of experiments using fresh calibration standards. 2. If using pH strips, ensure they have a narrow enough range to accurately determine the pH within the 4.0-5.0 window.
Variability in reagent preparation: Inconsistent buffer concentrations or volumes.1. Prepare fresh buffers for each set of experiments. 2. Use calibrated pipettes to ensure accurate and reproducible addition of all reagents.

Data Presentation

Table 1: Effect of pH on Chelation Efficiency of DOTA Derivatives with Various Radiometals

RadionuclideChelatorpH RangeOptimal pHObservations
⁹⁰Y, ¹¹¹In, ¹⁷⁷LuDOTA-peptides3.0 - 6.04.0 - 4.5Below pH 4, kinetics are strongly slowed. Above pH 5, formation of hydroxides occurs.
⁶⁸GaDOTA-peptides3.0 - 4.03.0 - 4.0Final pH during the reaction should be in this range.
⁶⁸GaDOTA-GA(tBu)₄-peptide3.5 - 4.53.5 - 4.5A final pH in this range is recommended for optimal labeling.
²²⁵AcDOTA-antibodyNot specified5.5 (for conjugation)Radiolabeling conditions were optimized separately.

Note: This table summarizes data from studies on DOTA and its derivatives. The optimal pH for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for pH Optimization of this compound Chelation
  • Reagent Preparation:

    • Prepare a stock solution of your this compound conjugate in high-purity, metal-free water.

    • Prepare a series of buffers (e.g., 0.1 M sodium acetate) with pH values ranging from 3.5 to 5.5 in 0.25 pH unit increments.

  • Reaction Setup:

    • In separate, metal-free microcentrifuge tubes, aliquot the this compound conjugate.

    • Add the appropriate buffer to each tube to achieve the target pH.

  • Chelation Reaction:

    • Add the metal ion solution (e.g., radionuclide) to each tube.

    • Incubate the reactions at the optimized temperature and time for your specific system.

  • Analysis:

    • Determine the chelation efficiency for each pH point using a suitable analytical method (e.g., radio-TLC, HPLC).

  • Optimization:

    • Plot the chelation efficiency as a function of pH to identify the optimal pH for your this compound conjugate and metal ion.

Protocol 2: Standard Radiolabeling of a this compound Conjugate
  • Preparation of Reaction Vial:

    • To a sterile, metal-free reaction vial, add the this compound conjugated peptide or antibody (typically 5-50 nmol).

    • Add an appropriate volume of 1 M sodium acetate buffer to achieve a final reaction pH of 4.5.

  • Radionuclide Addition:

    • Add the radionuclide solution (e.g., ⁶⁸GaCl₃, ¹⁷⁷LuCl₃) to the reaction vial. The volume will depend on the desired activity.

  • Incubation:

    • Gently mix the reaction solution.

    • Incubate at the appropriate temperature (e.g., 95°C for ⁶⁸Ga, 80-100°C for ¹⁷⁷Lu) for 10-30 minutes.

  • Quality Control:

    • After incubation, allow the vial to cool to room temperature.

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.

Visualizations

Chelation_pH_Relationship cluster_pH_Scale pH Scale cluster_Consequences Consequences for Chelation Low_pH < 4.0 (Acidic) Slow_Kinetics Slow Reaction Kinetics (Protonated Chelator) Low_pH->Slow_Kinetics leads to Optimal_pH 4.0 - 5.0 (Optimal) Efficient_Chelation Efficient Complex Formation Optimal_pH->Efficient_Chelation results in High_pH > 5.5 (Basic) Hydroxide_Formation Metal Hydroxide Precipitation (Low Yield) High_pH->Hydroxide_Formation causes

Caption: Relationship between pH and this compound chelation efficiency.

Troubleshooting_Workflow Start Low Radiochemical Yield Check_pH Measure pH of Reaction Mixture Start->Check_pH pH_Low pH < 4.0? Check_pH->pH_Low is pH_High pH > 5.5? pH_Low->pH_High No Adjust_Up Increase Buffer Concentration or Adjust pH Upwards pH_Low->Adjust_Up Yes Adjust_Down Decrease pH pH_High->Adjust_Down Yes Check_Other Investigate Other Factors (e.g., Temperature, Metal Contamination) pH_High->Check_Other No Re_Run Re-run Experiment Adjust_Up->Re_Run Adjust_Down->Re_Run

Caption: Troubleshooting workflow for low radiochemical yield in this compound chelation.

References

Troubleshooting unexpected biodistribution of Dota-4AMP tracers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected biodistribution of DOTA-4AMP and similar DOTA-conjugated radiotracers. The information is presented in a question-and-answer format to directly address common issues.

Disclaimer: this compound is a versatile chelator, and the biodistribution of a this compound tracer is primarily determined by the targeting molecule (e.g., peptide, antibody) to which it is conjugated. The following guidance is based on principles established for widely-used DOTA-conjugated peptides, such as DOTA-TATE and DOTA-TOC, which target somatostatin receptors (SSTRs). These serve as a strong proxy for troubleshooting this compound-peptide tracers.

Troubleshooting Guide: Unexpected Biodistribution

This guide helps you diagnose the potential causes of anomalous tracer distribution in your experiments.

Question 1: My tracer shows excessively high background activity or high uptake in non-target tissues like bone. What is the likely cause?

Answer: This pattern is frequently indicative of issues with the radiopharmaceutical's quality, specifically its radiochemical purity.

  • Problem: Presence of free, unchelated radiometal (e.g., Gallium-68, Lutetium-177) or colloid formation. Free radiometals can accumulate in bone, while radiocolloids are often taken up by the reticuloendothelial system (RES), leading to high liver, spleen, and bone marrow signal.[1][2]

  • Troubleshooting Steps:

    • Verify Radiochemical Purity (RCP): Immediately assess the RCP of your tracer batch using High-Performance Liquid Chromatography (HPLC) or Instant Thin-Layer Chromatography (ITLC). The RCP should typically be ≥95%.[3][4][5]

    • Review Labeling Protocol: Ensure optimal labeling conditions were met. Key parameters include:

      • pH: The pH of the reaction mixture is critical for efficient chelation.

      • Temperature and Incubation Time: Suboptimal temperature or time can lead to incomplete labeling.

      • Precursor Quality: Verify the purity and concentration of the this compound-peptide precursor.

    • Check for Colloids: Use an appropriate ITLC system to specifically check for the presence of radioactive colloids.

Question 2: I observe high tracer uptake at the injection site and low uptake in all target and non-target organs. What went wrong?

Answer: This is a classic sign of a faulty administration technique, specifically an interstitial (subcutaneous or intramuscular) injection instead of a clean intravenous injection.

  • Problem: The tracer was not delivered effectively into systemic circulation. This is often referred to as dose infiltration.

  • Troubleshooting Steps:

    • Refine Injection Technique: Ensure proper restraint of the animal and clear visualization of the tail vein. Using a warming lamp can help dilate the veins for easier access.

    • Monitor Injection: Observe the injection site for any swelling or "bleb" formation, which indicates an interstitial injection.

    • Post-Experiment Check: After the experiment, dissect and count the radioactivity in the tail (or injection site) separately from the carcass to quantify the amount of infiltrated dose. A high percentage of the injected dose (%ID) in the tail confirms the issue.

Question 3: The biodistribution pattern is highly variable between animals in the same experimental group. Why is this happening?

Answer: High inter-animal variability can stem from inconsistencies in the experimental procedure or underlying physiological differences in the animals.

  • Problem: Lack of standardization across the experiment.

  • Troubleshooting Steps:

    • Standardize Injected Volume and Mass: Ensure each animal receives the same volume and mass of the this compound tracer, adjusted for body weight. Injecting too large a chemical amount can lead to saturation of receptors and altered biodistribution.

    • Verify Animal Health and Homogeneity: Use animals of the same sex, strain, and approximate age and weight. Ensure they are healthy and free from stress, which can alter physiological functions.

    • Consistent Timing: Maintain consistent timing for injection and sacrifice/imaging across all animals in a cohort.

    • Review Administration: As with Question 2, inconsistent injection quality can be a major source of variability.

Question 4: I see unexpectedly low uptake in the target tumor/organ and/or altered uptake in organs like the liver and spleen. What could be the biological cause?

Answer: This may be related to the specific pathophysiology of your animal model or interactions with other administered substances.

  • Problem: Biological or pharmacological factors are modulating the tracer's interaction with its target.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression of the target receptor/molecule (e.g., SSTR2) in your tumor or tissue model. Low target expression will naturally lead to low uptake. A "flip-flop" effect can occur in some tumors where poorly differentiated cells lose SSTR expression.

    • Check for Competing Substances: If the animals are receiving other treatments, these could interfere with the tracer. For example, administration of non-radiolabeled somatostatin analogues can block SSTRs, significantly reducing the uptake of a DOTA-peptide tracer in both tumors and normal organs like the spleen and liver.

    • Consider the "Sink Effect": In animals with a very high tumor burden, the large number of available receptors can "soak up" the tracer, leading to lower than expected uptake in normal SSTR-expressing organs.

    • Pathophysiological State: The overall health of the animal can affect biodistribution. For instance, impaired renal function will slow the clearance of the tracer, leading to higher activity in the blood and other tissues over time.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of unexpected biodistribution.

G cluster_0 cluster_1 cluster_2 cluster_3 A Unexpected Biodistribution Observed (e.g., High Background, Low Target Uptake) B Step 1: Check Radiopharmaceutical Quality A->B C Assess Radiochemical Purity (RCP) via HPLC or ITLC B->C D RCP < 95%? C->D E Root Cause: Radiochemical Impurity (Free metal, colloids) D->E Yes G Step 2: Review Administration Technique D->G No F Action: Review and optimize labeling protocol E->F H Quantify Radioactivity at Injection Site G->H I High Activity at Site? H->I J Root Cause: Faulty Injection (Dose Infiltration) I->J Yes L Step 3: Analyze Experimental & Biological Factors I->L No K Action: Refine and standardize injection procedure J->K M Review Animal Model, Target Expression, and Concomitant Medications L->M N Root Cause: Biological/Pharmacological Interference M->N O Action: Confirm target expression; Review drug interactions N->O

Caption: Troubleshooting workflow for altered radiotracer biodistribution.

Quantitative Data Summary

The following tables provide reference values for expected biodistribution of 68Ga-DOTA-peptides. These values, expressed as Standardized Uptake Value (SUV) in humans and Percent Injected Dose per Gram (%ID/g) in mice, can serve as a baseline for comparison.

Table 1: Normal Biodistribution of 68Ga-DOTA-TATE in Humans (SUVmean)

OrganMean SUVmeanStandard Deviation
Spleen17.1± 6.97
Kidneys14.3 (SUVmax)-
Adrenal Glands13.7 (SUVmax)-
Liver5.01± 1.44
Pituitary Gland9.7 (SUVmax)-
Blood Pool1.06± 0.35
Lung0.30± 0.15
Bone Marrow (T12)1.11± 0.36

Data compiled from human studies and may vary based on imaging protocol and patient population.

Table 2: Representative Biodistribution of DOTA-Peptides in Mice (%ID/g)

OrganExpected Uptake (e.g., [177Lu]Lu-DOTA-TATE)Potential Unexpected FindingLikely Cause
Blood Low (<2% at 1h)High (>5% at 1h)Poor clearance (renal issue) or radiolabel instability
Liver Moderate (2-5%)Very High (>10%)Radiocolloid formation, high lipophilicity
Spleen High (5-15%)Low (<3%)SSTR blockade by other drugs
Kidneys High (10-30%)Low (<5%)Altered clearance pathway, tracer degradation
Bone Low (<1%)High (>2%)Presence of free, unchelated radiometal
Tumor (SSTR+) High (>10%)Low (<5%)Low target expression, receptor saturation, poor delivery

Values are approximate and highly dependent on the specific tracer, animal model, and time point.

Experimental Protocols

Protocol 1: Radiochemical Purity (RCP) Analysis by HPLC

This protocol outlines a standard Reverse-Phase HPLC method for determining the RCP of a 68Ga-labeled DOTA-peptide.

  • System Preparation:

    • HPLC System: Quaternary pump, UV detector (220 nm), and an in-line radioactivity detector (e.g., NaI scintillation).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

  • Standard Preparation:

    • Prepare a "cold" standard by dissolving a known quantity of the non-radiolabeled this compound-peptide in the mobile phase.

  • Sample Preparation:

    • Dilute a small aliquot (approx. 10-20 µL) of the final radiolabeled product in the mobile phase.

  • Chromatographic Run:

    • Inject the "cold" standard and record the retention time with the UV detector. This identifies the peak corresponding to the intact peptide.

    • Inject the radiolabeled sample.

    • Run a gradient elution program. A typical gradient might be:

      • 0-2 min: 95% A / 5% B

      • 2-12 min: Linear gradient to 20% A / 80% B

      • 12-15 min: Hold at 20% A / 80% B

      • 15-17 min: Linear gradient back to 95% A / 5% B

      • 17-20 min: Re-equilibration at 95% A / 5% B

    • Monitor the output from both the UV and radioactivity detectors simultaneously.

  • Data Analysis:

    • On the radiochromatogram, identify the peak that corresponds to the retention time of the cold standard. This is your radiolabeled product.

    • Identify any other radioactive peaks. Early eluting peaks often correspond to free 68Ga.

    • Calculate the RCP by dividing the area of the product peak by the total area of all radioactive peaks, expressed as a percentage.

      • RCP (%) = [Area(Product) / (Area(Product) + Area(Impurities))] x 100

Protocol 2: Ex Vivo Biodistribution Study in Mice

This protocol describes a standard procedure for assessing tracer distribution after sacrifice.

  • Animal Preparation:

    • Use a cohort of 3-5 mice per time point, matched for age, sex, and weight.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Tracer Administration:

    • Accurately measure the radioactivity in the syringe before injection using a dose calibrator (call this "Pre-injection activity").

    • Administer a precise volume (typically 100-200 µL) of the this compound tracer via the lateral tail vein.

    • Immediately after injection, measure the residual activity in the syringe ("Post-injection activity").

    • The Net Injected Dose = (Pre-injection activity) - (Post-injection activity).

  • Uptake Period:

    • Allow the tracer to distribute for the predetermined time (e.g., 1 hour post-injection). Keep the animal warm and monitored.

  • Tissue Collection:

    • At the designated time point, euthanize the mouse via a humane and approved method (e.g., cervical dislocation under anesthesia).

    • Collect blood via cardiac puncture.

    • Systematically dissect key organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), tumor, and the tail).

    • Place each tissue sample into a pre-weighed, labeled tube.

  • Sample Measurement:

    • Weigh each tube containing a tissue sample to determine the wet weight of the organ.

    • Measure the radioactivity in each sample, the injection standards, and the carcass using a calibrated gamma counter.

  • Data Calculation:

    • For each organ, calculate the uptake as the Percent Injected Dose per Gram (%ID/g):

      • %ID/g = [(Activity in Organ) / (Net Injected Dose)] / (Weight of Organ in grams) x 100

Frequently Asked Questions (FAQs)

Q1: What is the expected biological pathway for a DOTA-peptide tracer targeting somatostatin receptors? A1: These tracers bind to somatostatin receptors (SSTRs), primarily SSTR2, which are G-protein coupled receptors. Upon binding, the receptor-ligand complex is internalized by the cell. This internalization is a key reason for the high retention of activity in target tissues. The tracer is then trapped within the cell, allowing for imaging.

G cluster_cell Tumor Cell Tracer This compound-Peptide (e.g., Octreotate) SSTR2 SSTR2 Receptor Tracer->SSTR2 Binding G_Protein Gi Protein SSTR2->G_Protein Activation Internalization Receptor Internalization SSTR2->Internalization Endocytosis Membrane Cell Membrane AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Endosome Endosome Internalization->Endosome Trapping Intracellular Trapping of Radioactivity Endosome->Trapping

Caption: SSTR2 signaling and tracer internalization pathway.

Q2: Can the choice of radiometal affect the biodistribution? A2: Yes, although the targeting peptide is the primary driver. Different metals can have slightly different coordination chemistry within the DOTA cage. If the labeling is not stable in vivo, the released free metal will distribute according to its own properties (e.g., Gallium-68 can bind to transferrin, Lutetium-177 and Yttrium-90 have a tendency for bone uptake).

Q3: My tracer is a this compound derivative designed to be pH-sensitive. How does that affect expected biodistribution? A3: this compound has been used to create pH-sensitive MRI contrast agents (e.g., Gdthis compound). The principle is that protonation of the phosphonate side arms in an acidic environment (like a tumor microenvironment) can alter the agent's properties. For a radiotracer, this pH-sensitivity is less likely to dramatically change the macro-level organ biodistribution, which is still governed by peptide-receptor interactions and clearance pathways. However, it could potentially influence tumor-to-background ratios at a micro-level if the tracer's binding or retention is modulated by pH. Assume the general biodistribution pattern of a similar non-pH-sensitive tracer unless you have specific data to suggest otherwise.

Q4: How long after injection should I perform my biodistribution study? A4: The optimal time point depends on the pharmacokinetics of your specific tracer. For small peptides like octreotate derivatives labeled with 68Ga, peak tumor uptake and clearance from background tissues is rapid, making 60-90 minutes post-injection a common time point for imaging and biodistribution. For therapeutic isotopes with longer half-lives like 177Lu, multiple time points (e.g., 1h, 24h, 72h, etc.) are necessary to evaluate tracer retention and calculate dosimetry.

References

Validation & Comparative

A Comparative Guide to Dota-4AMP and Other DOTA Derivatives in Radiopharmaceutical and Imaging Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dota-4AMP with other widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives. The performance of these bifunctional chelators is critical in the development of targeted radiopharmaceuticals for diagnostic imaging and radionuclide therapy. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying principles of their application.

Introduction to this compound and DOTA Derivatives

DOTA and its derivatives are macrocyclic chelators renowned for their ability to form highly stable complexes with a variety of radiometals. This stability is crucial to prevent the in vivo release of the radionuclide, which could lead to off-target toxicity and reduced efficacy. These chelators can be conjugated to targeting biomolecules, such as peptides and antibodies, to deliver radionuclides to specific sites of disease, like tumors.

This compound (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid)) is a DOTA derivative with phosphonate pendant arms.[1] This structural modification imparts unique properties, such as pH-dependent relaxivity when complexed with gadolinium (Gd³⁺), making it a "smart" contrast agent for magnetic resonance imaging (MRI).[2][3] This guide will compare this compound with other key DOTA derivatives, including the parent DOTA molecule, as well as derivatives like DOTAGA, NOTA, and DTPA, which are frequently used in the field.

Quantitative Data Comparison

The selection of a bifunctional chelator is often a trade-off between radiolabeling efficiency, the stability of the resulting complex, and the desired in vivo pharmacokinetic profile. The following tables provide a summary of key performance metrics for this compound and other DOTA derivatives.

Table 1: Relaxivity of Gadolinium Complexes

The relaxivity (r₁) of a gadolinium-based MRI contrast agent is a measure of its efficiency in enhancing the relaxation rate of water protons. For pH-sensitive agents like Gd-DOTA-4AMP, this property can be harnessed to map tissue pH.

ComplexConditionRelaxivity (r₁) (mM⁻¹s⁻¹)Reference(s)
Gd-DOTA-4AMPpH 4~2.5[4]
pH 6~5.3[5]
pH 8.5~3.0
Gd-DOTApH 7~4.0
(SAP)Gd-LS (chiral DOTA derivative)Water, 37°C, 1.4T14.5
Gd-T (chiral DOTA derivative)Water, 37°C, 1.4T5.2
Table 2: Radiolabeling Efficiency and Conditions

Efficient radiolabeling under mild conditions is crucial, especially when working with sensitive biomolecules.

ChelatorRadionuclideTemperature (°C)Time (min)Radiochemical Purity (%)Reference(s)
This compound ----
DOTA ⁶⁸Ga85-9510-15>95
¹⁷⁷Lu80-10030>98
⁶⁴Cu3720>99.5
NOTA ⁶⁸GaRoom Temperature5-10>95
⁶⁴CuRoom Temperature2095 (at 31 nM)
DOTAGA ⁶⁸Ga955>98
DTPA ¹¹¹InRoom Temperature20>95
Table 3: In Vivo Biodistribution of ⁶⁸Ga-labeled Somatostatin Analogues (1-hour post-injection in normal rats)

The biodistribution profile indicates the uptake of the radiopharmaceutical in various organs, which is critical for assessing targeting efficacy and off-target accumulation.

CompoundBlood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)Spleen (%ID/g)Reference(s)
[⁶⁸Ga]Ga-DOTA-TATE0.19 ± 0.020.28 ± 0.0312.5 ± 2.11.1 ± 0.3
[⁶⁸Ga]Ga-DOTAGA-TATE0.12 ± 0.010.17 ± 0.0210.8 ± 1.50.8 ± 0.2*

*p < 0.05, indicating a statistically significant difference compared to [⁶⁸Ga]Ga-DOTA-TATE.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in this guide.

Measurement of Relaxivity of MRI Contrast Agents

This protocol outlines the steps to determine the longitudinal relaxivity (r₁) of a gadolinium-based contrast agent.

  • Sample Preparation: Prepare a series of solutions of the Gd-complex (e.g., Gd-DOTA-4AMP) at various concentrations (e.g., 0.1 to 1.0 mM) in a suitable buffer. The pH of the solutions should be carefully adjusted and measured.

  • MRI Acquisition: Acquire T₁-weighted images of the samples using a clinical or preclinical MRI scanner. An inversion recovery spin-echo (IR-SE) pulse sequence is typically used for accurate T₁ measurements. A range of inversion times (TI) should be used to accurately map the T₁ recovery curve.

  • Data Analysis:

    • Measure the signal intensity from a region of interest (ROI) within each sample for each TI.

    • Fit the signal intensity versus TI data to the following equation to determine the T₁ relaxation time for each concentration: S(TI) = S₀ |1 - 2exp(-TI/T₁)|

    • Calculate the relaxation rate (R₁) for each sample, where R₁ = 1/T₁.

    • Plot R₁ as a function of the contrast agent concentration.

    • The relaxivity (r₁) is the slope of the linear fit to the data, as described by the equation: R₁_obs = R₁_diamagnetic + r₁[CA], where R₁_obs is the observed relaxation rate, R₁_diamagnetic is the relaxation rate of the solvent, and [CA] is the concentration of the contrast agent.

Radiolabeling of DOTA-Conjugates with Gallium-68

This protocol describes a common method for radiolabeling DOTA-conjugated peptides with ⁶⁸Ga.

  • ⁶⁸Ga Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a solution of ⁶⁸GaCl₃.

  • Reaction Mixture Preparation:

    • In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 10-50 µg) with a suitable buffer, such as sodium acetate (pH 3.5-4.5).

    • A radical scavenger like ascorbic acid may be added to prevent radiolysis.

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Radiolabeling Reaction: Incubate the reaction mixture at an elevated temperature (typically 85-95°C) for 10-15 minutes.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC). The RCP should typically be >95%.

  • Purification (if necessary): If the RCP is below the desired threshold, the radiolabeled conjugate can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

  • Final Formulation: Formulate the purified product in a physiologically compatible solution (e.g., sterile saline) for in vivo use.

In Vivo Biodistribution Studies

This protocol outlines the procedure for assessing the biodistribution of a radiolabeled compound in an animal model.

  • Animal Model: Use appropriate animal models, such as tumor-bearing mice, relevant to the intended application of the radiopharmaceutical.

  • Radiotracer Administration: Inject a known amount of the radiolabeled compound (e.g., 1-4 MBq) intravenously into the tail vein of the animals.

  • Tissue Collection: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals and dissect the major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Radioactivity Measurement:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • The data is typically presented as the mean %ID/g ± standard deviation for a group of animals at each time point.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the comparison of this compound and other DOTA derivatives.

Tumor_Targeting_Signaling_Pathway Simplified Tumor Targeting and Internalization Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Radiolabeled_Peptide DOTA-Peptide (e.g., this compound-TATE) Binding Binding Radiolabeled_Peptide->Binding Targets Receptor Tumor Cell Receptor (e.g., SSTR2) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Radionuclide_Decay Radionuclide Decay (Diagnostic or Therapeutic Effect) Endosome->Radionuclide_Decay

Caption: Simplified pathway of a DOTA-conjugated peptide targeting a tumor cell receptor.

Experimental_Workflow_Radiolabeling General Workflow for ⁶⁸Ga Radiolabeling of DOTA-Conjugates Start Start Elute_Generator Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1 M HCl) Start->Elute_Generator Add_Ga Add ⁶⁸GaCl₃ to Mixture Elute_Generator->Add_Ga Prepare_Reaction Prepare Reaction Mixture (DOTA-conjugate, Buffer) Prepare_Reaction->Add_Ga Incubate Incubate at 85-95°C (10-15 min) Add_Ga->Incubate QC Quality Control (Radio-TLC/HPLC) Incubate->QC Purify Purify (C18 Sep-Pak) QC->Purify Purity <95% Formulate Final Formulation (Sterile Saline) QC->Formulate Purity >95% Purify->Formulate End End Product Formulate->End

Caption: Workflow for the radiolabeling of DOTA-conjugates with Gallium-68.

Biodistribution_Workflow Workflow for In Vivo Biodistribution Study Start Start Animal_Model Prepare Animal Model (e.g., Tumor-bearing mice) Start->Animal_Model Inject Inject Radiolabeled Compound (Intravenous) Animal_Model->Inject Wait Time Points (e.g., 1, 4, 24h) Inject->Wait Euthanize Euthanize Animals Wait->Euthanize Dissect Dissect and Collect Organs Euthanize->Dissect Weigh_Count Weigh Tissues and Measure Radioactivity Dissect->Weigh_Count Analyze Data Analysis (%ID/g) Weigh_Count->Analyze End Results Analyze->End

Caption: General workflow for conducting an in vivo biodistribution study.

Discussion

The choice of a bifunctional chelator is a critical decision in the development of radiopharmaceuticals and imaging agents. This compound stands out due to its pH-sensitive relaxivity when complexed with gadolinium, offering the potential for non-invasive in vivo pH mapping. This feature is particularly relevant for studying the tumor microenvironment, which is often characterized by acidosis.

In the context of radiolabeling, while specific data for this compound was not found, the general principles of DOTA derivatives apply. Macrocyclic chelators like DOTA and its derivatives generally require heating to achieve high radiolabeling efficiency, in contrast to some other chelators like NOTA which can be labeled at room temperature. This is an important consideration when working with temperature-sensitive biomolecules.

The in vivo biodistribution data for DOTA and DOTAGA conjugates highlight that even subtle modifications to the chelator can influence the pharmacokinetic profile. The lower accumulation of the DOTAGA conjugate in non-target organs like the liver and spleen suggests a potential for improved imaging contrast and reduced off-target radiation dose.

Conclusion

This compound is a valuable DOTA derivative with unique pH-sensing capabilities, making it a powerful tool for specific MRI applications. When considering its use in radiopharmaceuticals, it is important to weigh its potential advantages against the broader landscape of DOTA derivatives. The choice between this compound and other chelators like DOTA, NOTA, or DOTAGA will depend on the specific application, the radionuclide of interest, the nature of the targeting molecule, and the desired in vivo performance. The data and protocols presented in this guide are intended to provide a foundation for making these critical decisions in the development of novel and effective radiopharmaceuticals and imaging agents.

References

A Comparative Guide to Dota-4AMP and NOTA Chelators for Gallium-68

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable chelator is a critical decision in the development of Gallium-68 (⁶⁸Ga) based radiopharmaceuticals for Positron Emission Tomography (PET). The chelator's properties directly influence the radiolabeling efficiency, the stability of the final product, and its in vivo performance. This guide provides a detailed comparison of two widely used classes of chelators for ⁶⁸Ga: DOTA (represented by Dota-4AMP) and NOTA.

While specific comparative data for this compound is limited, this guide will utilize data for the broader DOTA class of chelators as a representative, a common practice in existing literature.

Quantitative Performance Comparison

The following tables summarize key performance indicators for DOTA and NOTA chelators when complexed with Gallium-68, based on published experimental data.

Table 1: Radiolabeling Efficiency and Conditions

ParameterDOTANOTAReference(s)
Radiochemical Purity >95%>98%[1]
Optimal pH 3.0 - 4.0~4.0[1][2]
Reaction Temperature 85 - 95 °C (up to 60°C for sensitive molecules)Room Temperature[1][2]
Reaction Time 10 - 20 minutes< 5 minutes

Table 2: Specific Activity and Stability

ParameterDOTANOTAReference(s)
Achievable Specific Activity LowerHigher (approx. 10x higher than DOTA)
In Vitro Stability (Human Serum) GoodExcellent
In Vivo Stability Generally StableHighly Stable

Table 3: In Vivo Performance of ⁶⁸Ga-labeled Peptides

Parameter⁶⁸Ga-DOTA-Peptide⁶⁸Ga-NOTA-PeptideReference(s)
Tumor Uptake HighHigh
Kidney Uptake Variable, can be highGenerally lower than DOTA counterparts
Blood Clearance Relatively fastFast

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the comparison.

Gallium-68 Radiolabeling Protocol

This protocol outlines the fundamental steps for labeling a DOTA or NOTA-conjugated peptide with ⁶⁸Ga.

  • ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to the optimal range for the chosen chelator using a suitable buffer (e.g., sodium acetate). For DOTA, the pH is typically adjusted to 3.5-4.0, while for NOTA, a pH of around 4.0 is optimal.

  • Incubation: Add the DOTA or NOTA-conjugated precursor to the buffered ⁶⁸Ga solution.

    • For DOTA: Incubate the reaction mixture at 85-95°C for 10-20 minutes. For temperature-sensitive biomolecules, lower temperatures (e.g., 60°C) can be used with potentially longer incubation times.

    • For NOTA: Incubate at room temperature for less than 5 minutes.

  • Quality Control: Determine the radiochemical purity of the final product using methods such as radio-TLC or radio-HPLC.

In Vitro Stability Assay

This assay assesses the stability of the radiolabeled complex in a biologically relevant medium.

  • Incubation: Incubate the ⁶⁸Ga-labeled compound in human serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 30, 60, 120 minutes).

  • Analysis: Analyze the aliquots by radio-HPLC or radio-TLC to quantify the percentage of intact radiolabeled compound versus dissociated ⁶⁸Ga.

In Vivo Biodistribution Study

This study evaluates the distribution and clearance of the radiopharmaceutical in a living organism.

  • Animal Model: Utilize appropriate tumor-bearing animal models (e.g., mice with xenografts).

  • Injection: Administer a defined amount of the ⁶⁸Ga-labeled compound intravenously.

  • Imaging/Dissection: At predetermined time points post-injection, perform PET imaging or euthanize the animals and dissect major organs and the tumor.

  • Quantification: Measure the radioactivity in each organ and the tumor using a gamma counter. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Processes and Comparisons

The following diagrams, generated using the DOT language, illustrate important workflows and relationships in the context of ⁶⁸Ga chelation.

radiolabeling_workflow cluster_elution 68Ge/68Ga Generator cluster_labeling Radiolabeling Reaction cluster_qc Quality Control Ge68 68Ge Source Ga68_elution Elution of 68GaCl3 (0.1 M HCl) Ge68->Ga68_elution pH_adjustment pH Adjustment (Buffer) Ga68_elution->pH_adjustment 68Ga Eluate incubation Incubation with Chelator-Peptide pH_adjustment->incubation purification Purification (e.g., SPE) incubation->purification Labeled Product analysis Analysis (radio-TLC/HPLC) purification->analysis final_product Final Radiopharmaceutical analysis->final_product >95% RCP

A generalized workflow for the radiolabeling of peptides with Gallium-68.

chelator_comparison cluster_dota DOTA cluster_nota NOTA d_temp Higher Temperature (85-95 °C) d_time Longer Reaction Time (10-20 min) n_temp Room Temperature d_temp->n_temp Advantage d_sa Lower Specific Activity n_time Shorter Reaction Time (<5 min) d_time->n_time Advantage d_kidney Higher Kidney Uptake n_sa Higher Specific Activity d_sa->n_sa Advantage n_kidney Lower Kidney Uptake d_kidney->n_kidney Advantage Ga68 Gallium-68 Ga68->d_temp Chelation Conditions Ga68->n_temp Chelation Conditions

A logical comparison of key properties between DOTA and NOTA chelators for ⁶⁸Ga.

Conclusion

Both DOTA and NOTA are effective chelators for Gallium-68, each with distinct advantages. NOTA and its derivatives generally offer superior radiolabeling kinetics, allowing for faster preparations at room temperature and resulting in higher specific activities. This can be particularly advantageous for time-critical clinical settings and for sensitive biomolecules that may be damaged by heat.

DOTA, while typically requiring heating and longer reaction times, forms stable complexes and has a long history of successful clinical use. The choice between DOTA and NOTA will ultimately depend on the specific requirements of the radiopharmaceutical being developed, including the nature of the targeting molecule, the desired specific activity, and the logistical constraints of the production environment. For theranostic applications where the same precursor might be labeled with other radionuclides like ¹⁷⁷Lu, DOTA may offer a more versatile platform.

References

A Comparative Guide to the In Vivo Stability of DOTA and DTPA Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of radiopharmaceuticals and contrast agents for magnetic resonance imaging (MRI), the choice of a chelator to firmly bind a metal ion is of paramount importance. The in vivo stability of the resulting metal complex is a critical determinant of its safety and efficacy. Insufficient stability can lead to the premature release of the metal ion, resulting in off-target accumulation in sensitive tissues such as bone and liver, which can cause significant toxicity and degrade imaging quality. This guide provides an objective comparison of the in vivo stability of two widely used classes of chelators: the macrocyclic chelator DOTA and the acyclic chelator DTPA.

A note on DOTA-4AMP: Extensive literature searches did not yield specific in vivo stability data for a chelator explicitly named "this compound." Therefore, this guide will focus on the well-established data for DOTA and its derivatives as a representative of macrocyclic chelators in comparison to DTPA and its derivatives.

The fundamental difference in the molecular architecture of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) dictates their stability profiles. DOTA features a pre-organized, cage-like macrocyclic ring that encapsulates the metal ion, leading to high thermodynamic stability and, more importantly, exceptional kinetic inertness. This rigidity makes it highly resistant to dissociation in the competitive physiological environment. In contrast, the linear, flexible structure of DTPA, while forming thermodynamically stable complexes, exhibits lower kinetic inertness, rendering it more susceptible to dissociation and trans-chelation by endogenous metal-binding proteins.

Quantitative Data Comparison

The following tables summarize quantitative data from comparative studies on the in vivo and in vitro stability of DOTA and DTPA derivatives. The data consistently demonstrates the superior stability of DOTA-based complexes.

Table 1: Serum Stability of ⁸⁸Y-Labeled Chelates [1]

This table illustrates the dissociation of Yttrium-88 from various chelators when incubated in serum. A lower dissociation rate constant signifies higher stability.

Chelator ConjugatePseudo-first-order Dissociation Rate Constant (day⁻¹)
⁸⁸Y-2B-DOTANo significant release of activity
⁸⁸Y-1B4M-DTPA3.97 x 10⁻³
⁸⁸Y-CHX-A-DTPA2.54 x 10⁻³
⁸⁸Y-CHX-B-DTPA1.46 x 10⁻²

Table 2: Comparative Biodistribution of ⁸⁸Y-Labeled Antibody Conjugates in Nontumor-Bearing Mice [1]

Biodistribution data, particularly bone uptake, is a crucial indicator of in vivo stability. The accumulation of radiometals like Yttrium-88 in bone is indicative of the dissociation of the metal from the chelator. The data below shows significantly lower bone uptake for the DOTA conjugate compared to DTPA derivatives, highlighting its superior ability to hold onto the radiometal in vivo.

Organ% Injected Dose per Gram (%ID/g) at 168 hours post-injection
⁸⁸Y-(2B-DOTA)-B3
Blood0.8 ± 0.1
Liver2.9 ± 0.3
Spleen1.0 ± 0.2
Kidney1.5 ± 0.2
Bone (Femur) 1.9 ± 0.2
Muscle0.3 ± 0.1

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chelator stability. Below are outlines of standard experimental protocols used in the studies cited.

Radiolabeling of Chelator Conjugates with Yttrium-88
  • Preparation of Reagents : A stock solution of ⁸⁸YCl₃ is prepared in dilute HCl. The chelator-conjugated antibody is dissolved in a metal-free buffer (e.g., 0.5 M MES, pH 6.0).

  • Labeling Reaction : An aliquot of the ⁸⁸YCl₃ solution is added to the chelator-antibody conjugate solution.

  • Incubation : The reaction mixture for DTPA derivatives is typically incubated at room temperature for 10 minutes, while DOTA derivatives often require heating at 40-60°C for up to 60 minutes to facilitate complexation.[2]

  • Quenching : The reaction is quenched by the addition of an excess of a strong chelating agent like EDTA or DTPA to sequester any unbound ⁸⁸Y.

  • Purification : The radiolabeled antibody is separated from unchelated ⁸⁸Y and quenching agent using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Quality Control : The radiochemical purity of the final product is determined by methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

In Vitro Serum Stability Assay
  • Incubation : The purified radiolabeled chelator conjugate is incubated in fresh human serum at 37°C in a humidified atmosphere with 5% CO₂.

  • Time Points : Aliquots of the serum mixture are taken at various time points (e.g., 0, 1, 2, 3, 5, 7, and 10 days).

  • Analysis : The stability of the radiolabeled conjugate in serum is assessed by analyzing the aliquots using techniques like HPLC and cellulose acetate electrophoresis to separate the intact radiolabeled antibody from dissociated radiometal that may have bound to serum proteins like transferrin.[3][4]

In Vivo Biodistribution Study in a Murine Model
  • Animal Model : Nontumor-bearing nude mice are typically used for these studies.

  • Administration : A known amount of the radiolabeled chelator-antibody conjugate (e.g., 1-2 µCi) is injected intravenously into each mouse. An internal control, such as an Indium-111 labeled conjugate, may be co-injected.

  • Time Points : Groups of mice are euthanized at various time points post-injection (e.g., 6 hours, and daily up to 168 hours).

  • Tissue Harvesting : Blood, major organs (liver, spleen, kidneys, etc.), and bone (femur) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.

  • Data Analysis : The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. This allows for the quantitative comparison of the tissue distribution of the different radiolabeled chelates.

Visualizations

The following diagrams illustrate the fundamental structural differences between DOTA and DTPA and the typical workflow for an in vivo biodistribution study.

G cluster_0 Macrocyclic Chelator (DOTA) cluster_1 Acyclic Chelator (DTPA) DOTA DOTA (Pre-organized, Rigid Structure) DOTA_Complex [Metal-DOTA] Complex (High Kinetic Inertness) DOTA->DOTA_Complex Encapsulation Metal_DOTA Metal Ion DTPA DTPA (Flexible, Linear Structure) DTPA_Complex [Metal-DTPA] Complex (Lower Kinetic Inertness) DTPA->DTPA_Complex Coordination Metal_DTPA Metal Ion experimental_workflow radiolabeling 1. Radiolabeling of Chelator Conjugate purification 2. Purification (Size-Exclusion Chromatography) radiolabeling->purification qc 3. Quality Control (ITLC/HPLC) purification->qc injection 4. Intravenous Injection into Animal Model qc->injection euthanasia 5. Euthanasia at Pre-defined Time Points injection->euthanasia dissection 6. Organ & Tissue Harvesting and Weighing euthanasia->dissection counting 7. Gamma Counting of Samples dissection->counting analysis 8. Data Analysis (%ID/g Calculation) counting->analysis

References

Validating the Targeting Specificity of a Dota-4AMP Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of methodologies for validating the targeting specificity of a Dota-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid)) conjugate. It is intended for researchers, scientists, and drug development professionals engaged in the creation of targeted radiopharmaceuticals and other peptide-based diagnostics and therapeutics. This document outlines key experimental protocols, presents comparative data for DOTA-peptide conjugates, and includes visualizations to clarify complex workflows and pathways.

Introduction to this compound and Targeting Specificity

This compound is a macrocyclic bifunctional chelator derived from DOTA, designed for stable conjugation to peptides and other targeting molecules. Its four acetamidomethylenephosphonate arms provide a robust platform for chelating radiometals used in imaging and therapy. The efficacy of a this compound conjugate hinges on its ability to specifically bind to its intended biological target with high affinity, while minimizing off-target interactions. Validating this targeting specificity is a critical step in the preclinical development of any new peptide conjugate.

This guide will use a hypothetical this compound-TATE conjugate as a primary example. TATE is a somatostatin analog that targets somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. By comparing the expected validation results of this conjugate with established data from other DOTA-peptide conjugates, researchers can gain a clearer understanding of the performance benchmarks and experimental rigor required.

Comparative Analysis of Targeting Specificity Validation Methods

The validation of a this compound conjugate's targeting specificity involves a combination of in vitro and in vivo assays. Each method provides unique insights into the conjugate's binding characteristics and biodistribution.

In Vitro Validation Methods

In vitro assays are essential for the initial characterization of the conjugate's binding affinity and specificity to its target receptor.

Table 1: Comparison of In Vitro Validation Methods for DOTA-Peptide Conjugates

Method Parameter Measured Typical Values for DOTA-Somatostatin Analogs Advantages Limitations
Receptor Binding Assay IC50 (half-maximal inhibitory concentration)0.2 - 10 nM[1][2]High throughput, cost-effectiveDoes not directly measure binding affinity (Kd)
Saturation Binding Assay Kd (dissociation constant), Bmax (receptor density)1 - 20 nM[1]Provides direct measure of binding affinityRequires radiolabeled ligand, more complex
Competitive Inhibition Assay Relative binding affinityComparison of IC50 valuesDetermines specificity against various targetsIndirect measure of affinity
Cellular Uptake & Internalization Percentage of internalized conjugateVaries depending on cell line and peptideMeasures biologically relevant processCan be influenced by factors other than binding
In Vivo Validation Methods

In vivo studies are crucial for evaluating the targeting specificity, pharmacokinetics, and overall performance of the conjugate in a living system.

Table 2: Comparison of In Vivo Biodistribution of Radiolabeled DOTA-Somatostatin Analogs in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

Organ [177Lu]Lu-DOTA-TATE (1 h p.i.) [68Ga]Ga-DOTA-TATE (1 h p.i.) Expected [177Lu]Lu-Dota-4AMP-TATE (1 h p.i.)
Blood 2.5 ± 0.53.1 ± 0.8Similar to DOTA-TATE
Tumor (SSTR2+) 15.8 ± 3.212.5 ± 2.1High uptake expected
Kidney 18.2 ± 4.520.5 ± 5.1Potentially altered due to phosphonate groups
Liver 1.1 ± 0.30.9 ± 0.2Low uptake expected
Muscle 0.5 ± 0.10.6 ± 0.2Low uptake expected

Data for DOTA-TATE is representative of values found in the literature. Expected values for this compound-TATE are projections based on the properties of the chelator.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable validation of targeting specificity.

In Vitro Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the IC50 value of the this compound-TATE conjugate, which reflects its ability to compete with a known radiolabeled ligand for binding to the SSTR2 receptor.

Materials:

  • This compound-TATE conjugate

  • Radiolabeled somatostatin analog (e.g., [111In]In-DTPA-octreotide)

  • SSTR2-expressing cells (e.g., AR42J) or membrane preparations

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Unlabeled ("cold") somatostatin analog (for non-specific binding determination)

  • Filtration apparatus and glass fiber filters

  • Gamma counter

Procedure:

  • Prepare serial dilutions of the this compound-TATE conjugate.

  • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Add the serial dilutions of the this compound-TATE conjugate to the wells.

  • For determining non-specific binding, add a high concentration of the unlabeled somatostatin analog to a set of control wells.

  • Add the SSTR2-expressing cells or membrane preparations to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Harvest the contents of each well onto glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Biodistribution Study

Objective: To evaluate the distribution and tumor uptake of the radiolabeled this compound-TATE conjugate in a tumor-bearing animal model.

Materials:

  • Radiolabeled this compound-TATE (e.g., with 177Lu)

  • Tumor-bearing mice (e.g., nude mice with SSTR2-positive tumor xenografts)

  • Saline solution for injection

  • Anesthesia

  • Dissection tools

  • Gamma counter and analytical balance

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled this compound-TATE conjugate intravenously via the tail vein.

  • At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a group of mice.

  • Dissect and collect major organs and tissues of interest (blood, tumor, kidneys, liver, spleen, muscle, etc.).

  • Weigh each organ and tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • To demonstrate specificity, a blocking experiment can be performed where a group of animals is co-injected with an excess of unlabeled somatostatin analog. A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates receptor-mediated targeting.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental processes and underlying biological principles.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Conjugate_Synthesis This compound-TATE Synthesis & Radiolabeling Binding_Assay Competitive Binding Assay (IC50 Determination) Conjugate_Synthesis->Binding_Assay Animal_Model Tumor-Bearing Animal Model Conjugate_Synthesis->Animal_Model Proceed to In Vivo Cell_Uptake Cellular Uptake & Internalization Assay Binding_Assay->Cell_Uptake Biodistribution Biodistribution Study (%ID/g) Animal_Model->Biodistribution Imaging SPECT/PET Imaging Biodistribution->Imaging Blocking_Study Blocking Study (Specificity Confirmation) Biodistribution->Blocking_Study

Caption: Workflow for validating the targeting specificity of a this compound conjugate.

Signaling_Pathway Dota_TATE This compound-TATE SSTR2 SSTR2 Dota_TATE->SSTR2 Binds G_Protein Gi/o Protein SSTR2->G_Protein Activates Internalization Receptor Internalization SSTR2->Internalization Triggers AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of a this compound-TATE conjugate via the SSTR2 receptor.

Conclusion

The validation of a this compound conjugate's targeting specificity is a multi-faceted process that requires a combination of rigorous in vitro and in vivo experimentation. By systematically evaluating binding affinity, specificity, and biodistribution, researchers can confidently assess the potential of their conjugate for clinical translation. The methodologies and comparative data presented in this guide serve as a valuable resource for designing and interpreting these critical validation studies.

References

A Comparative Analysis of DOTA-4AMP and Non-Macrocyclic Chelators in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelator is a critical decision in the design and development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. The chelator's primary role is to form a stable complex with a radiometal, preventing its release in vivo and ensuring it reaches the intended biological target. This guide provides an objective, data-driven comparison between the macrocyclic chelator DOTA-4AMP and a selection of commonly used non-macrocyclic chelators.

This analysis focuses on key performance metrics, including thermodynamic stability, radiolabeling efficiency, and in vivo behavior, supported by experimental data to inform the selection process for your specific research needs.

At a Glance: this compound vs. Non-Macrocyclic Chelators

FeatureThis compound (Macrocyclic)Non-Macrocyclic Chelators (e.g., DTPA, HBED, DFO)
Structure Pre-organized, rigid macrocyclic ringFlexible, open-chain structure
Complex Stability Generally high thermodynamic stability and kinetic inertnessVariable stability; can be susceptible to in vivo transchelation
Radiolabeling Kinetics Often requires heating to achieve high radiochemical yieldsTypically rapid radiolabeling at room temperature
Versatility Can chelate a wide range of radiometals for theranostic applicationsOften more specific to certain radiometals

Quantitative Comparison of Chelator Performance

The following tables summarize key quantitative data for DOTA (as a proxy for this compound) and representative non-macrocyclic chelators. It is important to note that direct comparative data for this compound is limited in publicly available literature; therefore, data for the parent DOTA molecule is used as a reference for the class of DOTA-based macrocyclic chelators.

Table 1: Thermodynamic Stability Constants (Log K)

The stability constant (Log K) is a measure of the strength of the bond between the chelator and the metal ion. Higher values indicate a more stable complex.

ChelatorMetal IonLog K Value
DOTA Gd³⁺~22.19[1]
Lu³⁺~22.0[2]
Ga³⁺~21.3[3]
Cu²⁺~22.7
DTPA Gd³⁺~22.4
Lu³⁺~22.0
Ga³⁺~22.9
Cu²⁺~21.4
HBED Ga³⁺~39.5[4]
Fe³⁺~39.6[4]
DFO Zr⁴⁺~49.1 (log β111 for ZrHDFO)
Fe³⁺~30.6
Table 2: Comparative Radiolabeling Efficiency

Radiolabeling efficiency is a measure of how effectively the chelator incorporates the radiometal. This is often presented as a radiochemical yield (RCY).

ChelatorRadionuclideRCY (%)Temperature (°C)Time (min)pH
DOTA ⁶⁸Ga>95%955-153.5-4.5
¹⁷⁷Lu>98%90-10020-304.0-5.5
²²⁵Ac~80%37608.5
DTPA ¹¹¹InHighRoom Temp<1Neutral
⁹⁹ᵐTc>95%Room Temp10-154-6
⁶⁸Ga~60% (can be >95% with purification)90155.5
HBED ⁶⁸Ga>98%9555.0
¹⁸F (as Al¹⁸F)>55%100154.0-4.5
DFO ⁸⁹ZrQuantitativeRoom Temp607.4-7.6

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of chelator performance. Below are generalized methodologies for key experiments.

Determination of Thermodynamic Stability Constants (Potentiometric Titration)

Objective: To determine the equilibrium constants for the formation of metal-chelator complexes.

Materials:

  • Potentiometer with a pH electrode

  • Temperature-controlled titration vessel

  • Standardized solutions of the chelator, metal salt, strong acid (e.g., HCl), and strong base (e.g., NaOH)

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KCl or NaNO₃)

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand: Titrate a solution of the chelator and a strong acid with a standardized strong base. This allows for the determination of the protonation constants of the chelator.

  • Titration of the Metal-Ligand System: Titrate a solution containing the chelator, the metal salt, and a strong acid with the standardized strong base.

  • Data Analysis: The titration data (pH vs. volume of base added) is processed using a suitable software program (e.g., Hyperquad) to calculate the stepwise and overall stability constants (Log K) of the metal-chelator complexes.

In Vivo Biodistribution Study

Objective: To determine the distribution and clearance of a radiolabeled chelator-conjugate in a living organism.

Materials:

  • Radiolabeled chelator-conjugate

  • Animal model (e.g., mice or rats)

  • Gamma counter or a suitable radiation detection instrument

  • Anesthetic

  • Syringes and needles

  • Dissection tools

Procedure:

  • Animal Preparation: Acclimate animals to the housing conditions. If applicable, implant tumors for targeted studies.

  • Radiotracer Administration: Administer a known quantity of the radiolabeled compound to each animal, typically via intravenous injection.

  • Time-Course Study: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

  • Tissue Harvesting and Measurement: Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor). Weigh each sample and measure the radioactivity using a gamma counter.

  • Data Calculation: Express the radioactivity in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Processes and Concepts

The following diagrams, generated using Graphviz, illustrate important workflows and relationships in the context of radiopharmaceutical development with these chelators.

Targeted_Radionuclide_Therapy_Workflow cluster_0 Radiopharmaceutical Preparation cluster_1 In Vivo Application Radionuclide Radionuclide (e.g., ¹⁷⁷Lu, ⁶⁸Ga) Radiolabeling Radiolabeling Radionuclide->Radiolabeling Chelator Bifunctional Chelator (this compound or Non-macrocyclic) Chelator->Radiolabeling Targeting_Molecule Targeting Molecule (Antibody, Peptide) Targeting_Molecule->Chelator Conjugation Radiopharmaceutical Radiopharmaceutical Radiolabeling->Radiopharmaceutical Administration Systemic Administration Radiopharmaceutical->Administration Circulation Bloodstream Circulation Administration->Circulation Targeting Targeting of Cancer Cells Circulation->Targeting Non_Target Non-Target Organs Circulation->Non_Target Clearance Excretion Targeting->Clearance Non_Target->Clearance Chelator_Selection_Logic cluster_Properties Key Properties cluster_Chelator_Types Chelator Types cluster_Considerations Application Considerations Start Chelator Selection Thermodynamic_Stability Thermodynamic Stability (High Log K) Start->Thermodynamic_Stability Crucial for In Vivo Stability Kinetic_Inertness Kinetic Inertness (Resistance to Transchelation) Start->Kinetic_Inertness Prevents Metal Release Radiolabeling_Kinetics Radiolabeling Kinetics (Fast, Mild Conditions) Start->Radiolabeling_Kinetics Important for Practical Application Macrocyclic Macrocyclic (e.g., this compound) Thermodynamic_Stability->Macrocyclic Generally Superior Kinetic_Inertness->Macrocyclic Generally Superior Non_Macrocyclic Non-Macrocyclic (e.g., DTPA, HBED, DFO) Radiolabeling_Kinetics->Non_Macrocyclic Often Favorable Radionuclide_Choice Choice of Radionuclide (Ionic Radius, Coordination) Radionuclide_Choice->Start Targeting_Biomolecule Targeting Biomolecule (Sensitivity to Heat) Targeting_Biomolecule->Start Desired_Pharmacokinetics Desired Pharmacokinetics (Clearance Rate) Desired_Pharmacokinetics->Start

References

Preclinical Validation of Dota-4AMP-Based Radiopharmaceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical validation of a novel DOTA-4AMP-based therapeutic agent against established alternatives. The data presented herein is a synthesis of published preclinical studies on analogous DOTA-conjugated radiopharmaceuticals and serves as a framework for the evaluation of new therapeutic candidates.

This compound is a bifunctional chelator designed for stable complexation with therapeutic radionuclides, offering a versatile platform for the development of targeted radiopharmaceuticals.[1] This guide will focus on a hypothetical agent, [¹⁷⁷Lu]Lu-Dota-4AMP-PeptideX, and compare its preclinical performance with the clinically established [¹⁷⁷Lu]Lu-DOTA-TATE and the promising class of DOTA-conjugated PSMA inhibitors.

Comparative Performance Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound-PeptideX and its alternatives.

Table 1: Radiochemical and In Vitro Properties

Parameter[¹⁷⁷Lu]Lu-Dota-4AMP-PeptideX (Hypothetical)[¹⁷⁷Lu]Lu-DOTA-TATE[¹⁷⁷Lu]Lu-PSMA-617
Radiochemical Yield >98%>99%>99%[2]
Radiochemical Purity >99%>99%>99%[2]
Receptor Binding Affinity (IC₅₀, nM) 1.5 ± 0.32.9 ± 0.1 (sstr2)[1]2.34 ± 2.94 (PSMA)[2]
Cellular Internalization (% injected dose/mg protein at 4h) ~25%~15% (AR4-2J cells)Highly efficient in LNCaP cells

Table 2: In Vivo Biodistribution in Xenograft Mouse Models (% Injected Dose per Gram - %ID/g at 24h post-injection)

Organ/Tissue[¹⁷⁷Lu]Lu-Dota-4AMP-PeptideX (Hypothetical)[¹⁷⁷Lu]Lu-DOTA-TATE[¹⁷⁷Lu]Lu-PSMA-617
Tumor 12.5 ± 2.1~10 (sstr-positive tumors)10.58 ± 4.50 (LNCaP tumors)
Blood 0.15 ± 0.05<0.5<0.1
Kidneys 1.8 ± 0.6~2-52.13 ± 1.36
Liver 0.5 ± 0.1~1-20.08 ± 0.03
Spleen 0.3 ± 0.08~0.5-10.13 ± 0.05
Muscle 0.2 ± 0.04<0.5~0.02

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radiosynthesis and Quality Control

Objective: To radiolabel the DOTA-conjugated peptide with ¹⁷⁷Lu and assess the radiochemical yield and purity.

Protocol:

  • A solution of the DOTA-conjugated peptide (e.g., this compound-PeptideX, DOTA-TATE) in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5) is prepared.

  • ¹⁷⁷LuCl₃ in 0.05 M HCl is added to the peptide solution.

  • The reaction mixture is incubated at 95°C for 15-30 minutes.

  • The reaction is quenched by the addition of a chelating agent such as DTPA to complex any free ¹⁷⁷Lu.

  • Radiochemical purity is determined by radio-HPLC and/or radio-TLC. A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is typically used for HPLC analysis.

In Vitro Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (IC₅₀) of the non-radioactive ("cold") peptide to its target receptor.

Protocol:

  • Prepare cell membranes or whole cells expressing the target receptor (e.g., PeptideX receptor, SSTR2, PSMA).

  • Incubate a constant concentration of a known radioligand (e.g., [¹²⁵I]-Tyr-PeptideX, [¹²⁵I]-Tyr³-octreotide) with the receptor preparation in the presence of increasing concentrations of the test compound (e.g., Lu-Dota-4AMP-PeptideX, Lu-DOTA-TATE).

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • The IC₅₀ value is calculated by non-linear regression analysis of the competition curve.

Cellular Internalization Assay

Objective: To quantify the rate and extent of receptor-mediated internalization of the radiolabeled peptide into target cells.

Protocol:

  • Plate target cells in 24-well plates and allow them to adhere overnight.

  • Incubate the cells with the radiolabeled peptide (e.g., [¹⁷⁷Lu]Lu-Dota-4AMP-PeptideX) at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

  • At each time point, remove the medium and wash the cells with ice-cold PBS.

  • To differentiate between membrane-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., 0.1 M glycine, pH 2.5) to strip the surface-bound radioligand.

  • Lyse the cells with a lysis buffer (e.g., 1 M NaOH).

  • Measure the radioactivity in the acid-wash fraction (membrane-bound) and the cell lysate (internalized) using a gamma counter.

In Vivo Biodistribution Studies

Objective: To determine the tissue distribution, tumor uptake, and clearance profile of the radiolabeled peptide in an animal model.

Protocol:

  • Implant tumor cells expressing the target receptor subcutaneously into immunocompromised mice (e.g., athymic nude mice).

  • Once tumors reach a suitable size (e.g., 100-200 mm³), inject the radiolabeled peptide intravenously into the tail vein of the mice.

  • At selected time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize groups of mice.

  • Dissect and collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

  • Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway and Therapeutic Mechanism

Hypothetical Signaling Pathway and Therapeutic Action of [¹⁷⁷Lu]Lu-Dota-4AMP-PeptideX cluster_0 Cell Membrane cluster_1 Intracellular Receptor Receptor Internalization Internalization Receptor->Internalization Receptor-Mediated Endocytosis Signaling_Cascade Signaling Cascade Internalization->Signaling_Cascade DNA_Damage DNA Double Strand Break Internalization->DNA_Damage β- emission from ¹⁷⁷Lu Apoptosis Apoptosis Signaling_Cascade->Apoptosis Downstream Effects DNA_Damage->Apoptosis Induces Lu177_Dota_4AMP_PeptideX [¹⁷⁷Lu]Lu-Dota-4AMP-PeptideX Lu177_Dota_4AMP_PeptideX->Receptor Binding

Caption: Therapeutic mechanism of [¹⁷⁷Lu]Lu-Dota-4AMP-PeptideX.

Preclinical Validation Workflow

General Workflow for Preclinical Validation of DOTA-based Radiopharmaceuticals Start Start: Peptide Design & Synthesis Radiolabeling Radiolabeling with Therapeutic Radionuclide (e.g., ¹⁷⁷Lu) Start->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC In_Vitro In Vitro Studies: - Receptor Binding - Cell Internalization QC->In_Vitro In_Vivo In Vivo Studies: - Biodistribution - Pharmacokinetics In_Vitro->In_Vivo Therapeutic_Efficacy Therapeutic Efficacy (Tumor Growth Delay) In_Vivo->Therapeutic_Efficacy Toxicology Toxicology Studies Therapeutic_Efficacy->Toxicology End End: Candidate for Clinical Trials Toxicology->End

Caption: Preclinical validation workflow for DOTA-based agents.

References

A Comparative Guide to Chelators for Theranostic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of theranostics, which combines diagnostic imaging and targeted radionuclide therapy, heavily relies on the effective delivery of radiometals to specific biological targets. Bifunctional chelators (BFCs) are critical components in the design of these radiopharmaceuticals, acting as the stable link between the radiometal and the targeting biomolecule.[1][2] The choice of chelator significantly impacts the stability, biodistribution, and overall efficacy of the theranostic agent.[1][2][3] This guide provides a comparative overview of commonly used chelators, supported by experimental data, to aid in the selection of the most appropriate chelating agent for your research and development needs.

Performance Comparison of Key Chelators

The selection of a bifunctional chelator is a crucial decision in the development of radiopharmaceuticals. This choice is primarily dictated by the specific radiometal being used and the desired in vivo performance characteristics of the final drug product. Key parameters for comparison include the thermodynamic stability and kinetic inertness of the radiometal-chelator complex, which are essential to prevent the release of the radiometal in vivo.

Below is a summary of quantitative data for some of the most widely used bifunctional chelators in theranostic applications.

ChelatorRadiometallog KLabeling ConditionsSerum StabilityKey AdvantagesKey Disadvantages
DOTA 177Lu~24-2595°C, 10-30 min>95%Versatile for therapy (177Lu, 90Y) and diagnostics (68Ga, 64Cu), high in vivo stability.Requires heating for efficient labeling, which may not be suitable for heat-sensitive biomolecules.
NOTA 68Ga~31Room Temp, 5-10 min>98%Rapid, room-temperature labeling, high stability for 68Ga.Less suitable for therapeutic radiometals like 177Lu compared to DOTA.
NOTA 64Cu~21Room Temp, 10-30 min>97%Forms stable complexes with 64Cu at lower temperatures than DOTA.
DOTA 64Cu~2260-95°C, 15-30 min>97%Forms stable complexes.Higher liver uptake compared to NOTA-based agents has been reported in some studies.
Desferrioxamine (DFO) 89Zr~30Room Temp, 30-60 min>95% (7 days)"Gold standard" for 89Zr, rapid labeling at room temperature.Sub-optimal in vivo stability can lead to release of 89Zr and bone uptake.
DTPA 111In~29Room Temp, 20-30 minVariableAcyclic chelator allowing for rapid labeling.Generally lower in vivo stability compared to macrocyclic chelators like DOTA.
HBED-CC 68Ga~39Room Temp, 5-10 minHighHigh thermodynamic stability for 68Ga.Can exhibit less favorable pharmacokinetics in some applications.

Note: The values presented in this table are compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful development and evaluation of radiopharmaceuticals. This section outlines the methodologies for key experiments cited in the comparison of chelators.

Radiolabeling of a Targeting Biomolecule with a Bifunctional Chelator

Objective: To covalently attach a bifunctional chelator to a targeting biomolecule (e.g., peptide, antibody) and subsequently label it with a radiometal.

Methodology:

  • Conjugation: The bifunctional chelator (e.g., p-SCN-Bn-DOTA or p-SCN-Bn-NOTA) is reacted with the targeting biomolecule in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0). The isothiocyanate group of the chelator reacts with primary amine groups (e.g., lysine residues) on the biomolecule. The reaction is typically carried out at room temperature or 4°C for several hours to overnight.

  • Purification: The resulting chelator-biomolecule conjugate is purified from the excess unconjugated chelator using methods such as size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis.

  • Radiolabeling:

    • The purified conjugate is incubated with the radiometal (e.g., 68GaCl3, 177LuCl3) in a suitable buffer (e.g., sodium acetate or ammonium acetate buffer, pH 4.0-5.5).

    • Reaction conditions (temperature, time) are optimized for the specific chelator-radiometal pair. For example, 68Ga-labeling of NOTA-conjugates is typically performed at room temperature for 5-10 minutes, while DOTA-conjugates often require heating at 95°C for 15-30 minutes.

  • Quality Control: The radiochemical purity (RCP) of the final radiolabeled product is determined using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

In Vitro Serum Stability Assay

Objective: To assess the stability of the radiolabeled conjugate in human serum over time.

Methodology:

  • The radiolabeled conjugate is incubated in human serum at 37°C.

  • Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).

  • The proteins in the serum aliquots are precipitated by adding an organic solvent like ethanol or acetonitrile and then centrifuging.

  • The supernatant, containing the intact radiolabeled conjugate and any released radiometal, is analyzed by ITLC or HPLC to determine the percentage of radioactivity still associated with the conjugate.

  • High serum stability is indicated by a low percentage of released radiometal over time. For example, many studies report >95% stability over 24 hours for DOTA- and NOTA-based radiopharmaceuticals.

In Vivo Biodistribution Studies

Objective: To evaluate the distribution of the radiolabeled conjugate in a living organism, typically a mouse model bearing a relevant tumor xenograft.

Methodology:

  • A cohort of tumor-bearing mice is injected intravenously with a known amount of the radiolabeled conjugate.

  • At specific time points post-injection (e.g., 1, 4, 24, 48 hours), groups of mice are euthanized.

  • Organs of interest (e.g., tumor, blood, liver, kidneys, muscle, bone) are harvested, weighed, and the amount of radioactivity in each organ is measured using a gamma counter.

  • The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • This data allows for the assessment of tumor uptake, clearance from non-target organs, and the overall pharmacokinetic profile of the theranostic agent.

Visualizing Key Processes

Diagrams are provided below to illustrate a typical experimental workflow and a simplified signaling pathway relevant to targeted theranostics.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation Chelator Bifunctional Chelator Conjugation Conjugation Reaction Chelator->Conjugation Biomolecule Targeting Biomolecule Biomolecule->Conjugation Purification1 Purification (e.g., SEC) Conjugation->Purification1 Radiolabeling Radiolabeling Reaction Purification1->Radiolabeling Radiometal Radiometal Radiometal->Radiolabeling QC Quality Control (RCP) Radiolabeling->QC InVitro In Vitro Stability QC->InVitro InVivo In Vivo Biodistribution QC->InVivo Imaging PET/SPECT Imaging InVivo->Imaging

Caption: A generalized workflow for the development of a theranostic radiopharmaceutical.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agent Radiopharmaceutical (Chelator-Radiometal-Ligand) Receptor Target Receptor Agent->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Degradation & Radionuclide Trapping Lysosome->Degradation

Caption: Receptor-mediated internalization of a targeted theranostic agent.

References

Assessing the Reproducibility of Dota-4AMP Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chelating agent Dota-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid)) is a critical component in the development of targeted radiopharmaceuticals and MRI contrast agents. Its ability to form stable complexes with various metal ions is paramount to its function. However, the reproducibility of its synthesis can be a significant challenge, impacting yield, purity, and ultimately, the performance of the final conjugate. This guide provides an objective comparison of synthetic strategies for DOTA-based chelators with phosphonate functionalities, supported by available experimental data, to assist researchers in navigating the complexities of producing this compound and similar molecules.

Comparison of Synthetic Methodologies

A key alternative to traditional solution-phase synthesis is the solid-phase peptide synthesis (SPPS) approach, which has been shown to be a cost-effective and efficient method for producing DOTA-conjugated peptides with high purity.

Synthesis MethodKey AdvantagesKey DisadvantagesReported YieldPurity
Modified Myers Method (for DOTMP) High reported yield.Requires reflux and purification by preparative HPLC.~90%[1]>97% (radiochemical purity after labeling)[1]
Solid-Phase Synthesis (for DOTA-peptides) Cost-effective, high purity, suitable for direct peptide conjugation.[2]Yields can be moderate.Up to 40%[2]High, confirmed by HPLC and mass spectrometry.[2]
Traditional Cyclen Alkylation Established methodology for DOTA derivatives.Can result in a mixture of products requiring extensive purification.VariableVariable, often requires chromatographic separation.

Experimental Protocols

Reproducibility in synthesis is critically dependent on well-defined and controlled experimental procedures. Below are detailed methodologies for the synthesis of a phosphonate-functionalized DOTA analogue and the characterization techniques required to assess purity and consistency.

Synthesis of DOTMP (A Representative Protocol for Phosphonate Functionalization)

This protocol is adapted from a modified Myers method as described by Datta et al. for the synthesis of DOTMP, a close structural analogue of this compound.

Materials:

  • 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA)

  • Toluene

  • Phosphorous acid

  • Phosphorous trichloride

  • Methanol

  • Deionized water

Procedure:

  • Suspend DOTA in toluene.

  • Add phosphorous acid to the suspension.

  • Reflux the reaction mixture while adding phosphorous trichloride dropwise over 6 hours.

  • Evaporate the toluene under vacuum.

  • Dissolve the crude product in a minimal amount of deionized water.

  • Precipitate the concentrated product by adding methanol.

  • Purify the final product using preparative high-performance liquid chromatography (HPLC).

Characterization Methods

Consistent and thorough characterization is essential to validate the reproducibility of the synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the synthesized chelator. A reversed-phase C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). The retention time and peak purity are key indicators of the target compound's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are crucial for structural confirmation of this compound. The spectra should be consistent across different batches to ensure structural integrity and identify any potential side products or impurities.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compound, confirming its identity. Techniques like Electrospray Ionization (ESI-MS) are commonly employed for this purpose.

Visualization of Synthesis and Characterization Workflow

To further clarify the process, the following diagrams illustrate the key steps in the synthesis and characterization of this compound and its derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage DOTA DOTA Reaction Reaction with Phosphorous Acid & Phosphorous Trichloride DOTA->Reaction Crude Crude Product Reaction->Crude Precipitation Precipitation with Methanol Crude->Precipitation HPLC Preparative HPLC Precipitation->HPLC Pure Pure this compound HPLC->Pure

Caption: A generalized workflow for the synthesis and purification of a phosphonate-functionalized DOTA analogue.

Characterization_Workflow cluster_analysis Analytical Characterization Pure_Product Purified this compound HPLC_Analysis Purity Check (Analytical HPLC) Pure_Product->HPLC_Analysis NMR_Analysis Structural Confirmation (1H, 13C, 31P NMR) Pure_Product->NMR_Analysis MS_Analysis Molecular Weight (Mass Spectrometry) Pure_Product->MS_Analysis

Caption: The analytical workflow for the characterization and quality control of synthesized this compound.

Conclusion

Achieving reproducible synthesis of this compound is essential for its successful application in research and drug development. While a standardized, publicly available protocol with extensive reproducibility data is lacking, the synthesis of the analogous compound DOTMP provides a strong foundational method. The high yield reported for this method suggests that with careful control of reaction conditions and rigorous purification, a reproducible synthesis of this compound is attainable. For applications involving peptide conjugates, solid-phase synthesis presents a compelling alternative that can enhance purity and streamline the overall workflow. Researchers should prioritize meticulous experimental execution and comprehensive characterization using HPLC, NMR, and MS to ensure the quality and consistency of their synthesized this compound.

References

Validating the Efficacy of a DOTA-4AMP Based Radiopharmaceutical Therapy In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a novel radiopharmaceutical therapy is a critical step towards clinical translation. This guide provides a comprehensive overview of the methodologies and data required to validate the in vivo efficacy of a DOTA-4AMP based therapy. This compound, a macrocyclic DOTA derivative, serves as a bifunctional chelator for conjugating targeting moieties with therapeutic radionuclides.[1] This guide will objectively compare the performance of DOTA-based chelators with other alternatives and provide supporting experimental data where available.

Comparative Performance of DOTA-based Chelators

The following tables summarize biodistribution data from comparative studies of different DOTA-based chelators conjugated to somatostatin and bombesin analogs, which are common targeting peptides for neuroendocrine tumors and other cancers.

Table 1: In Vivo Biodistribution of [¹¹¹In]In-labeled Bombesin Analogs in PC-3 Tumor-Bearing Mice (%ID/g)

OrganDOTA-BNDOTAGA-BN
Blood0.9 ± 0.20.7 ± 0.1
Liver1.8 ± 0.31.5 ± 0.2
Kidneys15.2 ± 2.512.8 ± 1.9
Tumor3.5 ± 0.6 4.1 ± 0.7

Data presented as mean ± standard deviation. Data is illustrative and compiled from studies on DOTA and DOTAGA conjugates.

Table 2: Comparison of Tumor-to-Kidney Ratios for Different Radiolabeled Somatostatin Analogs

RadiopharmaceuticalChelatorRadionuclideTumor-to-Kidney Ratio (4h p.i.)
[¹⁷⁷Lu]Lu-DOTATATEDOTA¹⁷⁷Lu~0.5
[¹⁷⁷Lu]Lu-DOTA-JR11DOTA¹⁷⁷Lu~1.0
[²¹²Pb]Pb-DOTAMTATEDOTAM²¹²PbFavorable dosimetry profile

Data is illustrative and compiled from multiple sources to show representative values.[2][3] The tumor-to-kidney ratio is a critical parameter for assessing potential nephrotoxicity.

Experimental Protocols for In Vivo Validation

A standardized set of in vivo experiments is crucial for validating the efficacy and safety of a new radiopharmaceutical therapy. Below are detailed methodologies for key experiments.

Radiolabeling of the this compound Conjugate

Objective: To stably label the this compound-peptide conjugate with a therapeutic radionuclide (e.g., ¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac).

Materials:

  • This compound-peptide conjugate

  • Therapeutic radionuclide (e.g., [¹⁷⁷Lu]LuCl₃)

  • Metal-free water and reaction vials

  • Ammonium acetate or sodium acetate buffer (pH 4.5-5.5)

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

  • C18 Sep-Pak cartridge for purification (if necessary)

Procedure:

  • Add the this compound-peptide conjugate to a sterile, metal-free reaction vial.

  • Add the appropriate buffer to the vial.

  • Carefully add the radionuclide solution to the vial.

  • Incubate the reaction mixture at an optimized temperature (e.g., 80-95°C) for a specific duration (e.g., 15-30 minutes).

  • After incubation, perform radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is generally required.

  • If the radiochemical purity is below the acceptable limit, purify the product using a C18 Sep-Pak cartridge.

  • Formulate the final product in a sterile, physiological solution (e.g., saline) for injection.

In Vivo Biodistribution Study

Objective: To determine the uptake, distribution, and clearance of the radiolabeled this compound conjugate in various organs and the tumor.

Animal Model: Immunocompromised mice (e.g., athymic nude mice) bearing human tumor xenografts relevant to the targeting peptide.

Procedure:

  • Animal Preparation: Acclimate tumor-bearing mice for at least one week before the study.

  • Radiotracer Administration: Inject a known amount of the radiolabeled conjugate (typically 1-5 MBq in 100-150 µL) intravenously via the tail vein.

  • Tissue Collection: At predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a cohort of animals.

  • Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Therapeutic Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the this compound based therapy.

Animal Model: Tumor-bearing mice as described above.

Procedure:

  • Tumor Inoculation: Inoculate mice with tumor cells. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the therapeutic dose of the radiolabeled this compound conjugate to the treatment group. The control group may receive a vehicle or a non-radiolabeled conjugate.

  • Tumor Growth Monitoring: Measure tumor volume (e.g., using calipers) and body weight of the animals regularly (e.g., twice or three times a week).

  • Survival Analysis: Monitor the animals for signs of toxicity and record the date of euthanasia due to tumor burden or other humane endpoints.

  • Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis to compare the tumor growth inhibition between the treatment and control groups. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival rates.

Mandatory Visualizations

Signaling Pathways

The therapeutic efficacy of a this compound conjugate is dependent on the specific targeting of a receptor on the cancer cell surface and the subsequent cellular response to radiation. Below are diagrams of two common signaling pathways targeted by DOTA-conjugated peptides.

SSTR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound-SST_Analog This compound-Somatostatin Analog SSTR2 SSTR2 This compound-SST_Analog->SSTR2 G_protein Gi/o Protein SSTR2->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA MAPK ↓ MAPK Pathway PKA->MAPK CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Apoptosis Apoptosis MAPK->Apoptosis Radiation Radiation (from radionuclide) DNA_Damage DNA Damage Radiation->DNA_Damage DNA_Damage->Apoptosis

Caption: Somatostatin Receptor 2 (SSTR2) Signaling Pathway.

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound-BN_Analog This compound-Bombesin Analog GRPR GRPR (BB2) This compound-BN_Analog->GRPR Gq_protein Gq/11 Protein GRPR->Gq_protein PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Proliferation Cell Proliferation PKC->Proliferation Radiation Radiation (from radionuclide) DNA_Damage DNA Damage Radiation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for the in vivo validation of a this compound based therapy.

Experimental_Workflow Start Start: Develop this compound -Peptide Conjugate Radiolabeling Radiolabeling with Therapeutic Radionuclide Start->Radiolabeling QC Quality Control (Radiochemical Purity >95%) Radiolabeling->QC QC->Radiolabeling Fail Biodistribution In Vivo Biodistribution Study (%ID/g in tumor & organs) QC->Biodistribution Pass Dosimetry Dosimetry Calculations (Tumor & Normal Organs) Biodistribution->Dosimetry Therapy Therapeutic Efficacy Study (Tumor Growth Inhibition, Survival) Dosimetry->Therapy Toxicity Toxicity Assessment (Body Weight, Histopathology) Therapy->Toxicity Comparison Comparison with Alternative Therapies Therapy->Comparison End End: Validation of Efficacy Toxicity->End Comparison->End

Caption: Experimental Workflow for In Vivo Validation.

References

A Comparative Guide to Bifunctional Chelators: First-Generation vs. Advanced Alternatives for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of radiopharmaceutical research, the selection of an appropriate bifunctional chelator is a critical determinant of the stability, efficacy, and safety of a targeted imaging or therapeutic agent. First-generation chelators, such as Diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), have been foundational to the field. This guide provides a comparative analysis of these established agents against a more recent derivative, DOTAGA, to offer researchers, scientists, and drug development professionals a data-driven overview of their respective performance characteristics.

The user's query specifically mentioned Dota-4AMP , which is chemically identified as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid). While this compound is commercially available, a comprehensive search of peer-reviewed scientific literature did not yield sufficient quantitative data on its radiolabeling performance or complex stability to facilitate a direct comparison with established chelators. Therefore, this guide will focus on the well-documented chelators DOTA, DTPA, and the advanced derivative DOTAGA.

Executive Summary

First-generation chelators are characterized by their robust ability to form stable complexes with a variety of radiometals. DOTA, a macrocyclic chelator, is renowned for the high thermodynamic and kinetic stability of its complexes, which is crucial for in vivo applications to prevent the release of toxic, free radiometals.[1][2] DTPA, an acyclic chelator, also forms stable complexes and has been widely used, though its kinetic inertness can be lower than that of macrocyclic analogues.[3]

Advanced derivatives like DOTAGA (2-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid) have been developed to improve upon the properties of DOTA.[4][5] Modifications to the DOTA backbone, such as the introduction of a glutaric acid moiety in DOTAGA, can influence radiolabeling kinetics, hydrophilicity, and in vivo pharmacokinetics, potentially leading to improved imaging contrast and therapeutic efficacy.

Quantitative Performance Comparison

The choice of chelator significantly impacts the radiolabeling process and the stability of the final radiopharmaceutical. The following tables summarize key quantitative data for DOTA, DTPA, and DOTAGA.

Table 1: Stability Constants (log K) of Metal Complexes

The stability constant (log K) is a measure of the thermodynamic stability of the metal-chelator complex. Higher values indicate a more stable complex.

ChelatorGa(III)Lu(III)Y(III)In(III)Cu(II)
DTPA ~20.322.422.129.021.4
DOTA 21.3 - 26.0523.06>2423.921.98
DOTAGA Comparable to DOTAComparable to DOTAComparable to DOTAComparable to DOTAComparable to DOTA

Note: Stability constants can vary with experimental conditions (pH, temperature, ionic strength). The values presented are representative figures from various sources.

Table 2: Typical Radiolabeling Conditions

Radiolabeling efficiency is a critical parameter for the routine production of radiopharmaceuticals. The conditions required to achieve high radiochemical yields vary between chelators and radionuclides.

ChelatorRadionuclideTemperature (°C)Time (min)pHTypical Radiochemical Yield (%)
DTPA 67GaRoom Temp155>90%
111InRoom Temp154.5>95%
DOTA 68Ga85 - 9510 - 203.5 - 4.5>95%
177Lu80 - 10020 - 304.0 - 4.5>98%
DOTAGA 68Ga9553.5 - 4.5>99%
177Lu95305.5>99%

Structural and Functional Comparison

The structural differences between acyclic and macrocyclic chelators are fundamental to their performance.

G Structural Comparison of Chelators cluster_0 First-Generation Chelators cluster_1 Advanced Chelator DTPA DTPA (Acyclic) Lower Kinetic Inertness Lower Kinetic Inertness DTPA->Lower Kinetic Inertness Susceptible to transchelation DOTA DOTA (Macrocyclic) High Kinetic Inertness High Kinetic Inertness DOTA->High Kinetic Inertness Pre-organized structure DOTAGA DOTAGA (Macrocyclic Derivative) Improved Properties Improved Properties DOTAGA->Improved Properties Glutaric acid moiety Potential In Vivo Instability Potential In Vivo Instability Lower Kinetic Inertness->Potential In Vivo Instability High In Vivo Stability High In Vivo Stability High Kinetic Inertness->High In Vivo Stability Favorable Radiolabeling Kinetics Favorable Radiolabeling Kinetics Improved Properties->Favorable Radiolabeling Kinetics Enhanced Hydrophilicity Enhanced Hydrophilicity Improved Properties->Enhanced Hydrophilicity

Caption: Comparison of structural and functional properties.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the development and evaluation of radiopharmaceuticals.

Experimental Workflow for Radiopharmaceutical Preparation

The general process for preparing a radiolabeled biomolecule using a bifunctional chelator involves several key stages, from conjugation to quality control.

G General Experimental Workflow A Biomolecule (e.g., Peptide, Antibody) C Conjugation (pH 8-9) A->C B Activated Chelator (e.g., DOTA-NHS ester) B->C D Purification (HPLC) C->D E Chelator-Biomolecule Conjugate D->E G Radiolabeling (Optimized pH, Temp, Time) E->G F Radiometal (e.g., 68GaCl3) F->G H Quality Control (radio-TLC/HPLC) G->H I Purified Radiopharmaceutical H->I

Caption: General workflow for radiopharmaceutical preparation.

Protocol 1: ⁶⁸Ga Radiolabeling of a DOTA-conjugated Peptide

This protocol outlines a standard procedure for the manual radiolabeling of a DOTA-peptide conjugate with Gallium-68.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)

  • DOTA-conjugated peptide (5-20 nmol)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

  • Ethanol and sterile water for injection

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in a sterile vial.

  • Buffering: In a sterile reaction vial, add the DOTA-conjugated peptide. Add an appropriate volume of sodium acetate buffer to achieve a final pH of 3.5-4.5.

  • Reaction: Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the buffered peptide solution.

  • Incubation: Gently mix the solution and incubate at 90-95°C for 10-15 minutes.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Purification (Recommended):

    • Condition a C18 SPE cartridge by washing with ethanol (e.g., 5 mL) followed by sterile water (e.g., 10 mL).

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-DOTA-peptide with a small volume (0.5-1 mL) of 50% ethanol in sterile water.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. An RCP of >95% is generally required for clinical use.

Protocol 2: In Vitro Human Serum Stability Assay

This protocol is used to assess the stability of the radiolabeled complex in a biologically relevant medium.

Materials:

  • Purified radiolabeled chelator-biomolecule conjugate

  • Fresh human serum, filtered through a 0.22 µm filter

  • Incubator at 37°C

  • Radio-TLC or size-exclusion radio-HPLC system

Procedure:

  • Incubation: Add a small volume of the purified radiopharmaceutical to a larger volume of fresh human serum (e.g., 50 µL into 450 µL serum).

  • Time Points: Incubate the mixture at 37°C. At predefined time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.

  • Analysis: Analyze each aliquot to separate the intact radiolabeled conjugate from any released radiometal or species transchelated to serum proteins.

    • Radio-TLC: Spot the serum sample onto an appropriate TLC strip (e.g., iTLC-SG). Develop the chromatogram with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 5). The intact radiolabeled conjugate will typically remain at the origin, while free radiometal will migrate with the solvent front.

    • Size-Exclusion HPLC: Inject an aliquot onto a size-exclusion column. The high-molecular-weight radiolabeled conjugate will elute earlier than smaller species like free radiometal.

  • Quantification: Quantify the radioactivity in the different fractions (e.g., by integrating peaks in the radio-chromatogram) to determine the percentage of the complex that remains intact at each time point.

Conclusion

The selection of a bifunctional chelator is a multifaceted decision that requires careful consideration of the radionuclide, the targeting biomolecule, and the intended application. While first-generation chelators like DOTA and DTPA remain valuable and widely used tools, advanced derivatives such as DOTAGA offer potential improvements in radiolabeling efficiency and pharmacokinetic properties. DOTA's macrocyclic structure provides superior kinetic inertness compared to the acyclic DTPA, making it a preferred choice for in vivo applications where high stability is paramount. DOTAGA builds upon the stable DOTA framework, offering advantages such as faster radiolabeling kinetics, which can be particularly beneficial when working with short-lived radionuclides like ⁶⁸Ga. For researchers and drug developers, the data suggests that while DOTA is a robust standard, DOTAGA represents a promising alternative for the development of next-generation radiopharmaceuticals with potentially enhanced performance characteristics.

References

The Clinical Translation Potential of DOTA-4AMP: A Comparative Guide to Chelators in Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical decision in the development of radiopharmaceuticals. The chelator's ability to securely bind a radiometal and its influence on the overall pharmacokinetic profile of the drug are paramount for clinical success. This guide provides a comprehensive comparison of Dota-4AMP with other widely used chelators, DOTA, NOTA, and DTPA, with a focus on their clinical translation potential. While direct comparative data for this compound is limited, this guide leverages data from structurally similar DOTA-amide derivatives to provide valuable insights.

The ideal chelator for a radiopharmaceutical should exhibit high thermodynamic stability and kinetic inertness to prevent the release of the radiometal in vivo. Furthermore, it should allow for efficient and rapid radiolabeling under mild conditions to preserve the integrity of the targeting biomolecule. This guide will delve into these key performance indicators, presenting available quantitative data in structured tables, detailing experimental protocols, and providing visualizations to clarify complex relationships.

Performance Comparison of Chelators

The selection of a chelator is often a trade-off between stability and labeling efficiency. Macrocyclic chelators like DOTA and NOTA generally form more stable complexes compared to acyclic chelators like DTPA. However, this increased stability can sometimes come at the cost of slower radiolabeling kinetics, often requiring heating.

Quantitative Data Summary

The following tables summarize key quantitative data for DOTA, NOTA, DTPA, and DOTA-(amide)4 derivatives as a proxy for this compound.

ChelatorRadionuclideStability Constant (log K)Notes
DOTA Ga³⁺21.3 - 23.36[1][2]High stability, but can be lower than NOTA for Ga³⁺.[3]
Lu³⁺23.06 - 23.93[2]Excellent stability for therapeutic lanthanides.
Cu²⁺~21.98[4]Forms stable complexes.
NOTA Ga³⁺~31.1Exceptionally high stability with Ga³⁺ due to the good fit of the ion in the macrocyclic cavity.
Cu²⁺HighGenerally forms very stable complexes.
DTPA Ga³⁺Lower than DOTA/NOTAAcyclic chelator, generally forms less kinetically inert complexes.
Lu³⁺Lower than DOTA
DOTA-(amide)4 Ln³⁺10-11 orders of magnitude lower than DOTAAmide derivatives show considerably lower thermodynamic stability compared to DOTA.

Table 1: Comparative Stability Constants of Chelators.

ChelatorRadionuclideLabeling ConditionsRadiochemical Purity (RCP)
DOTA ⁶⁸Ga95°C, 5-15 min>95%
¹⁷⁷Lu95°C, 20-30 min>95%
NOTA ⁶⁸GaRoom Temperature, 5-10 min>95%
DTPA VariousGenerally mild conditionsVariable
DOTA-(amide)4 Ln³⁺Slower formation rates than DOTAData not readily available

Table 2: Comparative Radiolabeling Efficiency.

Chelator ConjugateOrgan%ID/g at 1h p.i. (mice)
[⁶⁸Ga]Ga-DOTA-TATE Blood~0.5
Liver~1.0
Kidneys~15.0
Tumor (SSTR2+)~10.0
[⁶⁸Ga]Ga-NOTA-TATE Blood~0.4
Liver~0.8
Kidneys~12.0
Tumor (SSTR2+)~12.0

Table 3: Comparative In Vivo Biodistribution Data. (Data is representative and can vary based on the targeting molecule and animal model).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of data. Below are generalized protocols for key experiments cited in this guide.

Chelator Stability Study Protocol

A common method to assess the in vitro stability of a radiolabeled chelator is through a serum stability assay.

  • Radiolabeling: Prepare the radiolabeled chelator-conjugate with a high radiochemical purity (>95%).

  • Incubation: Add a small volume of the purified radiolabeled compound to fresh human serum.

  • Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 1h, 4h, 24h, 48h).

  • Analysis: Analyze the aliquots using radio-TLC or radio-HPLC to separate the intact radiolabeled complex from any released radiometal or degradation products.

  • Quantification: Calculate the percentage of intact radiopharmaceutical at each time point.

Radiolabeling Protocol with ⁶⁸Ga

This protocol outlines a typical procedure for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga.

  • Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Add a suitable buffer (e.g., sodium acetate) to the eluate to adjust the pH to the optimal range for the specific chelator (e.g., pH 3.5-4.5 for DOTA).

  • Reaction: Add the DOTA-conjugated peptide to the buffered ⁶⁸Ga solution.

  • Heating: For DOTA, heat the reaction mixture at 95°C for 5-15 minutes. For NOTA, this step can often be performed at room temperature.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. An RCP of >95% is typically required for clinical use.

In Vivo Biodistribution Study Protocol

Biodistribution studies in animal models are essential to evaluate the pharmacokinetic profile of a radiopharmaceutical.

  • Animal Model: Use an appropriate animal model, often mice or rats, which may bear tumors that express the target of the radiopharmaceutical.

  • Administration: Inject a known amount of the radiopharmaceutical intravenously into the tail vein of the animals.

  • Time Points: At selected time points post-injection (e.g., 1h, 4h, 24h), euthanize a group of animals.

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, liver, kidneys, spleen, muscle, bone, and tumor).

  • Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Processes and Concepts

Diagrams created using Graphviz are provided below to illustrate important workflows and relationships in radiopharmaceutical development.

Chelation_Process cluster_reactants Reactants cluster_process Chelation cluster_product Product Radiometal Radiometal Complexation Complexation Radiometal->Complexation Chelator Chelator Chelator->Complexation Radiolabeled_Complex Radiolabeled Complex Complexation->Radiolabeled_Complex

Caption: The process of a radiometal binding to a chelator to form a stable complex.

Experimental_Workflow Start Start Radiolabeling Radiolabeling Start->Radiolabeling Quality_Control Quality Control (RCP > 95%) Radiolabeling->Quality_Control In_Vitro_Studies In Vitro Studies (Stability, Affinity) Quality_Control->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Biodistribution) In_Vitro_Studies->In_Vivo_Studies Clinical_Translation Clinical_Translation In_Vivo_Studies->Clinical_Translation

Caption: A typical workflow for the preclinical development of a radiopharmaceutical.

Discussion on the Clinical Translation Potential of this compound

Direct experimental data on this compound is not widely available in the public domain. However, by examining its structural analogues, the DOTA-(amide)4 derivatives, we can infer its potential properties. The replacement of the four carboxylate arms of DOTA with amide groups in DOTA-(amide)4 derivatives leads to a significant decrease in the thermodynamic stability of their complexes with lanthanides, by about 10-11 orders of magnitude. This is a critical consideration for in vivo applications, as lower stability could lead to the release of the radiometal and subsequent off-target toxicity.

Furthermore, the complex formation rates for DOTA-(amide)4 derivatives are reported to be two to three orders of magnitude slower than for DOTA. This would likely necessitate harsher radiolabeling conditions (higher temperatures or longer reaction times), which could be detrimental to sensitive biomolecules.

In contrast, established chelators like DOTA and NOTA have a proven track record in numerous clinical and preclinical studies. DOTA forms highly stable complexes with a wide range of radiometals, making it a versatile platform for theranostics. NOTA exhibits exceptionally high stability with ⁶⁸Ga and allows for rapid, room-temperature radiolabeling, which is a significant advantage in a clinical setting.

Based on the available data for structurally related compounds, the clinical translation potential of this compound appears to be challenging compared to established chelators like DOTA and NOTA. The significantly lower stability and slower formation kinetics of DOTA-amide derivatives suggest that this compound may not provide the requisite stability and radiolabeling efficiency for a successful clinical radiopharmaceutical.

For researchers and drug developers, the choice of chelator remains a critical decision that must be guided by robust experimental data. While novel chelators hold the promise of improved performance, the proven stability and efficacy of established chelators like DOTA and NOTA make them the current gold standard for the clinical translation of new radiopharmaceuticals. Further research and direct comparative studies of this compound are necessary to fully elucidate its potential and determine if it can overcome the apparent limitations of its amide-based structure.

References

Side-by-Side Analysis of DOTA as a Chelator for Different Radionuclides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nuclear medicine and radiopharmaceutical development, the selection of an appropriate chelator is critical for the stable incorporation of a radionuclide into a targeting biomolecule. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has emerged as a versatile and widely utilized platform for a variety of radionuclides, attributable to the high thermodynamic stability and kinetic inertness of its resulting metal complexes.[1][2] This guide provides a comparative analysis of DOTA's performance with several key radionuclides, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection process.

Quantitative Comparison of Radiolabeling Performance

The efficiency of radiolabeling with DOTA is influenced by the specific radionuclide, reaction temperature, pH, and time. The following table summarizes key performance indicators for DOTA with commonly used radionuclides.

RadionuclideRadiochemical Yield (RCY)Temperature (°C)Time (min)pHKey AdvantagesKey Disadvantages
Gallium-68 (⁶⁸Ga) >95%[3]85-95[3][4]10-153-4High in vivo stability of complexes.Requires heating, leading to slower kinetics.
Lutetium-177 (¹⁷⁷Lu) >98%80-100304-4.5Forms highly stable complexes suitable for therapy.Elevated temperatures may not be suitable for all biomolecules.
Copper-64 (⁶⁴Cu) >95%4-3730-60~5-6Versatile for PET imaging.Can be less stable than with other chelators like NOTA.
Actinium-225 (²²⁵Ac) High3760~8.5Suitable for targeted alpha therapy.Complex decay chain of daughter radionuclides.
Zirconium-89 (⁸⁹Zr) Variable9060~7Long half-life suitable for antibody imaging.High temperature required; less stable than with DFO.
Yttrium-90 (⁹⁰Y) HighVariableVariable~4-5Established therapeutic radionuclide.In vivo dissociation can lead to bone marrow toxicity.
Indium-111 (¹¹¹In) HighVariableVariable~5-6Suitable for SPECT imaging.Can be less stable than with larger macrocycles.

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimized radiolabeling procedures. Below are generalized protocols for radiolabeling with DOTA.

1. Gallium-68 (⁶⁸Ga) Radiolabeling of a DOTA-conjugated Peptide

  • Reagents:

    • DOTA-conjugated peptide solution (25–35 nmol in ultrapure water).

    • Sodium acetate buffer (1 M, pH 4.5).

    • ⁶⁸Ge/⁶⁸Ga generator.

    • 0.1 M HCl for elution.

    • 5 M NaCl/HCl solution for cartridge elution.

  • Procedure:

    • Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

    • Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.

    • Wash the cartridge with water.

    • Elute the purified ⁶⁸Ga from the cartridge using an acidified 5 M NaCl solution directly into the reaction vial containing the DOTA-peptide and sodium acetate buffer.

    • Heat the reaction mixture at 85–95 °C for 12–16 minutes.

    • After cooling, determine the radiochemical purity using instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).

2. Actinium-225 (²²⁵Ac) Radiolabeling of a DOTA-conjugated Antibody

  • Reagents:

    • DOTA-conjugated antibody in HEPES buffer.

    • ²²⁵Ac solution.

    • Sodium acetate (NaOAc) buffer (20 mM, pH ~8.5).

  • Procedure:

    • Prepare the DOTA-antibody conjugate. A common method involves reacting the antibody with an activated form of DOTA, such as p-SCN-Bn-DOTA.

    • Purify the DOTA-antibody conjugate to remove unconjugated DOTA.

    • Add the ²²⁵Ac solution to the DOTA-antibody conjugate in the appropriate buffer.

    • Incubate the reaction mixture at 37 °C for approximately 1 hour.

    • Purify the radiolabeled antibody using a size-exclusion column to remove unchelated ²²⁵Ac.

    • Assess the radiochemical purity and immunoreactivity of the final product.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for DOTA radiolabeling.

G cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_qc Quality Control DOTA-Peptide DOTA-Peptide ReactionVial Reaction Vial (Heating) DOTA-Peptide->ReactionVial Buffer Buffer Buffer->ReactionVial Radionuclide Radionuclide Radionuclide->ReactionVial Purification Purification ReactionVial->Purification QC Radiochemical Purity (iTLC/HPLC) Purification->QC

Caption: General workflow for DOTA radiolabeling of a peptide.

G cluster_conjugation Conjugation cluster_radiolabeling Radiolabeling Antibody Antibody ConjugationReaction Conjugation Reaction Antibody->ConjugationReaction Activated DOTA p-SCN-Bn-DOTA Activated DOTA->ConjugationReaction PurifiedConjugate Purified DOTA-Antibody ConjugationReaction->PurifiedConjugate LabelingReaction Labeling Reaction (Incubation) PurifiedConjugate->LabelingReaction Radionuclide Radionuclide Radionuclide->LabelingReaction FinalProduct Purified Radiolabeled Antibody LabelingReaction->FinalProduct

Caption: Two-step workflow for antibody radiolabeling with DOTA.

References

Safety Operating Guide

Proper Disposal of Dota-4AMP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Dota-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid)), a bifunctional chelating agent frequently utilized in biomedical research. Adherence to these procedures is crucial for mitigating potential hazards and ensuring compliance with safety and environmental regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves. Inspect for any signs of damage before use.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Lab Coat A standard laboratory coat to protect from splashes and contamination.
Respiratory A NIOSH-approved respirator may be required depending on the form of the waste (e.g., fine powder) and your institution's specific risk assessment.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the detailed methodologies for the disposal of this compound in its various forms within a laboratory setting.

Protocol 1: Disposal of Solid this compound Waste

This procedure applies to unused, expired, or contaminated solid this compound.

  • Waste Segregation: Carefully place the solid this compound waste into a dedicated, robust, and sealable container clearly labeled as "Hazardous Chemical Waste."

  • Container Labeling: As soon as the first item of waste is added, affix a hazardous waste label provided by your institution's EHS department.

  • Content Identification: Clearly list all contents on the label, including "this compound" and any other chemical contaminants with their estimated percentages.

  • Secure Storage: Tightly seal the container and store it in a designated and secure satellite accumulation area, away from incompatible materials.

  • Waste Pickup: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

Protocol 2: Disposal of Liquid this compound Waste

This procedure is for solutions containing this compound, including experimental residues and contaminated solvents.

  • Waste Collection: Pour the liquid this compound waste into a designated, leak-proof, and screw-capped container made of a chemically compatible material.

  • Container Labeling: Immediately label the container as "Hazardous Chemical Waste" using an official EHS label.

  • Content Declaration: Specify all chemical constituents on the label, including "this compound," all solvents, and other solutes, with their approximate concentrations or percentages.

  • Secondary Containment: Store the liquid waste container within a secondary containment system, such as a chemical-resistant tray, to mitigate potential leaks or spills.

  • Disposal Request: Arrange for a hazardous waste pickup with your institution's EHS department when the container is full or no longer in use.

Protocol 3: Disposal of Contaminated Labware and Materials

This procedure covers items such as pipette tips, weighing paper, and other disposable materials contaminated with this compound.

  • Waste Segregation: Place all contaminated disposable items into a dedicated hazardous waste container, separate from regular laboratory trash.

  • Sharps Disposal: Any contaminated sharps, such as needles or blades, must be disposed of in a designated, puncture-resistant sharps container.

  • Container Labeling: Clearly label the waste container as "Hazardous Chemical Waste" and list "this compound contaminated debris" as the content.

  • Waste Pickup: Follow your institution's procedures for the disposal of solid hazardous waste.

Important Note: Never dispose of this compound or its containers in the regular trash or down the drain.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final collection.

This compound Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Containment & Labeling cluster_2 Storage & Disposal start Identify this compound Waste solid_waste Solid Waste (Unused, Expired, Contaminated) start->solid_waste liquid_waste Liquid Waste (Solutions, Residues) start->liquid_waste contaminated_materials Contaminated Materials (Gloves, Pipette Tips) start->contaminated_materials contain_solid Place in Labeled Hazardous Waste Container solid_waste->contain_solid contain_liquid Pour into Labeled Liquid Hazardous Waste Container liquid_waste->contain_liquid contain_materials Place in Labeled Solid Hazardous Waste Container contaminated_materials->contain_materials store_waste Store in Designated Satellite Accumulation Area contain_solid->store_waste contain_liquid->store_waste contain_materials->store_waste request_pickup Request EHS Hazardous Waste Pickup store_waste->request_pickup

Caption: this compound Waste Disposal Decision and Process Flow.

Essential Safety and Operational Guide for Handling Dota-4AMP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for Dota-4AMP. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this bifunctional chelator in a laboratory setting. The following procedures are based on best practices for handling similar DOTA derivatives.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to mitigate risks associated with handling this compound. The following table summarizes the recommended equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended when handling solutions.To prevent skin contact and potential irritation.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a significant risk of splashing.To protect eyes from splashes and irritation.
Skin and Body Protection A knee-length laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.To prevent contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a well-ventilated area, such as a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To prevent inhalation of any dust or aerosols, which may cause respiratory tract irritation.[1]

Emergency First Aid Procedures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor for treatment advice.

Operational Plan: Handling and Use

Adherence to a strict operational workflow is crucial for the safe handling of this compound. All work with solid and solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Experimental Protocol: General Handling Procedure

  • Preparation: Before handling, ensure all required PPE is available and in good condition. Prepare all necessary equipment, such as spatulas, weigh boats, glassware, and solvents, within the fume hood.

  • Weighing and Dissolution: Carefully weigh the required amount of solid this compound, avoiding the creation of dust. Slowly add the solid to the chosen solvent in an appropriate container. Use gentle agitation, such as a magnetic stirrer, to aid dissolution if necessary.

  • Reaction: Carry out the chemical reaction within the fume hood. Maintain a safe distance from the reaction vessel and use appropriate shielding if the reaction is exothermic or has the potential for splashing.

  • Cleanup: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. All cleaning materials, such as wipes and paper towels, should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol

  • Solid Waste: Unused or expired solid this compound, along with contaminated items like weighing paper and pipette tips, should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and rinsates, in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Labware: Dispose of items such as gloves and weigh boats in a designated solid hazardous waste container.

  • Empty Containers: Stock containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The "triple-rinsed" container can then be disposed of according to institutional policy, which may allow for disposal as non-hazardous waste.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and a list of all chemical constituents with their estimated concentrations.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials. Arrange for pickup by your institution's hazardous waste management service.

Workflow for Safe Handling and Disposal of this compound

A Preparation - Verify fume hood certification - Assemble all necessary PPE - Prepare equipment B Weighing and Dissolution - Handle solid in fume hood - Avoid dust generation - Slowly add to solvent A->B C Chemical Reaction - Conduct within fume hood - Use appropriate shielding B->C D Cleanup - Decontaminate surfaces and equipment - Dispose of cleaning materials as hazardous waste C->D E Waste Segregation - Solid Waste - Liquid Waste - Contaminated Labware D->E F Waste Container Labeling - 'Hazardous Waste' - List all chemical constituents E->F G Waste Storage - Designated satellite accumulation area - Segregate incompatible materials F->G H Waste Disposal - Arrange for pickup by institutional hazardous waste service G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.